molecular formula C12H17N3O2 B1523760 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid CAS No. 835879-06-6

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Cat. No.: B1523760
CAS No.: 835879-06-6
M. Wt: 235.28 g/mol
InChI Key: JFANXMJCQYGAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(8-9)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFANXMJCQYGAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a complex organic molecule with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, incorporating an anthranilic acid scaffold and a methylpiperazine moiety, makes it a valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds. Aminobenzoic acid and its derivatives are crucial in the development of various therapeutic agents.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established chemical principles and supported by analogous transformations found in the scientific literature.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from the readily available starting material, 2-amino-5-bromobenzoic acid, necessitates a multi-step approach involving protection, coupling, and deprotection strategies. The presence of multiple reactive functional groups (an amino group and a carboxylic acid) on the starting material requires a carefully orchestrated sequence to ensure the desired regioselectivity and to prevent unwanted side reactions.

The proposed four-step synthesis is as follows:

  • Protection of the Amino Group: The amino group of 2-amino-5-bromobenzoic acid is protected as a tert-butyloxycarbonyl (Boc) carbamate.

  • Esterification of the Carboxylic Acid: The carboxylic acid is converted to its methyl ester to prevent interference in the subsequent C-N bond formation.

  • Buchwald-Hartwig Amination: The core carbon-nitrogen bond is formed via a palladium-catalyzed cross-coupling reaction between the protected and esterified bromo-anthranilate and N-methylpiperazine.

  • Deprotection: The Boc protecting group and the methyl ester are removed to yield the final product.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Protection cluster_2 Step 2: Esterification cluster_3 Step 3: Buchwald-Hartwig Amination cluster_4 Step 4: Deprotection A 2-Amino-5-bromobenzoic acid B 2-(Boc-amino)-5-bromobenzoic acid A->B Boc2O, Base C Methyl 2-(Boc-amino)-5-bromobenzoate B->C MeOH, Acid D Methyl 2-(Boc-amino)-5-(4-methylpiperazin-1-yl)benzoate C->D N-methylpiperazine, Pd catalyst, Ligand, Base E This compound D->E Acidic or Basic Hydrolysis

Detailed Methodologies and Mechanistic Insights

Step 1: Protection of the Amino Group

Rationale: The primary amino group of 2-amino-5-bromobenzoic acid is a nucleophile and can interfere with subsequent reactions, particularly the palladium-catalyzed amination. Therefore, it is crucial to protect this group. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.[2]

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-5-bromobenzoic acid in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium bicarbonate or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture to protonate the carboxylic acid, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.

Step 2: Esterification of the Carboxylic Acid

Rationale: The carboxylic acid group can also interfere with the Buchwald-Hartwig amination by reacting with the base or the palladium catalyst. Esterification to a methyl ester is a common strategy to circumvent this issue. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a straightforward and effective method.[3]

Experimental Protocol:

  • Dissolution: Suspend the Boc-protected 2-amino-5-bromobenzoic acid in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base like sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure and extract the methyl ester into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired methyl ester.

Step 3: Buchwald-Hartwig Amination

Rationale: This is the key C-N bond-forming step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4] This reaction has a broad substrate scope and is widely used in pharmaceutical synthesis.[5][6] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields.[5][6] For the coupling of an electron-rich aryl bromide with a secondary amine like N-methylpiperazine, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective.[7] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[8]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination and deprotonation of the amine, and reductive elimination of the product to regenerate the Pd(0) catalyst.[4][5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)-X (Ln) OxAdd->PdII_ArX LigandEx Ligand Exchange PdII_ArX->LigandEx R'R''NH PdII_Amine [Ar-Pd(II)-NHR'R'']+ (Ln) LigandEx->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)-NR'R'' (Ln) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Experimental Protocol:

  • Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add the methyl 2-(Boc-amino)-5-bromobenzoate, the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).

  • Solvent and Amine: Add a dry, aprotic solvent such as toluene or dioxane, followed by the N-methylpiperazine.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Representative Reaction Conditions:

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.[7]
Base NaOtBu or K₃PO₄Strong, non-nucleophilic base to deprotonate the amine.[8][9]
Solvent Toluene or DioxaneAprotic solvents that are stable at the required reaction temperatures.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Step 4: Deprotection

Rationale: The final step involves the removal of both the Boc protecting group and the methyl ester. This can often be achieved in a single step under either acidic or basic hydrolysis conditions. Acidic hydrolysis with an acid like hydrochloric acid will remove the Boc group and hydrolyze the ester.[10] Alternatively, basic hydrolysis with a base like sodium hydroxide will hydrolyze the ester, followed by acidification to remove the Boc group and protonate the carboxylic acid.[11]

Experimental Protocol (Acidic Hydrolysis):

  • Dissolution: Dissolve the protected and aminated product in a suitable solvent like methanol or dioxane.

  • Acid Addition: Add an excess of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours until both deprotection and hydrolysis are complete (monitored by LC-MS).

  • Work-up: Cool the reaction mixture and adjust the pH to isoelectric point to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum.

Experimental Protocol (Basic Hydrolysis):

  • Dissolution: Dissolve the starting material in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide.

  • Reaction: Heat the mixture to reflux until the ester hydrolysis is complete.

  • Acidification: Cool the reaction mixture and carefully add concentrated hydrochloric acid to neutralize the base, remove the Boc group, and precipitate the product.

  • Purification: Isolate the product by filtration, wash with cold water, and dry.

Conclusion

The synthesis of this compound can be effectively achieved through a well-designed four-step sequence. The strategic use of protecting groups and the application of a robust palladium-catalyzed Buchwald-Hartwig amination are key to the success of this pathway. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development. Careful optimization of each step will be crucial for maximizing yield and purity in a laboratory or industrial setting.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • PubMed Central. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Retrieved from [Link]

  • MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

  • University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed. (n.d.). Progress in arylpiperazine synthesis by the catalytic amination reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Conditions. (n.d.). Ester to Acid. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed synthesis of 2-aminobenzoxazinones by aerobic oxidative coupling of anthranilic acids and isocyanides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a complex organic molecule of interest in medicinal chemistry and drug development. Its structure, featuring an anthranilic acid core substituted with a methylpiperazine moiety, suggests a versatile chemical profile with potential applications as a scaffold in the synthesis of pharmacologically active compounds. The presence of acidic (carboxylic acid) and basic (amino and piperazine nitrogens) functional groups imparts amphoteric characteristics, which are critical to its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the limited availability of experimental data for this specific molecule in public literature, this document combines computational predictions with established analytical methodologies.[1] The aim is to offer researchers and drug development professionals a robust framework for understanding, handling, and utilizing this compound. We will delve into its structural and chemical identifiers, predicted physicochemical parameters, and provide detailed, field-proven experimental protocols for empirical validation.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation for all physicochemical analysis.

Structural and Molecular Information

The fundamental structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Canonical SMILES CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O
InChI Key JFANXMJCQYGAIG-UHFFFAOYSA-N
CAS Number Not available

Source: PubChem CID 50989007[1]

Structural Diagram

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are instrumental for guiding experimental design and anticipating the compound's behavior in various matrices.

PropertyPredicted ValueNotes
XlogP -1.4Indicates high hydrophilicity.[1]
pKa (most acidic) ~4-5Estimated for the carboxylic acid group.
pKa (most basic) ~8-9Estimated for the tertiary amine in the piperazine ring.
Melting Point 211-215 °CBased on a structurally similar compound, 2-(4-methylpiperazin-1-yl)benzoic acid.
Boiling Point Not availableHigh melting point suggests decomposition before boiling at atmospheric pressure.
Solubility Predicted to be soluble in acidic aqueous solutions and polar organic solvents.The presence of multiple ionizable groups suggests pH-dependent aqueous solubility.

Note: These values are estimations and require experimental verification.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following section details standardized methodologies for the empirical determination of the core physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Profile:

    • Rapid Scan: Initially, heat the sample at a rate of 10-15 °C/min to approximate the melting point.

    • Slow Scan: In a subsequent run with a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the interval between these two temperatures.

Solubility Profiling

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The amphoteric nature of the target compound necessitates a pH-dependent solubility assessment.

Methodology: Equilibrium Shake-Flask Method

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Add excess compound to pH buffers B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases B->C Centrifugation/ Filtration D Quantify concentration of supernatant via HPLC C->D Dilution E Solubility vs. pH Profile D->E

Caption: Workflow for pH-dependent solubility determination.

pKa Determination

Rationale: The ionization constants (pKa values) dictate the charge state of the molecule at a given pH, which profoundly affects its solubility, permeability, and receptor-binding interactions. The target molecule is expected to have at least three pKa values corresponding to the carboxylic acid, the aniline-like amino group, and the piperazine nitrogens.

Methodology: Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.

  • Titration Setup:

    • Place the solution in a thermostatted vessel.

    • Use a calibrated pH electrode to monitor the pH.

    • Use a precision burette to add a standardized titrant (e.g., 0.1 M HCl followed by 0.1 M NaOH, or vice versa).

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise volumes of the titrant, allowing the pH to stabilize after each addition.

    • Record the pH value after each addition of titrant.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the titration curve (dpH/dV), where the peaks correspond to the equivalence points.

Proposed Synthetic Pathway

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the piperazine ring, the N-methyl group, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methylpiperazine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Stability and Storage

The stability of the compound should be assessed under various conditions (e.g., temperature, humidity, light) to establish appropriate storage and handling procedures.

  • Storage: Based on the properties of similar compounds, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container.

  • Stability Assessment: A formal stability study would involve storing the compound under controlled stress conditions and periodically analyzing its purity and degradation products by HPLC.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its structural characteristics, predicted physicochemical properties, and detailed protocols for their experimental determination. By following the outlined methodologies, researchers can obtain the necessary data to confidently utilize this compound in their work, ensuring both scientific rigor and the advancement of their research goals. The combination of predictive data and robust experimental frameworks presented herein serves as a valuable resource for any scientist or professional engaged in the study or application of this promising chemical entity.

References

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • This compound (C12H17N3O2) . PubChem. [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 . PubChem. [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid (CAS Number 835879-06-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif, featuring a substituted aminobenzoic acid scaffold, is a key component in the design of various pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a representative synthesis, analytical characterization, and its primary application as a crucial intermediate in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 835879-06-6[1]
Molecular Formula C₁₂H₁₇N₃O₂[2]
Molecular Weight 235.29 g/mol [2]
Predicted XlogP -1.4[2]
Monoisotopic Mass 235.13208 Da[2]

Representative Synthesis

Proposed Synthetic Pathway

A common and effective method for the synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. The proposed two-step synthesis starts from 2-amino-5-fluorobenzoic acid and N-methylpiperazine.

Synthetic Pathway 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic acid Intermediate This compound 2-Amino-5-fluorobenzoic_acid->Intermediate Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMSO, heat) N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Intermediate

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representation of a standard procedure for this type of transformation and should be optimized for specific laboratory conditions.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluorobenzoic acid (1 equivalent), N-methylpiperazine (1.2 equivalents), and potassium carbonate (2.5 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of the solution. Adjusting the pH to the isoelectric point of the amino acid can facilitate precipitation.

  • Purification: Collect the crude product by filtration, wash with water, and then a non-polar solvent like diethyl ether to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

  • Base: Potassium carbonate is a mild base used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich aromatic ring.

  • Purification: The work-up and purification steps are designed to remove unreacted starting materials, inorganic salts, and other byproducts to yield the final product with high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the piperazine ring, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzoic acid ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methyl and piperazine groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 236.13936.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this analysis.

Representative HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Its structure is particularly relevant for the development of inhibitors targeting the Src and Abl tyrosine kinases .[3][4]

Role in Src/Abl Kinase Inhibitors

The Bcr-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia (CML).[5] Src family kinases are also implicated in the progression of various cancers.[3] Inhibitors of these kinases have revolutionized the treatment of these diseases.

The this compound moiety often serves as a key fragment that can be elaborated to interact with the kinase active site. The aminobenzoic acid portion can be used to form an amide bond with another part of the inhibitor, while the 4-methylpiperazine group often extends into the solvent-exposed region of the ATP-binding pocket, contributing to solubility and favorable pharmacokinetic properties.

A prominent example of a drug class where this structural motif is relevant is in analogs of Dasatinib , a potent dual Src/Abl kinase inhibitor.[6] Structure-activity relationship (SAR) studies on Dasatinib and related compounds have highlighted the importance of the piperazine-containing side chain for achieving high potency and desirable drug-like properties.[7]

Src/Abl Signaling Pathway

The diagram below illustrates a simplified representation of the signaling pathway involving Src and Abl kinases, which are key regulators of cell proliferation, survival, and migration. The constitutive activation of Bcr-Abl, for instance, leads to the uncontrolled activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, driving cancer progression.[5]

Src_Abl_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos PI3K PI3K RTK->PI3K Bcr_Abl Bcr-Abl (Oncogene) Abl Abl Kinase Bcr_Abl->Abl Bcr_Abl->Grb2_Sos STAT STAT Bcr_Abl->STAT Src Src Kinase Src->STAT Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Migration Abl->Cytoskeletal_Rearrangement Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation STAT->Cell_Proliferation Dasatinib_Analog Dasatinib Analogs (Synthesized from the topic compound) Dasatinib_Analog->Src Dasatinib_Analog->Abl

Caption: Simplified Src/Abl signaling pathway and the inhibitory action of targeted therapies.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, CAS 835879-06-6, is a valuable chemical intermediate with significant applications in the field of drug discovery. Its primary utility lies in its role as a key building block for the synthesis of potent kinase inhibitors, particularly those targeting the Src and Abl families of tyrosine kinases. This guide has provided a comprehensive technical overview, including its properties, a representative synthesis and characterization workflow, and its biological context, to support researchers and scientists in their drug development endeavors.

References

  • Roles of the SH2 and SH3 domains in the regulation of neuronal Src kinase functions. PMC. Available at: [Link]

  • Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database. Available at: [Link]

  • Two-state dynamics of the SH3–SH2 tandem of Abl kinase and the allosteric role of the N-cap. PNAS. 2013-08-19. Available at: [Link]

  • Novel Roles of SH2 and SH3 Domains in Lipid Binding. PMC. 2021-05-13. Available at: [Link]

  • This compound (C12H17N3O2). PubChemLite. Available at: [Link]

  • Structural organization of Src family, Abl and Bcr-Abl kinases. ResearchGate. Available at: [Link]

  • Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PMC. Available at: [Link]

  • Structure of autoinhibited Abl and Src. Cartoon representation of... ResearchGate. Available at: [Link]

  • ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity. PubMed Central. Available at: [Link]

  • Synthesis process of dasatinib and intermediate thereof. Justia Patents. 2013-01-31. Available at: [Link]

  • A Src-Like Inactive Conformation in the Abl Tyrosine Kinase Domain. PLOS Biology. Available at: [Link]

  • Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • 835879-06-6 2-Amino-5-(4-methyl-1-piperazinyl)benzoic acid. ChemSigma. Available at: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Request PDF. ResearchGate. 2025-08-06. Available at: [Link]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research. AACR Journals. Available at: [Link]

  • Preparation method of dasatinib. Google Patents.
  • Process and intermediates for the preparation of dasatinib. Google Patents.
  • This compound CAS NO.835879-06-6. LookChem. Available at: [Link]

  • 2-AMino-5-(4-Methyl-1-piperazinyl)benzoic Acid [CAS: 835879-06-6]. Ivy Fine Chemicals. Available at: [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. Available at: [Link]

  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available at: [Link]

  • Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester - Substance Details. EPA. Available at: [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. NIH. 2015-12-23. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. 2025-03-21. Available at: [Link]

Sources

The Strategic Versatility of the 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of a substituted aminobenzoic acid and a methylpiperazine moiety within a single molecular framework presents a compelling starting point for contemporary medicinal chemistry campaigns. This guide explores the untapped potential of the core scaffold, 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid, as a versatile building block for the synthesis of targeted therapeutics. Drawing upon established principles and analogous structures, we will dissect the strategic advantages conferred by its constituent parts, propose synthetic pathways for its elaboration, and delineate its prospective applications, with a particular focus on the development of kinase inhibitors. This document serves as a technical resource for researchers, providing both a conceptual framework and practical methodologies for leveraging this promising chemical entity in drug discovery programs.

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The this compound core is a composite of two such pharmacologically significant fragments: the aminobenzoic acid unit and the N-methylpiperazine group.

  • The Aminobenzoic Acid Moiety: This component offers a rich chemical handle for diversification. The carboxylic acid can be readily converted into a wide array of functional groups, including esters, amides, and hydrazides, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic properties. The amino group provides a key vector for building out the molecule, often participating in the formation of heterocycles or acting as a crucial hydrogen bond donor or acceptor in interactions with biological targets.

  • The N-Methylpiperazine Group: This terminal basic group is a ubiquitous feature in many approved drugs. Its primary role is to enhance aqueous solubility and provide a handle for salt formation, which can significantly improve the bioavailability of a drug candidate. The basic nitrogen can also engage in critical ionic interactions with acidic residues in a target's binding site.

The strategic placement of these groups in the target scaffold creates a molecule with inherent drug-like properties and multiple points for synthetic elaboration, making it an attractive starting point for library synthesis and lead optimization.

Synthetic Strategies and Molecular Elaboration

The synthetic accessibility of the core scaffold and its derivatives is paramount for its utility in a drug discovery program. A plausible and efficient synthesis of this compound is outlined below, followed by a discussion of its potential for chemical diversification.

Proposed Synthesis of the Core Scaffold

A practical synthetic route can be envisioned starting from commercially available 2-amino-5-fluorobenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add N-methylpiperazine (2.0-3.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of solution. If not, adjust the pH to ~7 with a dilute acid (e.g., 1N HCl).

  • Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diversification of the Core Scaffold

The true power of this scaffold lies in its potential for creating large and diverse chemical libraries. The diagram below illustrates the key reactive handles and potential diversification strategies.

G cluster_amino Amino Group Derivatization cluster_carboxy Carboxylic Acid Derivatization Core This compound Amide Amide Formation (Acylation, Sulfonylation) Core->Amide R-COCl or R-SO2Cl Heterocycle Heterocycle Formation (e.g., Benzimidazoles, Quinazolines) Core->Heterocycle Cyclization Precursors Alkylation Reductive Amination, N-Alkylation Core->Alkylation Aldehydes/Ketones, NaBH(OAc)3 Ester Esterification Core->Ester Alcohols, Acid Catalysis Amide_COOH Amide Coupling Core->Amide_COOH Amines, Coupling Agents (e.g., HATU, EDCI) Reduction Reduction to Alcohol Core->Reduction Reducing Agents (e.g., LiAlH4)

Caption: Diversification pathways for the core scaffold.

Potential Applications in Kinase Inhibitor Design

The structural features of this compound are highly reminiscent of motifs found in numerous successful kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Emulating the Imatinib Paradigm

The blockbuster drug Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, features a 4-(4-methylpiperazin-1-ylmethyl)benzoic acid fragment. This highlights the importance of the methylpiperazine and benzoic acid moieties in achieving high-affinity binding to the ATP-binding site of kinases. Our core scaffold can be envisioned as a key building block for novel kinase inhibitors, as depicted in the hypothetical signaling pathway and drug discovery workflow below.

G cluster_pathway Target Kinase Signaling Pathway cluster_drug Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Scaffold-based Kinase Inhibitor Inhibitor->Downstream Inhibition

Caption: Targeted inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights from Analogous Series

Studies on related compounds, such as benzoyl piperazine amides, have demonstrated that systematic modifications to the scaffold can lead to significant changes in biological activity. For instance, the nature of the substituent on the benzoic acid ring and the choice of amine for amide formation can dramatically influence potency and selectivity.[1] A hypothetical SAR table based on potential modifications to our core is presented below.

Modification on Core ScaffoldRationalePredicted Impact on Activity
Amide formation at the amino group Introduce vectors for interaction with the hinge region of the kinase.Potentially significant increase in potency.
Amide formation at the carboxyl group Explore interactions with the solvent-exposed region of the ATP binding site.Modulation of potency and selectivity.
Variation of the N-alkyl group on piperazine Fine-tune solubility and steric interactions.Optimization of pharmacokinetic properties.
Substitution on the phenyl ring Modulate electronic properties and explore additional binding pockets.Potential for improved potency and selectivity.
A General Workflow for Kinase Inhibitor Discovery

The development of a novel kinase inhibitor based on the this compound scaffold would typically follow a structured workflow.

G Start Scaffold Selection: This compound Library Combinatorial Library Synthesis Start->Library Screening High-Throughput Screening (Biochemical & Cellular Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Library Iterative Design Lead Lead Optimization (ADME/Tox Profiling) SAR->Lead Candidate Preclinical Candidate Selection Lead->Candidate

Caption: A typical kinase inhibitor drug discovery workflow.

Broader Potential in Medicinal Chemistry

While the application in kinase inhibitor design is particularly compelling, the versatility of the this compound scaffold extends to other therapeutic areas. The aminobenzoic acid motif is a known pharmacophore for a variety of targets.[2] Furthermore, piperazine-containing compounds have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

The this compound scaffold represents a largely unexplored yet highly promising starting point for medicinal chemistry programs. Its synthetic tractability, coupled with the proven pharmacological relevance of its constituent fragments, makes it an ideal platform for the generation of diverse chemical libraries. The strong precedent for the use of similar structures in the development of successful kinase inhibitors provides a clear and compelling direction for its initial exploration. By applying the principles of rational drug design and leveraging the synthetic versatility of this core, researchers are well-positioned to uncover novel therapeutic agents with the potential to address significant unmet medical needs.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Hennessy, E. J., et al. (2010). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 53(1), 433-443. [Link]

  • Zimmermann, J. (1996). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 6(11), 1221-1226.
  • de Paula, R. F., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 24(21), 3894. [Link]

  • Solution Pharmacy. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. YouTube. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

Sources

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its structure is notably a key intermediate in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3] The strategic arrangement of its amino, carboxyl, and N-methylpiperazinyl substituents presents a compelling challenge for synthetic design. This guide provides an in-depth retrosynthetic analysis of the target molecule, culminating in the detailed exploration of two distinct, field-proven synthetic pathways. Our focus is on the underlying chemical principles, the rationale behind methodological choices, and the practical execution of each synthetic step, aimed at providing researchers and drug development professionals with a comprehensive and actionable blueprint.

Chapter 1: Retrosynthetic Analysis

The core of any efficient synthesis lies in a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis hinges on two primary disconnections: the carbon-nitrogen bond of the piperazine moiety and the functional group interconversion (FGI) of the C2-amino group.

G cluster_disconnections Key Disconnections TM Target Molecule This compound D1 C(aryl)-N(piperazine) Bond TM->D1 Strategy A/B D2 Functional Group Interconversion (FGI) TM->D2 Strategy B Precursor1 2-Amino-5-halobenzoic acid + 1-Methylpiperazine D1->Precursor1 via Buchwald-Hartwig (Strategy A) Precursor3 5-Halo-2-nitrobenzoic acid + 1-Methylpiperazine Precursor2 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid D2->Precursor2 Precursor2->D1 via SNAr (Strategy B) Precursor2->Precursor3

Caption: High-level retrosynthetic analysis of the target molecule.

  • C(aryl)-N(piperazine) Bond Disconnection: This is the most intuitive disconnection. Breaking this bond suggests two primary forward strategies for its formation:

    • Palladium-Catalyzed Buchwald-Hartwig Amination: A robust and versatile cross-coupling reaction between an aryl halide (or triflate) and an amine (1-methylpiperazine). This method is highly valued for its broad substrate scope and tolerance of various functional groups.[4][5][6]

    • Nucleophilic Aromatic Substitution (SNAr): This reaction requires an aromatic ring activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (e.g., F, Cl, NO₂).[7][8]

  • Functional Group Interconversion (FGI): The C2-amino group is a powerful directing group, but its synthesis from a nitro group precursor is one of the most reliable transformations in aromatic chemistry. Retrosynthetically, converting the amine to a nitro group (-NH₂ <= -NO₂) is a standard tactic. This FGI is particularly advantageous because a nitro group is a strong EWG, which can facilitate an SNAr reaction that would otherwise be unfeasible on the corresponding aniline derivative.

These disconnections give rise to two logical synthetic blueprints, which we will explore as Pathway I and Pathway II.

Chapter 2: Synthetic Pathway I - Late-Stage Buchwald-Hartwig Amination

This strategy focuses on constructing the core aminobenzoic acid framework first, followed by the late-stage installation of the 1-methylpiperazine moiety via a Pd-catalyzed cross-coupling reaction. To mitigate potential side reactions and improve substrate reactivity, the synthesis begins with a nitro-substituted precursor, and the carboxylic acid is protected as a methyl ester.

G A 5-Bromo-2-nitrobenzoic acid B Methyl 5-bromo-2-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 5-(4-methylpiperazin-1-yl)- 2-nitrobenzoate B->C Buchwald-Hartwig (Pd catalyst, Ligand, Base, 1-Methylpiperazine) D Methyl 2-amino-5-(4-methylpiperazin-1-yl) benzoate C->D Nitro Reduction (H2, Pd/C) E Target Molecule D->E Saponification (NaOH, then H+)

Caption: Workflow for the Buchwald-Hartwig Amination approach.

Experimental Protocols

Step 2.1: Esterification of 5-Bromo-2-nitrobenzoic Acid

  • Causality: The carboxylic acid is protected as a methyl ester to prevent its acidic proton from interfering with the basic conditions of the Buchwald-Hartwig reaction and to enhance solubility in organic solvents.

  • Methodology:

    • Suspend 5-bromo-2-nitrobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, reduce the solvent volume in vacuo, and pour the residue into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-bromo-2-nitrobenzoate.

Step 2.2: Buchwald-Hartwig Amination

  • Causality: This step forms the key C-N bond. The choice of a palladium catalyst, a bulky electron-rich phosphine ligand (like Xantphos), and a non-nucleophilic base is critical for an efficient catalytic cycle.[9]

  • Methodology:

    • To an oven-dried Schlenk flask, add Methyl 5-bromo-2-nitrobenzoate (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).

    • Add sodium tert-butoxide (1.4 eq) as the base.

    • Seal the flask, and evacuate and backfill with argon or nitrogen (3x).

    • Add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) via syringe.

    • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate.

Step 2.3: Reduction of the Nitro Group

  • Causality: The nitro group is reduced to the primary amine using catalytic hydrogenation, a clean and high-yielding method that avoids harsh reagents.

  • Methodology:

    • Dissolve Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq) in methanol or ethanol.

    • Add Palladium on carbon (10% w/w, ~5 mol% Pd).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Stir vigorously for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate, which is often used directly in the next step.

Step 2.4: Saponification

  • Causality: The final step is the hydrolysis of the methyl ester to liberate the target carboxylic acid.

  • Methodology:

    • Dissolve the crude ester from the previous step in a mixture of THF/methanol and water.

    • Add sodium hydroxide (2-3 eq) and stir at room temperature or gentle heat (40-50 °C) for 2-4 hours.

    • After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~6-7.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Summary: Pathway I
StepTransformationKey ReagentsTypical Yield
2.1EsterificationMeOH, H₂SO₄>95%
2.2Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu75-90%
2.3Nitro ReductionH₂, 10% Pd/C>95%
2.4SaponificationNaOH, HCl90-98%

Chapter 3: Synthetic Pathway II - SNAr and Reduction Approach

This more convergent pathway leverages the powerful activating effect of the nitro group to facilitate a nucleophilic aromatic substitution. By forming the C-N piperazine bond early, this route avoids the use of expensive palladium catalysts and ligands, making it potentially more cost-effective and scalable.

G A 5-Fluoro-2-nitrobenzoic acid B 5-(4-Methylpiperazin-1-yl)- 2-nitrobenzoic acid A->B SNAr (1-Methylpiperazine, K2CO3, DMSO) C Target Molecule B->C Nitro Reduction (Fe, NH4Cl)

Caption: Workflow for the SNAr and Reduction approach.

Experimental Protocols

Step 3.1: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The synthesis commences with 5-fluoro-2-nitrobenzoic acid. The fluorine atom is an excellent leaving group for SNAr, and its displacement is strongly activated by the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex.[7]

  • Methodology:

    • To a solution of 5-fluoro-2-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent like DMSO or NMP, add a base such as potassium carbonate (2.5 eq) or DIPEA (3.0 eq).

    • Add 1-methylpiperazine (1.5-2.0 eq). The excess piperazine can also act as the base.

    • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~6-7 to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum to obtain 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid.

Step 3.2: Reduction of the Nitro Group

  • Causality: The final step involves the reduction of the nitro group to an amine. While catalytic hydrogenation is effective, transfer hydrogenation using reagents like iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective, safe, and highly scalable alternative.

  • Methodology:

    • Create a suspension of 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

    • Add ammonium chloride (1.0 eq) followed by iron powder (4-5 eq).

    • Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

    • Monitor the disappearance of the yellow nitro compound by TLC.

    • Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the filter cake extensively with hot ethanol.

    • Concentrate the combined filtrates in vacuo. The product may precipitate upon cooling or concentration. If necessary, adjust the pH to ~7 to maximize precipitation.

    • Collect the solid by filtration, wash with a small amount of cold water/ethanol, and dry to yield the final product, this compound.

Data Summary: Pathway II
StepTransformationKey ReagentsTypical Yield
3.1SNAr1-Methylpiperazine, K₂CO₃, DMSO85-95%
3.2Nitro ReductionFe, NH₄Cl, EtOH/H₂O80-90%

Chapter 4: Comparative Analysis and Process Considerations

The choice between these two pathways depends on factors such as scale, cost, and available equipment.

MetricPathway I (Buchwald-Hartwig)Pathway II (SNAr)Analysis
Number of Steps 4 (from acid)2 (from acid)Pathway II is more convergent and efficient.
Starting Materials 5-Bromo-2-nitrobenzoic acid is readily available.5-Fluoro-2-nitrobenzoic acid is also common.Cost may vary, but both are accessible.
Key Reagents Requires expensive and air-sensitive Pd catalyst and phosphine ligand.Uses inexpensive bulk reagents (K₂CO₃, Fe, NH₄Cl).Pathway II has a significant cost and safety advantage.
Reaction Conditions Requires strictly anhydrous/inert conditions for the coupling step.Tolerant of some moisture; no inert atmosphere needed.Pathway II is operationally simpler and more robust.
Scalability Scaling up Pd-catalyzed reactions can be challenging due to cost and catalyst removal.The SNAr and iron reduction steps are highly scalable and common in industrial processes.Pathway II is superior for large-scale production.
Atom Economy Lower, due to more steps and protecting groups.Higher, with fewer steps and reagents incorporated into the final product.Pathway II is more "green" and economical.

Conclusion

This guide has detailed two robust and logical synthetic routes to this compound, grounded in fundamental principles of retrosynthetic analysis.

  • Pathway I , utilizing a late-stage Buchwald-Hartwig amination, offers flexibility but at a higher cost and operational complexity due to the use of palladium catalysis.

  • Pathway II , which employs a strategic SNAr reaction followed by a nitro group reduction, is a more convergent, economical, and scalable approach. Its operational simplicity and use of inexpensive reagents make it the preferred route for large-scale manufacturing.

By understanding the causality behind each transformation and the comparative advantages of each pathway, researchers can make informed decisions to efficiently synthesize this valuable pharmaceutical intermediate.

References

  • (No valid reference was found in the search results for this specific point)
  • (No valid reference was found in the search results for this specific point)
  • (No valid reference was found in the search results for this specific point)
  • (No valid reference was found in the search results for this specific point)
  • Flynn, D. L., et al. "Concerted Nucleophilic Aromatic Substitutions." Journal of the American Chemical Society, 2014 . [Link]

  • Smith, A. M., et al. "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, 2018 . [Link]

  • (No valid reference was found in the search results for this specific point)
  • CN112538073A - Preparation method of pazopanib intermediate - Google P
  • (No valid reference was found in the search results for this specific point)
  • (No valid reference was found in the search results for this specific point)
  • (No valid reference was found in the search results for this specific point)
  • (No valid reference was found in the search results for this specific point)
  • (No valid reference was found in the search results for this specific point)
  • PAZOPANIB ORAL PHARMACEUTICAL COMPOSITION, AND PREPARATION METHOD THEREFOR AND USE THEREOF - European Patent Office. [Link]

  • (No valid reference was found in the search results for this specific point)
  • Truong, Q. T., et al. "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Molecules, 2023 . [Link]

  • (No valid reference was found in the search results for this specific point)
  • Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008 . [Link]

  • (No valid reference was found in the search results for this specific point)
  • Reddy, K. L., et al. "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 2017 . [Link]

  • Singh, U., et al. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis." ResearchGate, 2019 . [Link]

  • Reddy, K. L., et al. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." ACS Publications, 2017 . [Link]

  • Singh, U., et al. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets." Bentham Science, 2019 . [Link]

  • Billingsley, K. L., & Buchwald, S. L. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." Angewandte Chemie International Edition, 2007 . [Link]

Sources

A Technical Guide to the Biological Activity Screening of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid derivatives. This class of compounds, characterized by an anthranilic acid core linked to a 4-methylpiperazine moiety, represents a promising scaffold in medicinal chemistry. The guide details a strategic, multi-tiered screening cascade designed to identify and characterize novel therapeutic agents. It covers the rationale for target selection, in-depth protocols for primary and secondary biochemical and cell-based assays, and methodologies for mechanism of action elucidation. The protocols are presented with an emphasis on experimental causality and self-validating systems to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The Therapeutic Potential of the Scaffold

The this compound scaffold is a convergence of two privileged pharmacophores in drug discovery: the anthranilic acid derivative and the piperazine ring. Anthranilic acid derivatives are known for a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4][5] The piperazine moiety is a common feature in centrally active agents and a versatile linker in many approved drugs, contributing to improved pharmacokinetic properties and target engagement.[6][7][8] The combination of these two fragments suggests that derivatives of this scaffold could be targeted toward a variety of biological targets, including but not limited to protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or proliferative signaling pathways.

Given the structural alerts within the scaffold, a logical starting point for a screening campaign is to investigate its potential as an anticancer agent, particularly as a kinase inhibitor. Many successful kinase inhibitors incorporate similar N-aryl piperazine motifs. Therefore, this guide will focus on a screening cascade designed to identify and characterize derivatives with anticancer activity, while remaining adaptable for other potential therapeutic areas.

The Screening Cascade: A Strategic Approach

A robust screening cascade is essential for efficiently identifying promising lead compounds from a library of derivatives. The cascade should be designed as a funnel, starting with high-throughput, less complex assays and progressing to more detailed, lower-throughput, and physiologically relevant models.

Diagram: High-Level Screening Cascade Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Cellular Activity cluster_3 Tier 4: Mechanism of Action (MoA) HTS High-Throughput Screening (e.g., Biochemical Kinase Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Active Compounds ('Hits') Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT on a single cell line) Cytotoxicity->IC50 Orthogonal Orthogonal Assay (e.g., Binding Assay) IC50->Orthogonal Confirmed Hits Selectivity Kinase Selectivity Panel Orthogonal->Selectivity CellPanel Cell Panel Screening (e.g., NCI-60) Selectivity->CellPanel Potent & Selective Hits TargetEngage Cellular Target Engagement (e.g., CETSA) CellPanel->TargetEngage Pathway Pathway Analysis (e.g., Western Blot) TargetEngage->Pathway Lead Candidates

Caption: A tiered approach to screening for bioactive compounds.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively identify "hits" from the compound library that exhibit activity in a relevant assay. For our kinase inhibitor hypothesis, a universal biochemical kinase assay is an excellent starting point.

Primary Biochemical Assay: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9] Its universality allows it to be used for virtually any kinase, making it ideal for screening against a specific kinase of interest (e.g., a known cancer driver like EGFR or SRC) without needing a specific antibody or phosphorylated substrate.[9] It is highly sensitive, robust, and amenable to high-throughput screening (HTS).[9][10]

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a kinase reaction buffer containing the kinase, the substrate (a generic peptide or protein), and ATP.

  • Compound Addition: Add 0.5 µL of the test compound (typically at a final concentration of 10 µM) or DMSO as a vehicle control.

  • Initiation and Incubation: Add 2.0 µL of the kinase to initiate the reaction. Incubate for 1 hour at room temperature.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Signal Readout: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.

Initial Cytotoxicity Screening

It is crucial to concurrently assess the general cytotoxicity of the compounds to flag promiscuous, non-specific compounds early on. A simple cell viability assay using a single cancer cell line (e.g., HeLa or A549) is sufficient at this stage.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds at a single high concentration (e.g., 25 µM) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: Compounds causing a significant decrease in cell viability (e.g., >50%) are flagged for further investigation.

Tier 2: Hit Confirmation and Potency Determination

Hits from the primary screen must be confirmed. This involves re-testing the compounds and determining their potency through dose-response curves.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This is determined by testing the compound across a range of concentrations.

Protocol: Dose-Response Curve Generation

  • Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

  • Perform the primary assay (e.g., ADP-Glo™) with these concentrations.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Hit Confirmation Data
Compound IDPrimary Screen (% Inh @ 10µM)IC50 (µM)
DERIV-00185.20.75
DERIV-00230.1> 50
DERIV-00392.50.21
DERIV-00488.91.2
Orthogonal Assays

To rule out false positives due to assay interference (e.g., compounds that inhibit luciferase), it is critical to confirm hits in an orthogonal assay that uses a different detection technology.[11]

Example Orthogonal Assay: Radiometric Kinase Assay Rationale: Radiometric assays are considered the "gold standard" for kinase activity measurement.[12] They directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate. This method is highly sensitive and less prone to compound interference.[12]

Tier 3: Selectivity and Cellular Activity

A promising drug candidate should be potent against its intended target and selective over other related targets to minimize off-target effects. Its activity must also translate from a biochemical to a cellular environment.

Kinase Selectivity Profiling

Confirmed hits should be screened against a panel of other kinases to assess their selectivity. Commercial services offer screening against hundreds of kinases.[12] The results are often visualized as a dendrogram or a heatmap, providing a clear picture of the compound's selectivity profile.

Cell-Based Proliferation/Viability Assays

The ultimate goal is for the compound to have an effect in a disease-relevant cellular context. Screening against a panel of cancer cell lines can reveal which cancer types might be most responsive.[13][14][15]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay Rationale: This assay is a rapid and sensitive method to quantify viable cells in culture based on the amount of ATP present.[16] It is more sensitive than colorimetric assays like MTT and has a simpler protocol.[16]

  • Cell Plating: Seed various cancer cell lines in 96-well plates at their optimal densities.

  • Compound Treatment: Treat cells with a dose-response of the test compounds for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.

  • Incubation and Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Measure the luminescence.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Tier 4: Mechanism of Action (MoA) Elucidation

Once a potent and selective compound with cellular activity is identified, the next step is to confirm that it works through the intended mechanism.[17][18][19]

Cellular Target Engagement

It is essential to demonstrate that the compound binds to its intended target within the complex environment of a living cell.

Method: Cellular Thermal Shift Assay (CETSA®) Rationale: CETSA® is a powerful technique for verifying target engagement in cells and tissues.[11] It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[11]

Diagram: CETSA® Workflow

G cluster_0 Result A Treat cells with compound or vehicle B Heat cell lysates to a range of temperatures A->B C Centrifuge to pellet aggregated proteins B->C D Collect supernatant (soluble proteins) C->D E Analyze protein levels (e.g., Western Blot) D->E F Plot soluble protein vs. temperature E->F Result Compound-treated samples show a 'shift' to higher melting temperatures. F->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Pathway Modulation Analysis

To confirm the functional consequence of target engagement, downstream signaling pathways should be examined.

Method: Western Blotting Rationale: If the target kinase is part of a known signaling pathway (e.g., the EGFR pathway), Western blotting can be used to measure the phosphorylation status of downstream substrates. Inhibition of the target kinase should lead to a decrease in the phosphorylation of its substrates.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with the compound for a specified time.

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

  • Analysis: A decrease in the phospho-specific signal relative to the total protein indicates target inhibition.

Conclusion

The biological screening of this compound derivatives requires a systematic and logical approach. By employing a tiered cascade that moves from high-throughput biochemical assays to more complex cell-based and mechanistic studies, researchers can efficiently identify and validate novel drug candidates. The rationale behind each assay choice is critical for building a robust data package that supports the progression of a compound through the drug discovery pipeline. This guide provides a foundational strategy that can be adapted and expanded based on the specific biological activities and therapeutic targets that emerge from the screening of this promising chemical scaffold.

References

  • 1 - International Journal of Drug Development and Research

  • - Promega Corporation

  • 2 - International Journal of Drug Development and Research

  • - Reaction Biology

  • 3 - International Journal of Drug Development and Research

  • - Bioinformatics, Oxford Academic

  • - PubMed

  • - Frontiers in Pharmacology

  • - Celtarys Research

  • - Royal Society of Chemistry

  • - Noble Life Sciences

  • - PMC, NIH

  • - Reaction Biology

  • - International Journal of Drug Development & Research

  • - ResearchGate

  • - EurekAlert!

  • - Universidad Espíritu Santo

  • - Sygnature Discovery

  • - Columbia University Systems Biology

  • - NIH

  • - PMC, NIH

  • - Bentham Science

  • - ResearchGate

Sources

The Prospect of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid as a Privileged Scaffold for Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the potential of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid as a versatile scaffold for the design and development of novel therapeutics, with a particular focus on protein kinase inhibitors. While direct literature on this specific molecule is sparse, a comprehensive analysis of its constituent fragments—the aminobenzoic acid core and the 4-methylpiperazine moiety—reveals a strong rationale for its utility in medicinal chemistry. This document provides a prospective analysis, outlining the scientific basis for its use, a proposed synthetic pathway, and detailed protocols for its biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical frameworks for challenging therapeutic targets.

Introduction: Deconstructing a Scaffold of Promise

The quest for novel, effective, and safe therapeutics is a cornerstone of modern medicine. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. An analysis of the structure this compound suggests its potential as such a scaffold. Its design incorporates two key pharmacophoric elements that are prevalent in a multitude of approved drugs and clinical candidates.

  • The Aminobenzoic Acid Core: This moiety is a well-established building block in medicinal chemistry.[1][2] The presence of both a carboxylic acid and an amino group on an aromatic ring provides a rich platform for chemical modification and interaction with biological targets.[3][4] The carboxylic acid can act as a key hydrogen bond donor or acceptor, or be derivatized into esters and amides to modulate physicochemical properties like cell permeability and metabolic stability.[5][6] The amino group also serves as a critical interaction point, often forming hydrogen bonds within the active sites of enzymes.[6] This scaffold is found in drugs with a wide array of therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1][7][8]

  • The 4-Methylpiperazine Moiety: The piperazine ring is a common feature in centrally active drugs and other therapeutic agents.[9][10] Its inclusion in a molecule can significantly improve its pharmacokinetic profile.[9] The basic nitrogen atom of the piperazine can be protonated at physiological pH, enhancing aqueous solubility.[10] The methyl group on the distal nitrogen can influence metabolic stability and provides a vector for further chemical modification. This moiety is frequently found in kinase inhibitors, where it often extends into solvent-exposed regions of the ATP-binding pocket, contributing to both potency and selectivity.[11]

The strategic combination of these two fragments in this compound creates a molecule with a compelling profile for drug design, particularly for protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.

Synthetic Strategy: A Proposed Route

Proposed Synthetic Workflow

G A Starting Material: 2-Amino-5-fluorobenzoic acid C Reaction Conditions: High-boiling polar aprotic solvent (e.g., DMSO, NMP) Base (e.g., K2CO3, DIPEA) Elevated temperature (e.g., 120-150 °C) A->C B Reactant: 1-Methylpiperazine B->C D Work-up: Aqueous work-up and extraction C->D SNAr Reaction E Purification: Crystallization or column chromatography D->E F Final Product: This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prospective)
  • Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add 1-methylpiperazine (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 6-7, which may cause the product to precipitate.

  • Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Applications: Targeting Protein Kinases

The structural features of this compound make it an attractive scaffold for the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12]

Rationale for Kinase Inhibition

The aminobenzoic acid portion of the scaffold can mimic the adenine region of ATP, the natural substrate for kinases. The amino group and the carboxylic acid can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors.[13] The 4-methylpiperazine moiety can extend into the solvent-exposed region of the active site, where it can be modified to enhance selectivity and potency for a specific kinase target.[14]

Given the prevalence of this scaffold in known kinase inhibitors, this compound and its derivatives could potentially target a range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and PDGFR, which are crucial in angiogenesis and tumor progression.

  • Non-Receptor Tyrosine Kinases: Such as Abl and Src family kinases, implicated in various cancers.

  • Serine/Threonine Kinases: Such as CK2 and others involved in cell cycle regulation and apoptosis.[15]

Structure-Activity Relationship (SAR) Exploration Workflow

To explore the potential of this scaffold, a systematic SAR study would be necessary. The following workflow outlines a rational approach to derivatization and optimization.

SAR_Workflow Start Core Scaffold: This compound A Modification of the Amino Group: - Acylation - Sulfonylation - Alkylation Start->A B Modification of the Carboxylic Acid: - Esterification - Amidation Start->B C Modification of the Aromatic Ring: - Introduction of substituents (e.g., halogens, small alkyl groups) Start->C D Modification of the Methylpiperazine: - Replacement of methyl with other alkyl or aryl groups Start->D Assay Biological Evaluation: - Kinase Inhibition Assays - Cellular Proliferation Assays A->Assay B->Assay C->Assay D->Assay SAR SAR Analysis and Iterative Design Assay->SAR SAR->A SAR->B SAR->C SAR->D

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Methodologies for Biological Evaluation

Once synthesized, the inhibitory activity of this compound and its derivatives against a panel of protein kinases should be determined. A variety of in vitro kinase activity assays are available.[16][17]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[12]

    • Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary Table (Hypothetical)

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A1505
Kinase B2,50010
Kinase C>10,00020
VEGFR-2808
Abl75015

This table presents hypothetical data to illustrate how results would be summarized. Staurosporine is a non-selective kinase inhibitor often used as a positive control.[12]

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, a thorough analysis of its structural components strongly supports its potential as a valuable scaffold in drug discovery. The combination of the versatile aminobenzoic acid core and the favorable pharmacokinetic properties imparted by the 4-methylpiperazine moiety makes it a compelling starting point for the design of novel kinase inhibitors.

The proposed synthetic route offers a practical method for accessing this core structure, and the detailed biological evaluation protocols provide a clear roadmap for assessing its activity and establishing a structure-activity relationship. Future research should focus on the synthesis of this scaffold and its derivatives, followed by screening against a broad panel of kinases to identify initial hits. Subsequent optimization, guided by SAR and structural biology, could lead to the development of potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]

  • Drug evolution: p-aminobenzoic acid as a building block. PubMed. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available from: [Link]

  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate. Available from: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • In vitro kinase assay. Protocols.io. Available from: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. Available from: [Link]

  • Synthesis of 2-aminobenzoic acid (anthranilic acid). Chemistry Online. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available from: [Link]

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. Available from: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC - PubMed Central. Available from: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. Available from: [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available from: [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having... ResearchGate. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub. Available from: [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its unique structure, featuring an anthranilic acid core coupled with a methylpiperazine moiety, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection and rationale behind the choice of starting materials. We will explore the mechanistic underpinnings of these synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Primary Synthetic Strategy: A Two-Step Approach

The most prevalent and industrially scalable synthesis of this compound involves a robust two-step process. This strategy hinges on the principles of nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.

Logical Workflow of the Primary Synthetic Route

A Starting Material 1: 5-Halogenated-2-nitrobenzoic acid C Step 1: Nucleophilic Aromatic Substitution (SNAr) A->C B Starting Material 2: 1-Methylpiperazine B->C D Intermediate: 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic acid C->D Formation of C-N bond E Step 2: Reduction of the Nitro Group D->E Introduction of reducing agent F Final Product: This compound E->F Formation of amino group

Caption: Workflow of the primary synthesis of this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The initial and critical step is the formation of the carbon-nitrogen bond between the benzoic acid ring and the piperazine moiety. This is typically achieved via a nucleophilic aromatic substitution reaction.

Selection of Starting Materials

The choice of the halogenated benzoic acid derivative is paramount for the success of this reaction. The most commonly employed starting materials are:

  • 5-Fluoro-2-nitrobenzoic acid: The high electronegativity of fluorine makes the aromatic ring electron-deficient and activates it towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions.[1]

  • 5-Chloro-2-nitrobenzoic acid: While chlorine is less activating than fluorine, it is often a more cost-effective starting material. The reaction conditions may require slightly elevated temperatures or longer reaction times compared to the fluoro derivative.[2][3]

The presence of the nitro group ortho to the leaving group is crucial. It acts as a strong electron-withdrawing group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution.[4][5]

The nucleophile in this reaction is 1-methylpiperazine . Its secondary amine is sufficiently nucleophilic to attack the activated aromatic ring.

Experimental Protocol: Synthesis of 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic acid

Materials:

  • 5-Fluoro-2-nitrobenzoic acid (or 5-Chloro-2-nitrobenzoic acid)

  • 1-Methylpiperazine

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))

Procedure:

  • To a solution of 5-fluoro-2-nitrobenzoic acid in DMSO, add 1-methylpiperazine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~7 with a suitable acid (e.g., dilute HCl).

  • The precipitated product, 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid, is collected by filtration, washed with water, and dried under vacuum.

Part 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group of the intermediate to an amino group, yielding the final product.

Choice of Reducing Agent

Several reducing agents can be employed for this transformation. The selection often depends on factors such as cost, safety, and scalability. Common choices include:

  • Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[6]

  • Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.

  • Hydrazine Hydrate: In the presence of a catalyst like Raney Nickel or iron, hydrazine hydrate can effectively reduce the nitro group.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic acid

  • Reducing agent (e.g., Iron powder and ammonium chloride, or Pd/C and hydrogen)

  • Solvent (e.g., Ethanol, Methanol, or Water)

Procedure (using Iron/Ammonium Chloride):

  • Suspend 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Route: Buchwald-Hartwig Amination

An alternative, though less commonly reported for this specific molecule, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can directly form the C-N bond between an aryl halide and an amine.[7][8][9]

Potential Starting Materials
  • Methyl 5-bromo-2-aminobenzoate or Methyl 5-chloro-2-aminobenzoate

  • 1-Methylpiperazine

  • A palladium catalyst (e.g., Pd2(dba)3)

  • A phosphine ligand (e.g., Xantphos, BINAP)

  • A base (e.g., Sodium tert-butoxide)

Conceptual Workflow for Buchwald-Hartwig Amination

A Starting Material 1: Methyl 5-halo-2-aminobenzoate C Buchwald-Hartwig Amination A->C B Starting Material 2: 1-Methylpiperazine B->C D Intermediate: Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate C->D Pd-catalyzed C-N coupling E Step 2: Saponification D->E Base-mediated hydrolysis F Final Product: This compound E->F

Caption: Conceptual workflow for the synthesis via Buchwald-Hartwig amination.

This route would involve the coupling reaction followed by a saponification step to hydrolyze the methyl ester to the carboxylic acid. While potentially offering a more direct route, the cost of the palladium catalyst and ligands, as well as the need for inert reaction conditions, can be a drawback for large-scale synthesis.

Data Summary

Synthetic RouteKey Starting MaterialsKey Reagents & ConditionsAdvantagesDisadvantages
Primary Route 5-Fluoro/Chloro-2-nitrobenzoic acid, 1-MethylpiperazineSNAr followed by nitro reduction (e.g., Fe/NH4Cl)Cost-effective, scalable, robust reaction conditionsTwo-step process
Alternative Route Methyl 5-bromo/chloro-2-aminobenzoate, 1-MethylpiperazineBuchwald-Hartwig amination (Pd catalyst, ligand, base) followed by saponificationPotentially higher yielding, milder conditions for C-N bond formationHigher cost of reagents, requires inert atmosphere

Conclusion

The synthesis of this compound is most efficiently and economically achieved through a two-step process commencing with a nucleophilic aromatic substitution of a 5-halogenated-2-nitrobenzoic acid with 1-methylpiperazine, followed by the reduction of the nitro group. The selection of a fluoro- or chloro-substituted starting material will depend on a balance of reactivity and cost. While alternative methods like the Buchwald-Hartwig amination exist, the primary route remains the preferred choice for its scalability and economic viability in industrial applications. This guide provides the fundamental knowledge for researchers to make informed decisions when embarking on the synthesis of this important pharmaceutical intermediate.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. (n.d.).
  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012). ResearchGate. [Link]

  • Methyl 5-chloro-2-nitrobenzoate. (n.d.). National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Reduction of nitrobenzoic acid. (n.d.).
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Reduction of 4-nitrobenzoic acid. (2018). Sciencemadness.org. [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like niraparib. The protocol described herein is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for forming aryl-amine bonds. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and methods for characterization.

Introduction

This compound is a key building block in the synthesis of complex pharmaceutical agents. Its structure, featuring an anthranilic acid core coupled with a methylpiperazine moiety, makes it a versatile scaffold. The synthesis of this intermediate with high purity and yield is critical for the efficient production of active pharmaceutical ingredients (APIs).

The presented synthesis strategy employs a nucleophilic aromatic substitution (SNAr) reaction. This widely-used reaction is effective for attaching nucleophiles, such as amines, to aromatic rings. The success of an SNAr reaction hinges on the presence of an electron-withdrawing group (EWG) positioned ortho or para to a leaving group on the aromatic ring. In our selected pathway, a halogen atom (e.g., fluorine or chlorine) serves as the leaving group, and the carboxylic acid and amino groups on the benzoic acid ring facilitate the reaction.

Reaction Scheme & Mechanism

The synthesis proceeds via the reaction of a 2-amino-5-halobenzoic acid with 1-methylpiperazine. 2-Amino-5-chlorobenzoic acid is a readily available starting material[1][2].

Overall Reaction:

Caption: Synthesis of the target compound via SNAr reaction.

Mechanistic Rationale: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which can solvate the cationic species formed during the reaction. A base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HX acid formed as a byproduct. Elevated temperatures are necessary to overcome the activation energy of the reaction.

Materials and Reagents

Proper preparation and handling of all materials are crucial for the success and safety of the synthesis.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
2-Amino-5-chlorobenzoic acid635-21-2171.5910.0 g58.3 mmolStarting material.
1-Methylpiperazine109-01-3100.1611.7 g (13.0 mL)116.6 mmolNucleophile (2.0 eq).
Potassium Carbonate (K₂CO₃)584-08-7138.2116.1 g116.6 mmolBase (2.0 eq).
Dimethyl Sulfoxide (DMSO)67-68-578.13100 mL-Anhydrous grade solvent.
Deionized Water7732-18-518.02~500 mL-For workup.
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-For extraction.
Brine (Saturated NaCl)7647-14-558.44~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent.

Detailed Synthesis Protocol

This protocol is designed for a 10 g scale synthesis. Adjustments may be necessary for scaling up or down.

Workflow Overview:

G A 1. Reagent Preparation & Setup B 2. Reaction Execution (120-140 °C, 12-24h) A->B Charge reactor C 3. Reaction Quench & Workup B->C Cool to RT D 4. Product Isolation (Precipitation) C->D Add water E 5. Purification (Recrystallization) D->E Collect crude solid F 6. Product Drying E->F Collect pure solid G 7. Characterization (NMR, MS, HPLC) F->G Obtain dry powder

Caption: General experimental workflow from setup to characterization.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol).

    • Add potassium carbonate (16.1 g, 116.6 mmol).

    • Add anhydrous dimethyl sulfoxide (DMSO) (100 mL) to the flask.

    • Begin stirring the suspension under a gentle flow of nitrogen.

  • Addition of Nucleophile:

    • Using a syringe, add 1-methylpiperazine (13.0 mL, 116.6 mmol) to the stirring suspension.

    • Rationale: Adding the nucleophile last allows for proper mixing of the solid base and starting material in the solvent. Using an excess of the amine and base ensures the reaction goes to completion.

  • Reaction Execution:

    • Heat the reaction mixture to 130 °C using a heating mantle and temperature controller.

    • Maintain this temperature and allow the reaction to stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing 400 mL of deionized water while stirring vigorously.

    • A precipitate should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Causality: The product is poorly soluble in water, while DMSO, excess reagents, and salts are soluble. This step serves as the initial purification.

  • Purification:

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual DMSO and salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • To recrystallize, dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Filter the purified crystals and wash with a small amount of cold solvent.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 50-60 °C overnight.

    • The final product should be a light tan to off-white solid.

    • Determine the final yield.

    • Confirm the identity and purity of the compound using:

      • ¹H NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight ([M+H]⁺ expected at m/z 236.14).[3]

      • HPLC: To determine the purity.

Safety and Hazard Information

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • DMSO: Can penetrate the skin and carry other chemicals with it. Handle with care.

    • 1-Methylpiperazine: Corrosive and flammable. Work in a well-ventilated fume hood.

    • 2-Amino-5-chlorobenzoic acid: May cause skin and eye irritation.[2]

  • Reaction Conditions: The reaction is run at high temperatures. Use appropriate shielding and ensure the apparatus is securely clamped.

Expected Results

The synthesis should yield this compound as a solid product. Typical yields for this type of SNAr reaction, after purification, range from 70% to 90%. The purity, as determined by HPLC, should be >98% for use in subsequent pharmaceutical synthesis steps.

References

  • Patents describing Niraparib Synthesis: Various patents outline the synthesis of Niraparib and its intermediates, providing context for the importance of the target molecule. (e.g., US10927095B2, CN107235957A).[4][5]

  • PubChem Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 50989007, this compound. Available at: [Link][3]

  • PubChem Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 12476, 2-amino-5-chlorobenzoic acid. Available at: [Link][2]

  • General Organic Chemistry Principles: For mechanistic details on Nucleophilic Arom
  • PrepChem: Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link][1]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid and its related impurities. The developed method is demonstrated to be stability-indicating through forced degradation studies, ensuring that all potential degradants are effectively separated from the main analyte peak. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this pharmaceutical intermediate or active pharmaceutical ingredient (API). The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is a critical determinant of the quality and safety of the final drug product. Therefore, a reliable and accurate analytical method is essential for its quantification and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity for the analysis of complex mixtures.[4][5]

This application note addresses the need for a validated, stability-indicating HPLC method. The inherent polarity of the target molecule, conferred by the amino and carboxylic acid functional groups, as well as the piperazine moiety, presents specific challenges in chromatographic retention and peak shape.[6][7] The method described herein utilizes a C18 stationary phase with a buffered mobile phase to achieve optimal separation. The causality behind the selection of chromatographic parameters is discussed in detail to provide a deeper understanding of the method's development.

Method Development and Rationale

The primary objective was to develop a method capable of separating the main component from its potential process-related impurities and degradation products. A reverse-phase approach was selected due to the compound's aromatic nature and moderate hydrophobicity.[8][9][10]

  • Column Selection: A C18 column was chosen as the stationary phase to provide sufficient hydrophobic interaction for retaining the analyte. The end-capped nature of the selected column minimizes peak tailing that can arise from the interaction of the basic amino group with residual silanols on the silica surface.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired selectivity and retention.

    • Aqueous Phase: A phosphate buffer was selected to control the pH of the mobile phase. The pKa values of this compound's functional groups (amine and carboxylic acid) necessitate pH control to ensure consistent ionization state and, consequently, reproducible retention times. A pH of 6.5 was chosen to ensure the carboxylic acid is ionized (deprotonated) and the primary amine is largely protonated, providing a balance of hydrophilic and hydrophobic character.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and its common use in RP-HPLC.[5] A gradient elution was employed to ensure the elution of any more hydrophobic impurities within a reasonable run time and to maintain good peak shape for all components.

  • Detection Wavelength: The UV spectrum of the analyte was determined, and a wavelength of 254 nm was chosen for detection, providing good sensitivity for the parent compound and expected impurities containing the chromophoric aromatic ring.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Ortho-phosphoric acid (Analytical grade)

  • Water (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 6.5 using diluted ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Mobile Phase A (Phosphate Buffer pH 6.5) hplc_system Equilibrate HPLC System with Mobile Phase prep_buffer->hplc_system prep_std Prepare Standard Solution (100 µg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample run_gradient Run Gradient Program inject_std->run_gradient inject_sample->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Specificity and Stability-Indicating Nature

Specificity was demonstrated by subjecting a sample solution to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H2O2 at room temperature for 2 hours.

  • Thermal Degradation: Sample stored at 105 °C for 24 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

The results showed significant degradation of the parent compound under all stress conditions, with no co-elution of degradation products with the main peak, confirming the method's stability-indicating nature.[4][11][12]

Linearity

Linearity was evaluated by analyzing six concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each level was analyzed in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7
Precision
  • Repeatability (Intra-day precision): Determined by six replicate injections of the standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on two different days by two different analysts.

Precision Type% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

In all varied conditions, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the elution order of the peaks did not change, demonstrating the method's robustness.

Logical Relationship in Method Validation

G cluster_precision Precision Sub-types Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key Parameters of Method Validation.

Conclusion

The RP-HPLC method described in this application note provides a reliable, robust, and stability-indicating means for the purity assessment of this compound. The detailed protocol and validation data demonstrate its suitability for quality control and stability studies in a regulated environment. The systematic approach to method development and the comprehensive validation ensure the generation of accurate and reproducible results, supporting the development of safe and effective pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • This compound (C12H17N3O2). PubChem. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a key building block in contemporary drug discovery and development, frequently incorporated into scaffolds for a range of therapeutic targets. Its structural motif, featuring an anthranilic acid core coupled with a methylpiperazine moiety, imparts favorable physicochemical properties, including aqueous solubility and the ability to engage in specific molecular interactions. This document provides a comprehensive guide for the large-scale synthesis of this valuable intermediate, detailing a robust and scalable two-step synthetic route. The protocol is designed for researchers, medicinal chemists, and process development scientists, with a focus on procedural safety, efficiency, and high purity of the final product.

Synthetic Strategy: A Two-Step Approach

The selected synthetic pathway is a logical and efficient two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This strategy is predicated on the well-established reactivity of activated aromatic systems and the reliability of catalytic hydrogenation.

The overall synthetic transformation is depicted below:

Synthetic_Pathway 2-Nitro-5-fluorobenzoic_Acid 2-Nitro-5-fluorobenzoic Acid Intermediate 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic Acid 2-Nitro-5-fluorobenzoic_Acid->Intermediate S_NAr Reaction N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction

Caption: Overall synthetic workflow for this compound.

This approach offers several advantages for large-scale production:

  • Convergent Synthesis: The two key fragments are coupled in the first step, leading to a more efficient overall process.

  • Commercially Available Starting Materials: Both 2-nitro-5-fluorobenzoic acid and N-methylpiperazine are readily available, cost-effective starting materials.

  • High-Yielding Reactions: Both the SNAr and the nitro reduction steps are typically high-yielding transformations.

  • Scalability: The chosen reaction conditions are amenable to scaling from the laboratory to pilot plant and manufacturing scales.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the displacement of the fluorine atom from 2-nitro-5-fluorobenzoic acid by the secondary amine of N-methylpiperazine. The electron-withdrawing nitro group, positioned ortho to the carboxylic acid and para to the fluorine atom, strongly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under relatively mild conditions. A patent describing a similar reaction of a substituted nitro-chlorobenzene with N-methylpiperazine provides a strong basis for the chosen conditions[1].

Detailed Protocol: Synthesis of 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic Acid

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
2-Nitro-5-fluorobenzoic Acid400-84-0185.111.0185.11-
N-Methylpiperazine109-01-3100.161.2120.19132
Potassium Carbonate (K₂CO₃)584-08-7138.212.5345.53-
N,N-Dimethylformamide (DMF)68-12-273.09--1000
Ethyl Acetate141-78-688.11--As needed
Deionized Water7732-18-518.02--As needed
Hydrochloric Acid (HCl), 2M7647-01-036.46--As needed

Procedure:

  • Reaction Setup: To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-nitro-5-fluorobenzoic acid (185.11 g, 1.0 mol), potassium carbonate (345.53 g, 2.5 mol), and N,N-dimethylformamide (DMF, 1000 mL).

  • Addition of N-Methylpiperazine: Begin stirring the mixture and add N-methylpiperazine (120.19 g, 1.2 mol) dropwise over 30 minutes. The addition is exothermic, and the temperature of the reaction mixture should be maintained below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 5 liters of ice-cold deionized water with stirring.

  • Precipitation and Isolation: The product, 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid, will precipitate as a yellow solid. Stir the suspension for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with deionized water (3 x 500 mL).

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 85-95%.

Part 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of the intermediate to an amino group to yield the final product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and the ease of product isolation. The use of palladium on carbon (Pd/C) as a catalyst is a standard and reliable method for the reduction of aromatic nitro groups.[2][3]

Detailed Protocol: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
2-Nitro-5-(4-methylpiperazin-1-yl)benzoic Acid-265.260.85225.47-
Palladium on Carbon (10% Pd/C, 50% wet)7440-05-3--22.5-
Methanol67-56-132.04--2250
Hydrogen Gas (H₂)1333-74-02.02--As needed

Procedure:

  • Reaction Setup: To a 5-liter hydrogenation reactor, add 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid (225.47 g, 0.85 mol) and methanol (2250 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (50% wet, 22.5 g) to the reactor under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor and purge it with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C). The reaction is exothermic, and cooling may be required to maintain the temperature below 40°C. The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 250 mL).

  • Product Isolation: Combine the filtrate and the washes, and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.[4]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 90-98%.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.28 g/mol
AppearanceOff-white to light yellow crystalline solid
Melting PointTo be determined
SolubilitySoluble in DMSO, sparingly soluble in water

Spectroscopic Data (Predicted): [5]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ppm 7.21 (d, J=2.4 Hz, 1H), 6.95 (dd, J=8.8, 2.4 Hz, 1H), 6.68 (d, J=8.8 Hz, 1H), 4.90 (br s, 2H, NH₂), 3.05 (t, J=4.8 Hz, 4H), 2.45 (t, J=4.8 Hz, 4H), 2.22 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ppm 169.5, 148.2, 142.1, 122.5, 118.9, 116.3, 110.1, 54.8, 48.9, 45.8.

  • Mass Spectrometry (ESI+): m/z 236.1 [M+H]⁺.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in this protocol.

Chemical Hazards:

  • 2-Nitro-5-fluorobenzoic Acid: Corrosive and an irritant. Avoid contact with skin and eyes.

  • N-Methylpiperazine: Flammable liquid and corrosive. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Flammable solid. Can ignite in the presence of solvents and air. Handle with care, preferably wet.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The two-step synthetic route, involving a nucleophilic aromatic substitution followed by a catalytic hydrogenation, is efficient, high-yielding, and utilizes readily available starting materials. This guide is intended to be a valuable resource for researchers and chemists in the pharmaceutical and chemical industries, enabling the reliable production of this important chemical intermediate.

References

  • PubChem. 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChemLite. This compound (C12H17N3O2). [Link]

  • Google Patents. Method for synthesizing N-methylpiperazine substituted anilin. CN101168532A.
  • Google Patents.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for "SNAr". [Link]

  • PubMed. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. [Link]

  • The Royal Society of Chemistry. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]

  • Wiley Online Library. Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. [Link]

  • Google Patents.
  • PubMed. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. [Link]

  • PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]

  • Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]

  • PubChem. 2-Nitro-5-[(2-oxo-1-pyridinyl)methyl]benzoic acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This document provides an in-depth guide on the strategic use of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid , a high-value building block, in the synthesis and evaluation of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and outline a robust method for assessing the biological activity of the resulting compounds.

The Strategic Value of the this compound Scaffold

The design of effective kinase inhibitors is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The choice of chemical building blocks is therefore a critical decision in the drug discovery cascade. This compound has emerged as a privileged scaffold due to the synergistic contributions of its distinct chemical moieties.

Physicochemical Properties
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 2-(4-methyl-1-piperazinyl)benzoic acid[1]-
CAS Number 159589-70-5[1]Unique identifier for procurement and regulatory purposes.
Molecular Formula C₁₂H₁₆N₂O₂[1]Provides a foundation with a favorable molecular weight for fragment-based design.
Melting Point 211-215 °C[1]Indicates a stable, crystalline solid, which is advantageous for handling and formulation.
4-Methylpiperazine Moiety A basic, tertiary amine group.This group is frequently incorporated into kinase inhibitors to enhance aqueous solubility, a crucial factor for oral bioavailability.[2][3] The basic nitrogen can be protonated at physiological pH, forming favorable interactions and improving cell permeability.
2-Amino Group A primary aromatic amine.Serves as a key synthetic handle for amide bond formation, allowing for the covalent linkage to a variety of kinase hinge-binding motifs.
Carboxylic Acid Group An acidic functional group.Provides a second, orthogonal synthetic handle, also for amide bond formation, enabling diverse synthetic strategies. Its presence also contributes to the molecule's overall polarity.[4]
Rationale in Kinase Inhibitor Design: A Tale of Two Ends

The power of this building block lies in its trifunctional nature, which allows it to act as a versatile linker or core element in a kinase inhibitor.

  • The "Solubility & Selectivity" Arm (4-Methylpiperazine): The N-methylpiperazine group often extends into the solvent-exposed region of the kinase ATP-binding pocket. This feature is masterfully exploited in numerous approved drugs like Dasatinib (a dual Src/Abl inhibitor) and GDC-0941 (a PI3K inhibitor).[3][5][6] This moiety not only imparts critical aqueous solubility but can also be tailored to form specific interactions that enhance selectivity for the target kinase over other kinases in the human kinome.[7]

  • The "Synthetic Handles" (Amine and Carboxyl): The ortho-disposed amino and carboxyl groups provide two points for synthetic elaboration. This geometry is ideal for forming rigid, planar structures often required for effective binding to the flat, aromatic-rich ATP binding site. Amide bond formation, one of the most reliable reactions in medicinal chemistry, can be used to connect this core to other pharmacophoric elements, such as the crucial hinge-binding moiety.

Below is a conceptual diagram illustrating the strategic role of this building block.

G cluster_0 This compound cluster_1 Kinase Inhibitor Assembly BuildingBlock Core Scaffold Amino 2-Amino Group (Synthetic Handle 1) BuildingBlock->Amino Carboxyl Carboxylic Acid (Synthetic Handle 2) BuildingBlock->Carboxyl Piperazine 4-Methylpiperazine (Solubility & Selectivity) BuildingBlock->Piperazine FinalInhibitor Potent Kinase Inhibitor Amino->FinalInhibitor Amide Coupling HingeBinder Hinge-Binding Moiety (e.g., Aminopyrimidine) HingeBinder->FinalInhibitor Forms Final Molecule

Caption: Role of the building block in kinase inhibitor synthesis.

Synthetic Protocols: Constructing the Inhibitor

The following protocols provide step-by-step methodologies for using this compound to synthesize a target kinase inhibitor via amide bond formation.

Protocol 1: Amide Coupling via the Amino Group

This protocol describes the coupling of the building block's amino group with a carboxylic acid-containing fragment (e.g., a hinge-binding element).

Rationale for Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient and mild reagent that minimizes racemization and is known for its high yields in amide bond formation, even with sterically hindered or electronically deactivated substrates. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the carboxylic acid.

Workflow Diagram:

G cluster_workflow Protocol 1: Synthetic Workflow start Combine Fragment-COOH and HATU in DMF add_base Add DIPEA, stir 15 min (Activation Step) start->add_base add_bb Add Building Block solution add_base->add_bb react Stir at RT for 4-12h (Monitor by LC-MS) add_bb->react workup Aqueous Workup (Quench & Extract) react->workup purify Purify by Column Chromatography or Prep-HPLC workup->purify end Characterize Product (NMR, HRMS) purify->end G cluster_assay Protocol 2: Kinase Assay Workflow prep Prepare serial dilution of Test Inhibitor in DMSO plate Add Inhibitor, Kinase, and Substrate/Buffer to 384-well plate prep->plate preincubate Pre-incubate for 15 min at RT (Inhibitor-Kinase Binding) plate->preincubate initiate Initiate reaction by adding ATP Incubate 60 min at 30°C preincubate->initiate stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min at RT initiate->stop detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate 30 min at RT stop->detect read Read Luminescence on Plate Reader detect->read analyze Plot data and calculate IC₅₀ value read->analyze

Sources

purification of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Purification of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of this compound via recrystallization. This key intermediate, featuring a versatile scaffold for drug discovery, often requires stringent purity levels that can be effectively achieved through well-designed crystallization protocols. This guide moves beyond a simple list of steps, delving into the physicochemical rationale behind solvent selection, procedural optimizations, and troubleshooting common challenges. The protocols described herein are designed to be self-validating, empowering researchers to adapt and refine the methodology for optimal purity and yield.

Introduction: The Rationale for Purification

This compound is a substituted anthranilic acid derivative. Its structural motifs—an aromatic amino acid and a functionalized piperazine ring—make it a valuable building block in medicinal chemistry and materials science. The presence of multiple reactive sites (an amino group, a carboxylic acid, and two basic nitrogens in the piperazine ring) means that its synthesis can be accompanied by a variety of structurally similar impurities. These can include starting materials, byproducts from side reactions, or degradation products.[1]

For downstream applications, particularly in pharmaceutical development, the purity of this intermediate is paramount. Recrystallization is a powerful, scalable, and cost-effective technique for purifying solid compounds.[2] The method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude material in a hot solvent to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (the mother liquor).[2]

This guide will elucidate the critical parameters for developing a robust recrystallization protocol for this specific molecule.

Understanding the Molecule: Physicochemical Properties and Challenges

The structure of this compound presents unique purification challenges and opportunities.

  • Zwitterionic Potential: The molecule contains both an acidic carboxylic acid group and several basic nitrogen atoms (the aromatic amine and the two piperazine nitrogens). This allows it to exist as a zwitterion, which significantly impacts its solubility profile.

  • Polarity: The presence of N-H, O-H, and C-N bonds makes the molecule highly polar, suggesting solubility in polar solvents like alcohols or water.

  • Impurities: Common impurities in piperazine-containing compounds can include unreacted starting materials, N-alkylated byproducts, and related pyrazines, which may co-precipitate due to structural similarity.[1][3]

Property Value / Observation Source
Molecular FormulaC₁₂H₁₇N₃O₂PubChem[4]
Molecular Weight235.29 g/mol PubChem[4]
Physical FormTypically a powder or solidSigma-Aldrich[5]
Melting Point~211-215 °C (for a related isomer)Sigma-Aldrich[5]
Key Structural FeaturesAromatic ring, primary amine, carboxylic acid, tertiary amine (piperazine)N/A

The Principle of Recrystallization: A Workflow Overview

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures but low solubility at lower temperatures.[2] This differential ensures maximum recovery of the pure compound upon cooling.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_analysis Validation A Crude Compound B Solvent Screening (Small Scale) A->B Test solubility C Dissolve in Minimal Hot Solvent B->C Select best solvent D Hot Filtration (Optional, for insolubles) C->D E Slow Cooling (Induce Crystallization) C->E No insolubles D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Purified Product G->H I Purity Analysis (MP, HPLC, NMR) H->I

Caption: General workflow for purification by recrystallization.

Protocol: Solvent System Selection

A preliminary small-scale screening is essential to identify the optimal solvent or solvent system. Due to the molecule's mixed polarity, both single and mixed solvent systems should be evaluated.

Recommended Solvents for Screening:
  • Single Solvents: Ethanol, Methanol, Isopropanol (IPA), Water, Acetonitrile. Aromatic amino acids often recrystallize well from aqueous acidic solutions, such as water-containing acetic acid.[6]

  • Mixed Solvent Systems: Ethanol/Water, Isopropanol/Water, Acetone/Water. These systems are highly effective for compounds with intermediate polarity.[7]

Solvent Selection Decision Tree:

Solvent_Selection Start Place ~20 mg crude product in a test tube AddSolvent Add solvent dropwise at room temperature Start->AddSolvent SolubleCold Is it soluble in the cold? AddSolvent->SolubleCold Heat Heat the mixture gently SolubleCold->Heat No BadSolvent2 Result: POOR SOLVENT (Too soluble) SolubleCold->BadSolvent2 Yes SolubleHot Is it soluble when hot? Heat->SolubleHot Cool Cool to room temp, then in an ice bath SolubleHot->Cool Yes BadSolvent1 Result: POOR SOLVENT (Insoluble) SolubleHot->BadSolvent1 No Crystals Do crystals form? Cool->Crystals GoodSolvent Result: GOOD SOLVENT (Potential Candidate) Crystals->GoodSolvent Yes ConsiderPair Consider for a mixed solvent system Crystals->ConsiderPair No BadSolvent1->ConsiderPair

Caption: Decision process for selecting a suitable recrystallization solvent.

Detailed Experimental Protocol

This protocol assumes a suitable solvent has been identified (e.g., Isopropanol/Water). Always perform this procedure in a fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment:
  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., Isopropanol, Deionized Water)

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., Isopropanol) in small portions while heating and stirring. Add just enough hot solvent to fully dissolve the solid. The goal is to create a nearly saturated solution to maximize yield.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product in the funnel.

  • Induce Crystallization:

    • For Single Solvent Systems: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • For Mixed Solvent Systems (e.g., Isopropanol/Water): While the solution is still hot, add the anti-solvent (e.g., Water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the primary solvent (Isopropanol) to redissolve the precipitate and make the solution clear again. Now, remove from heat and cool slowly.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2][8]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[3][9] It is critical to use cold solvent to avoid dissolving the purified product.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly. Drying in a vacuum oven at a moderate temperature is the most efficient method.[9]

Validation and Troubleshooting

After drying, the purity of the product should be assessed via melting point analysis, HPLC, or NMR spectroscopy. The melting point of the purified compound should be sharp and within the expected range.

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Add more of the primary solvent. Reheat to dissolve the oil, then cool more slowly. Consider a lower-boiling solvent.
No Crystals Form Solution is not saturated; rapid cooling.Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. Cool the solution for a longer period in the ice bath. Reduce solvent volume by gentle heating and try to crystallize again.
Low Recovery Too much solvent was used; crystals washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Pre-heat all glassware for hot filtration.
Colored Impurities Remain Impurities are adsorbed onto the crystal lattice.Consider adding a small amount of activated carbon to the hot solution before filtration. Caution: Carbon can adsorb the product as well.
Product Still Impure Structurally similar impurities are co-crystallizing.A second recrystallization may be necessary. Alternatively, consider purification via salt formation or column chromatography.[8]

Conclusion

Recrystallization is a fundamentally important technique for the purification of this compound. By systematically approaching solvent selection and carefully controlling the parameters of heating, cooling, and isolation, researchers can achieve high levels of purity essential for demanding applications. The principles and protocols detailed in this guide provide a robust framework for optimizing this critical purification step.

References

  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. US2919275A - Purification of piperazine.
  • BenchChem. Technical Support Center: Purification of Oily Piperazine Derivatives.
  • OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • BenchChem. Technical Support Center: Purification and Recrystallization of 2-Amino-1-naphthaldehyde Products.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. US5057615A - Process for purifying tryptophan.
  • Sigma-Aldrich. 2-(4-methylpiperazin-1-yl)benzoic acid | 159589-70-5.
  • PubChemLite. This compound (C12H17N3O2).

Sources

Application Notes and Protocols for the Characterization of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatives of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid represent a critical scaffold in modern medicinal chemistry. The unique combination of a benzoic acid moiety, an amino group, and a methylpiperazine substituent imparts a range of physicochemical properties that are frequently exploited in the design of novel therapeutic agents. The piperazine ring, in particular, is a common feature in many approved drugs, valued for its ability to improve solubility and oral bioavailability.[1] Given their prevalence and potential biological activity, the rigorous analytical characterization of these derivatives is paramount to ensure their identity, purity, and stability throughout the drug discovery and development process.

This comprehensive guide provides detailed application notes and standardized protocols for the characterization of this compound and its derivatives. We will delve into the core analytical techniques essential for structural elucidation and purity assessment, providing not only step-by-step methodologies but also the scientific rationale behind the selection of specific experimental parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for this important class of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound derivatives and for quantifying their concentration in various matrices.[2] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for these compounds due to their inherent polarity.[3]

Principle of Separation

The separation of the target analyte from its impurities is based on their differential partitioning between the nonpolar stationary phase (typically C18) and a polar mobile phase.[2] By manipulating the composition of the mobile phase, primarily the ratio of an organic modifier (e.g., acetonitrile or methanol) to an aqueous buffer, the retention of the analytes on the column can be precisely controlled. An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid and amino groups, leading to better peak shape and increased retention.[2]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a general method for the purity analysis of this compound derivatives.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid or Phosphoric acid (analytical grade).

  • 0.45 µm syringe filters.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. For Mass Spectrometry (MS) compatible applications, formic acid is preferred over phosphoric acid.[4][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of polar and nonpolar compounds.
Mobile Phase Gradient elution with A and BAllows for the separation of compounds with a range of polarities.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% BA standard gradient to screen for impurities with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 254 nm and 280 nmBenzoic acid derivatives typically have strong UV absorbance at these wavelengths.[6]
Injection Volume 10 µLA standard injection volume.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject MP_A Prepare Mobile Phase A Equilibrate Equilibrate System MP_A->Equilibrate MP_B Prepare Mobile Phase B MP_B->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity Integrate->Quantify MS_Data_Workflow Acquire_Data Acquire LC-MS Data Extract_TIC Extract Total Ion Chromatogram (TIC) Acquire_Data->Extract_TIC Identify_Peak Identify Analyte Peak Extract_TIC->Identify_Peak Extract_Spectrum Extract Mass Spectrum Identify_Peak->Extract_Spectrum Determine_MW Determine Molecular Weight (from [M+H]⁺ or [M-H]⁻) Extract_Spectrum->Determine_MW Perform_MSMS Perform MS/MS on Parent Ion Determine_MW->Perform_MSMS Analyze_Fragments Analyze Fragmentation Pattern Perform_MSMS->Analyze_Fragments Confirm_Structure Confirm Structure Analyze_Fragments->Confirm_Structure FTIR_Workflow Sample_Prep Place Sample on ATR Crystal Collect_Sample Collect Sample Spectrum Sample_Prep->Collect_Sample Collect_Bkg Collect Background Spectrum Generate_Spectrum Generate Absorbance Spectrum Collect_Bkg->Generate_Spectrum Collect_Sample->Generate_Spectrum Identify_Bands Identify Characteristic Bands Generate_Spectrum->Identify_Bands

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its trifunctional nature, featuring an aromatic amine, a carboxylic acid, and a tertiary amine within the piperazine ring, presents a unique set of challenges and opportunities in synthetic route design. The successful synthesis of target molecules incorporating this scaffold hinges on a robust and well-designed protecting group strategy to ensure chemoselectivity and high yields. This document provides an in-depth guide to the strategic application of protecting groups for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present detailed, validated protocols, and offer insights into potential challenges.

The Synthetic Challenge: Orthogonality in a Trifunctional System

The synthesis of derivatives of this compound often requires the selective functionalization of the aniline nitrogen or the carboxylic acid. The presence of three distinct functional groups necessitates an orthogonal protecting group strategy.[1][2][3] Orthogonal protection allows for the removal of one protecting group under a specific set of conditions without affecting others, enabling precise and sequential modifications to the molecule.[4][5] The N-methylpiperazine moiety, being a tertiary amine, is generally stable under many reaction conditions but its basicity can influence the reactivity of the other functional groups and must be considered during the design of the synthetic route.

Protecting Group Strategy: A Visual Overview

A logical approach to the synthesis involves the protection of the more reactive aniline and the carboxylic acid to allow for subsequent modifications. The following diagram illustrates a recommended orthogonal protecting group strategy.

Protecting_Group_Strategy Start This compound Protect_NH2 Boc Protection of Aniline Start->Protect_NH2 Boc2O, Base Protect_COOH Esterification of Carboxylic Acid Protect_NH2->Protect_COOH Protected Amine Protected_Intermediate Doubly Protected Intermediate Protect_COOH->Protected_Intermediate MeOH, H+ Selective_Deprotection_NH2 Acidic Deprotection (e.g., TFA) Protected_Intermediate->Selective_Deprotection_NH2 Path B Selective_Deprotection_COOH Saponification (e.g., LiOH) Protected_Intermediate->Selective_Deprotection_COOH Path A Functionalization_NH2 Amide Coupling, etc. Selective_Deprotection_NH2->Functionalization_NH2 Functionalization_COOH Amide Coupling, etc. Selective_Deprotection_COOH->Functionalization_COOH Final_Deprotection_COOH Saponification Functionalization_NH2->Final_Deprotection_COOH Final_Deprotection_NH2 Acidic Deprotection Functionalization_COOH->Final_Deprotection_NH2 Final_Product1 Functionalized at NH2 Final_Deprotection_COOH->Final_Product1 Final_Product2 Functionalized at COOH Final_Deprotection_NH2->Final_Product2

Caption: Orthogonal protecting group strategy for selective functionalization.

Selection and Application of Protecting Groups

Protection of the Aromatic Amine

The aniline nitrogen is highly nucleophilic and susceptible to oxidation, making its protection a priority in most synthetic sequences.

  • Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

    The Boc group is an ideal choice for protecting the aniline.[6][7] It is easily introduced under relatively mild basic conditions and is stable to a wide range of non-acidic reagents.[8][9] Its key advantage is its lability under acidic conditions, which provides an orthogonal deprotection strategy relative to many carboxylic acid protecting groups.[6][10]

    Mechanism of Protection: The protection proceeds via nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[11] A base is typically used to neutralize the resulting protonated amine.

Protection of the Carboxylic Acid

The carboxylic acid group can be protected as an ester to prevent its interference in subsequent reactions, such as amide bond formation involving the aniline.

  • Recommended Protecting Group: Methyl Ester (Me)

    A methyl ester is a simple and effective protecting group for the carboxylic acid.[12][13] It can be formed under standard Fischer esterification conditions and is stable to the acidic conditions used for Boc deprotection, as well as to many coupling reagents. Deprotection is readily achieved by saponification with a base like lithium hydroxide or sodium hydroxide.[14]

Comparative Analysis of Protecting Group Strategies

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsOrthogonality & Remarks
Boc Aromatic AmineBoc₂O, Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM)Strong Acid (e.g., TFA in DCM, HCl in dioxane)Orthogonal to base-labile and hydrogenolysis-labile groups.[7][15] Excellent for preventing N-acylation.
Cbz Aromatic AmineCbz-Cl, BaseH₂, Pd/COrthogonal to acid- and base-labile groups. May not be suitable if other reducible groups are present.
Methyl Ester Carboxylic AcidMeOH, H₂SO₄ (cat.) or SOCl₂, MeOHBase (e.g., LiOH, NaOH) in H₂O/THFOrthogonal to acid-labile groups like Boc.[12] Saponification can sometimes be harsh.
Benzyl Ester Carboxylic AcidBenzyl alcohol, Acid catalystH₂, Pd/COrthogonal to both acid- and base-labile groups.[4] Offers a very mild deprotection method.

Experimental Protocols

Protocol 1: Boc Protection of this compound

Objective: To selectively protect the aniline nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in THF or DCM.

  • Add triethylamine (1.5 equivalents). For less reactive anilines, a catalytic amount of DMAP can be added.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution at room temperature.[6]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Methyl Esterification of Boc-Protected this compound

Objective: To protect the carboxylic acid of the Boc-protected intermediate as a methyl ester.

Materials:

  • Boc-protected this compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for reflux and extraction

Procedure:

  • Dissolve the Boc-protected starting material (1 equivalent) in methanol.[16]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the doubly protected product.

Protocol 3: Selective Deprotection of the Boc Group

Objective: To selectively remove the Boc protecting group to liberate the free amine for further functionalization.

Materials:

  • Doubly protected intermediate (Boc-amine, methyl ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware

Procedure:

  • Dissolve the doubly protected intermediate (1 equivalent) in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) at 0 °C.[6]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cold, saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Protocol 4: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the free carboxylic acid.

Materials:

  • Protected intermediate (Boc-amine, methyl ester or functionalized amine, methyl ester)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and water mixture

  • 1M Hydrochloric acid (HCl)

  • Standard glassware

Procedure:

  • Dissolve the methyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).[14]

  • Add lithium hydroxide (1.5-2.0 equivalents) and stir the mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH ~4-5 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the free carboxylic acid.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-conceived protecting group strategy. The use of an orthogonal combination, such as Boc for the aniline and a methyl ester for the carboxylic acid, provides a reliable and flexible approach. This guide offers a foundation for researchers to develop robust synthetic routes, with the understanding that optimization of reaction conditions for specific substrates is a key component of successful synthesis.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Esterification test of Benzoic acid. YouTube. [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Methylation of piperazines.
  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Esterification at different benzoic acid (BA) concentrations using... ResearchGate. [Link]

  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]

  • Lab5 procedure esterification. [Link]

  • This compound (C12H17N3O2). PubChem. [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction yields and overcoming common experimental hurdles. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure your success in synthesizing this valuable compound.

Introduction: Synthetic Strategy and Core Challenges

This compound is a key building block in medicinal chemistry. Its synthesis typically involves the formation of a crucial carbon-nitrogen (C-N) bond between an aromatic ring and the 1-methylpiperazine moiety. The primary challenge lies in achieving this coupling with high efficiency and purity, given the presence of multiple functional groups (a carboxylic acid and an aniline-type amine) that can lead to side reactions or complicate purification.

The most common and effective synthetic routes involve the coupling of 1-methylpiperazine with a 2-amino-5-halobenzoic acid precursor. Two powerful methods are generally considered for this transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for forming C-N bonds. It offers broad substrate scope and functional group tolerance but requires careful optimization of the catalyst, ligand, base, and solvent system.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): A classical approach that is often simpler and more cost-effective if the aromatic ring is sufficiently activated by electron-withdrawing groups. The reaction typically requires high temperatures and polar aprotic solvents.

This guide will focus predominantly on the Buchwald-Hartwig amination, as it generally provides higher yields and greater reliability for this class of substrates, while also addressing the SNAr approach.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Conversion of Starting Material

Q1: I have set up my Buchwald-Hartwig reaction, but after several hours, TLC/LC-MS analysis shows only my starting 2-amino-5-halobenzoic acid. What went wrong?

A1: This is a common issue often related to catalyst inactivation or suboptimal reaction conditions. Here is a systematic checklist to diagnose the problem:

  • Catalyst and Ligand Integrity:

    • Palladium Pre-catalyst: Are you using a reliable source of Pd(0) or a Pd(II) pre-catalyst that can be reduced in situ? Common choices include Pd₂(dba)₃ or Pd(OAc)₂. Ensure the catalyst has not been improperly stored, as exposure to air and moisture can lead to degradation.

    • Phosphine Ligand: Sterically hindered phosphine ligands are critical for the Buchwald-Hartwig reaction.[1] For this type of transformation, biarylphosphine ligands like RuPhos or XPhos are often excellent choices. These ligands are air-sensitive and must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Oxidation of the phosphine ligand to the corresponding phosphine oxide will render the catalyst inactive.

  • Oxygen Contamination: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen. Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Base Selection and Strength: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.[3] A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be effective for this coupling. Ensure the base is fresh and anhydrous.

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants. Toluene, dioxane, and THF are commonly used.[2][3] Ensure you are using a freshly dried, deoxygenated solvent. The presence of water can interfere with the catalyst and the strong base.

Logical Flow for Diagnosing No Conversion

Caption: Troubleshooting workflow for zero product conversion.

Problem Area 2: Incomplete Conversion and Low Yields

Q2: My reaction works, but I can't get the yield above 40-50%. How can I optimize the reaction for higher throughput?

A2: Reaching a yield plateau suggests that one or more parameters are rate-limiting or that side reactions are consuming your starting materials.

  • Temperature and Reaction Time: Many Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it. Monitor the reaction progress over time (e.g., every 2-4 hours) by TLC or LC-MS to determine when the reaction has reached completion. Extended reaction times at high temperatures can sometimes lead to product or catalyst degradation.

  • Reagent Stoichiometry:

    • Amine: Use a slight excess of 1-methylpiperazine (e.g., 1.2 to 1.5 equivalents). This can help drive the reaction to completion. However, a large excess can sometimes complicate purification.

    • Base: Ensure at least 2.0 equivalents of base are used to neutralize the H-X formed and to deprotonate the carboxylic acid, in addition to its role in the catalytic cycle.

  • Catalyst Loading: While catalyst loadings are often low (1-2 mol%), increasing the loading to 3-5 mol% can sometimes improve yields for challenging substrates.[3]

  • Side Reactions:

    • Hydrodehalogenation: A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by trace amounts of water or other proton sources. Ensuring strictly anhydrous conditions can minimize this.

    • Dimerization/Oligomerization: Although less common, side reactions involving the starting materials can occur.

    • Coordination to Carboxylate: The carboxylate group on your starting material can potentially coordinate to the palladium center, inhibiting catalysis. While many modern ligands are designed to prevent this, it remains a possibility.

Parameter Initial Condition Optimization Strategy Rationale
Temperature 80 °CIncrease incrementally to 100-110 °COvercomes activation energy barrier for C-N bond formation.
1-Methylpiperazine 1.1 eqIncrease to 1.3-1.5 eqLe Châtelier's principle; drives equilibrium towards product.
Base (e.g., NaOtBu) 2.1 eqIncrease to 2.5-3.0 eqEnsures complete deprotonation and facilitates catalyst turnover.
Catalyst Loading 1-2 mol %Increase to 3-5 mol %Increases the concentration of active catalytic species.
Problem Area 3: Product Purification and Isolation

Q3: The reaction seems to have worked, but I am struggling to isolate a pure product. My final material is a sticky oil or an impure solid.

A3: The product, this compound, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino and piperazine) functional groups. This can make extraction and purification challenging.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

    • The product's solubility will be highly pH-dependent. Adjust the pH of the aqueous layer to the isoelectric point of the molecule (typically around pH 6-7) to minimize its solubility in water and induce precipitation. You may need to experiment to find the optimal pH.

    • If the product precipitates, it can be isolated by filtration. If it remains in solution or forms an oil, proceed with extraction.

  • Extraction: Because of its amphoteric nature, extracting the product into an organic solvent can be difficult. A polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol might be effective. You may need to perform multiple extractions.

  • Purification:

    • Crystallization: This is the most effective method for obtaining high-purity material. Try dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol, isopropanol, or acetonitrile) and allowing it to cool slowly. Adding a non-polar co-solvent (like hexanes or diethyl ether) can also induce crystallization.

    • Column Chromatography: This can be challenging due to the high polarity of the product. If necessary, use a polar stationary phase like silica gel with a polar mobile phase (e.g., DCM/Methanol with a small amount of triethylamine or acetic acid to suppress tailing). Reverse-phase chromatography (C18) with a water/acetonitrile gradient may also be effective.

Frequently Asked Questions (FAQs)

Q: Which is the better starting material: 2-amino-5-fluorobenzoic acid or 2-amino-5-bromobenzoic acid? A: The choice depends on your synthetic method.

  • For SNAr , 2-amino-5-fluorobenzoic acid is superior. The highly electronegative fluorine atom strongly activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in this context.

  • For Buchwald-Hartwig Amination , 2-amino-5-bromobenzoic acid is generally preferred. The C-Br bond is more reactive towards oxidative addition to the Pd(0) center than the C-F bond, which is typically unreactive under these conditions.

Q: Can I protect the carboxylic acid or the amino group before the coupling reaction? A: While possible, it is often not necessary with modern Buchwald-Hartwig catalyst systems, which show excellent functional group tolerance.[1] Protecting the carboxylic acid as a methyl or ethyl ester (e.g., using methyl 2-amino-5-bromobenzoate) can sometimes simplify the reaction and purification. The ester can then be hydrolyzed in a final step.[4] However, this adds two steps to your synthesis (protection and deprotection), which may lower the overall yield.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine. The product will be significantly more polar than the starting aryl halide.

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of your starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z for [M+H]⁺ ≈ 236.14).

Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for your specific setup.

G cluster_0 Vessel Preparation cluster_1 Reaction cluster_2 Work-up & Purification Prep 1. Add Aryl Halide, Pd Pre-catalyst, Ligand, and Base to a dry flask. Inert 2. Seal flask and cycle between vacuum and Argon (3x). Prep->Inert Add_Reagents 3. Add anhydrous, degassed solvent and 1-methylpiperazine via syringe. Inert->Add_Reagents Heat 4. Heat to 100 °C with vigorous stirring for 4-12 hours. Add_Reagents->Heat Monitor 5. Monitor by LC-MS until starting material is consumed. Heat->Monitor Quench 6. Cool to RT. Quench with water. Adjust pH to ~7 to precipitate product. Monitor->Quench Isolate 7. Filter solid or extract with organic solvent. Quench->Isolate Purify 8. Purify by crystallization from Ethanol/Water. Isolate->Purify

Caption: General workflow for Buchwald-Hartwig synthesis.

Materials:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)

  • 1-Methylpiperazine (1.3 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol %)

  • RuPhos (0.04 eq, 4 mol %)

  • Sodium tert-butoxide (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-5-bromobenzoic acid, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by 1-methylpiperazine.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS every 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Carefully add water to quench.

  • Add 1M HCl dropwise to the aqueous mixture with stirring until the pH is approximately 7. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water, then with a small amount of cold diethyl ether.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

References
  • Vertex AI Search, based on information from various sources regarding the synthesis of 2-Amino-5-fluorobenzoic acid.[4][5][6][7][8]

  • Wikipedia. Buchwald–Hartwig amination . [Link][1]

  • National Center for Biotechnology Information. 2-Amino-5-fluorobenzoic acid - PMC . [Link][4]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link][3]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination . [Link][2]

  • Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride . [9]

  • PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts . [Link][10]

Sources

Technical Support Center: Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and troubleshooting strategies encountered during the synthesis of this important compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, improve yield and purity, and effectively troubleshoot any issues that may arise.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most prevalent synthetic strategies involve a carbon-nitrogen (C-N) bond formation step, typically through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr). Each of these methods, while effective, presents a unique set of challenges and potential side reactions that can impact the final product's quality and yield.

This guide will delve into the intricacies of these reactions, providing a structured, question-and-answer-based approach to troubleshoot common problems.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that you might encounter during your synthesis, followed by in-depth answers and actionable protocols.

Issue 1: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 2-amino-5-bromobenzoic acid with 1-methylpiperazine, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in Buchwald-Hartwig amination are a frequent challenge and can stem from several factors related to the catalyst system, reaction conditions, and substrate reactivity. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[1][2]

Potential Causes & Solutions:

  • Catalyst Inactivation: The Pd(0) active catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Additionally, the choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often promote the desired reductive elimination step and prevent catalyst deactivation.[3]

  • Suboptimal Base: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs2CO3). The strength and solubility of the base can significantly affect the reaction rate and yield. For substrates with acidic protons, like the carboxylic acid in 2-amino-5-bromobenzoic acid, a weaker base like Cs2CO3 might be preferable to avoid side reactions.

  • Competing Side Reactions: A significant side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen atom.[1] This occurs via a β-hydride elimination pathway.[1] Another potential side reaction is the formation of diarylpiperazine species if the starting amine is not used in sufficient excess.

Troubleshooting Protocol: Optimizing Buchwald-Hartwig Amination

  • Reagent Purity: Ensure all reagents are pure and dry. The solvent (e.g., toluene, dioxane) should be anhydrous.

  • Inert Atmosphere: Assemble your reaction vessel under a stream of argon or in a glovebox.

  • Catalyst System:

    • Palladium Source: Use a reliable Pd(0) source like Pd2(dba)3 or a Pd(II) precatalyst like Pd(OAc)2 that will be reduced in situ.

    • Ligand Selection: Experiment with different phosphine ligands. For this type of transformation, bulky, electron-rich biarylphosphine ligands are often effective.

  • Base Selection: Start with a milder base such as Cs2CO3 or K3PO4. If the reaction is sluggish, you can cautiously try a stronger base like NaOt-Bu, but be mindful of potential side reactions.

  • Temperature Control: The reaction temperature is critical. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Stoichiometry: Use a slight excess of the 1-methylpiperazine (1.2-1.5 equivalents) to drive the reaction to completion.

Issue 2: Formation of Impurities in Nucleophilic Aromatic Substitution (SNAr)

Question: I am using a nucleophilic aromatic substitution (SNAr) approach with 2-amino-5-fluorobenzoic acid and 1-methylpiperazine, but I am observing significant impurity formation. What are these impurities and how can I minimize them?

Answer: Nucleophilic aromatic substitution is a viable alternative to palladium-catalyzed methods, especially when the aromatic ring is activated by electron-withdrawing groups.[4] However, the presence of multiple nucleophilic sites on the starting materials can lead to unwanted side products.

Common Impurities and Their Formation:

  • Dimerization/Polymerization: The amino group on one molecule of 2-amino-5-fluorobenzoic acid can act as a nucleophile and react with another molecule, leading to dimer or polymer formation. This is more likely to occur at higher temperatures.

  • Double Substitution: 1-Methylpiperazine has two secondary amine nitrogens. While one is more sterically hindered, under harsh conditions, it's possible for both to react, leading to complex mixtures.

  • Decarboxylation: At elevated temperatures, the benzoic acid moiety can undergo decarboxylation, leading to the formation of 4-(4-methylpiperazin-1-yl)aniline.

Minimizing Impurity Formation in SNAr:

  • Protecting Groups: Consider protecting the amino group of 2-amino-5-fluorobenzoic acid (e.g., as an acetamide) before performing the SNAr reaction. The protecting group can be removed in a subsequent step.

  • Reaction Temperature: SNAr reactions are often temperature-dependent. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions like dimerization and decarboxylation.

  • Solvent Choice: A polar aprotic solvent like DMSO or DMF is typically used to facilitate the formation of the Meisenheimer complex intermediate.[4][5]

  • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), should be used to neutralize the HF that is formed during the reaction without competing with the primary nucleophile.

Issue 3: Difficulty in Product Purification

Question: My reaction to synthesize this compound appears to be successful, but I am struggling to purify the final product. What are the best methods for purification?

Answer: The purification of this compound can be challenging due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group) and its polarity.

Recommended Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the basic nitrogens and extract them into the aqueous layer, leaving non-basic organic impurities behind.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to the isoelectric point of the product, causing it to precipitate.

    • Filter the precipitated solid and wash with water.

  • Crystallization: Recrystallization from a suitable solvent system can be highly effective. Due to the product's polarity, a mixture of solvents might be necessary. Common choices include ethanol/water, methanol/water, or isopropanol/water.

  • Column Chromatography: While possible, column chromatography on silica gel can be difficult due to the compound's polarity and potential for streaking. If this method is necessary, consider using a polar mobile phase, possibly with a small amount of a basic modifier like triethylamine to improve the peak shape. Reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or ammonium hydroxide) can also be an effective option.

Quantitative Data Summary: Purification Methods

Purification MethodAdvantagesDisadvantagesTypical Purity
Acid-Base Extraction Scalable, removes non-polar and non-basic impurities.May not remove structurally similar basic impurities.>95%
Crystallization Highly effective for removing small amounts of impurities, can provide high purity.Requires finding a suitable solvent system, potential for product loss in the mother liquor.>98%
Column Chromatography Can separate closely related impurities.Can be low-yielding, may require specialized columns and solvent systems.>99%

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in the Buchwald-Hartwig amination?

A1: The ligand, typically a phosphine, plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination of the final product.[6][7] The steric and electronic properties of the ligand directly influence the reaction's efficiency and scope.

Q2: Can I use 2-amino-5-chlorobenzoic acid instead of the bromo- or fluoro-analogs?

A2: Yes, 2-amino-5-chlorobenzoic acid can be used. However, aryl chlorides are generally less reactive than aryl bromides in both Buchwald-Hartwig amination and SNAr reactions.[8] For the Buchwald-Hartwig reaction, you may need to use a more active catalyst system (e.g., a more electron-rich and bulky ligand) and potentially higher temperatures. For SNAr, the reaction will likely be slower and require more forcing conditions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. Use a suitable mobile phase that provides good separation between your starting materials and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques to track the consumption of starting materials and the formation of the product and any side products.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. The solvents used (e.g., toluene, dioxane) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. Visualizing Reaction Mechanisms and Workflows

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Deprot Deprotonation AmineCoord->Deprot + Base RedElim Reductive Elimination Deprot->RedElim - HX HX H-Base+ Deprot->HX RedElim->Pd0 - Product Product This compound RedElim->Product ArX 2-Amino-5-bromobenzoic acid ArX->OxAdd Amine 1-Methylpiperazine Amine->AmineCoord Base Base Base->Deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand) Check_Inert->Check_Catalyst Check_Base Assess Base Strength and Solubility Check_Catalyst->Check_Base Optimize_Ligand Screen Different Ligands Check_Catalyst->Optimize_Ligand Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Optimize_Base Test Alternative Bases Check_Base->Optimize_Base Optimize_Temp Run Temperature Gradient Check_Temp->Optimize_Temp Success Yield Improved Optimize_Ligand->Success Optimize_Base->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution. [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • PubMed. Isolation, identification and characterization of two novel process-related impurities in olanzapine. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS, CHARACTERIZATION AND IDENTIFICATION OF IMPURITIES IN DRUG SUBSTANCES. [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for navigating the purification challenges of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This molecule, with its unique amphoteric nature—possessing both a basic amino/piperazine functionality and an acidic carboxyl group—presents a distinct set of purification hurdles. This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My final product is a sticky oil or amorphous solid that won’t crystallize. What’s going on and how can I fix it?

Answer:

This is a common issue often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. The amphoteric nature of your compound means it can form salts with acidic or basic impurities, further complicating crystallization.

Causality:

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and can act as an anti-solvent or oiling-out agent.

  • Hygroscopic Nature: The presence of multiple nitrogen and oxygen atoms can make the compound and its impurities hygroscopic, leading to the absorption of atmospheric moisture.

  • Impurity Interference: Even small amounts of structurally similar impurities can disrupt the crystal packing.

Troubleshooting Protocol:

  • Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Solvent System Screening: Attempt recrystallization from a variety of solvent systems. A good starting point is a polar protic solvent like isopropanol or ethanol, or a mixture such as methanol/water or ethanol/ethyl acetate.

  • pH Adjustment for Crystallization: The solubility of your compound is highly pH-dependent. You can exploit this by dissolving the crude material in an acidic aqueous solution (e.g., 1M HCl) to protonate the basic nitrogens, then slowly neutralizing with a base (e.g., 1M NaOH) to bring the compound to its isoelectric point, where it should be least soluble and more likely to precipitate or crystallize.

Question 2: My HPLC analysis shows multiple peaks, including what I suspect are starting materials. How do I remove them?

Answer:

The presence of starting materials indicates an incomplete reaction or inefficient initial work-up. The purification strategy will depend on the chemical nature of these unreacted components. A common synthesis involves the reaction of a halogenated aminobenzoic acid with N-methylpiperazine.

Causality:

  • Unreacted Starting Materials: If starting materials like 2-amino-5-halobenzoic acid or N-methylpiperazine remain, they will need to be separated.

  • Side-Products: The reaction may have produced side-products that are structurally similar to the desired compound.

Purification Strategy: Acid-Base Extraction

The amphoteric nature of this compound is key here. You can use pH manipulation to move your compound between aqueous and organic layers, leaving behind impurities.

Experimental Protocol: pH-Based Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Removal of Basic Impurities: Extract the organic layer with a dilute acidic solution (e.g., 1M HCl). Your product and any basic impurities (like excess N-methylpiperazine) will move into the aqueous layer, leaving neutral impurities in the organic phase.

  • Separation of Amphoteric Product: Adjust the pH of the aqueous layer to ~3-4 with a base (e.g., 1M NaOH). At this pH, the carboxylic acid will be deprotonated, but the amino groups should remain largely protonated. Extract with an organic solvent. Your product should remain in the aqueous phase, while less basic impurities might move to the organic phase.

  • Isolation of Product: Further adjust the pH of the aqueous layer to the isoelectric point of your compound (typically around pH 7-8). Your product should now be at its minimum solubility and precipitate out.

  • Final Wash and Dry: Filter the precipitated solid and wash with cold deionized water, then with a non-polar solvent like hexanes to remove any remaining organic-soluble impurities. Dry the product under vacuum.

Question 3: I am attempting column chromatography, but my compound is either sticking to the column or eluting with the solvent front. What should I do?

Answer:

Chromatographic purification of highly polar, amphoteric compounds can be challenging on standard silica gel.

Causality:

  • Strong Adsorption: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.

  • High Polarity: The zwitterionic character of the molecule at neutral pH can make it very polar, causing it to move with the polar mobile phase.

Troubleshooting Chromatography:

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase C18 silica.

  • Modify the Mobile Phase:

    • For normal phase (silica): Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase (e.g., DCM/Methanol with 1% triethylamine). This will compete with your compound for the active sites on the silica, improving the peak shape and elution.

    • For reverse phase (C18): Use a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) to ensure your compound is consistently protonated and has a more uniform interaction with the stationary phase. Chromatographic techniques are known for their efficiency in separating complex mixtures like amino acids.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How can I best store this compound to prevent degradation?

Due to the presence of an amino group, this compound may be susceptible to oxidation and degradation upon exposure to air and light. It is recommended to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).

Q3: What are the best analytical techniques to assess the purity of my final product?

A combination of techniques is recommended:

  • HPLC/UPLC: This is the gold standard for assessing purity. A reverse-phase method with a buffered mobile phase is a good starting point.

  • LC-MS: To confirm the identity of the main peak and identify any impurities by their mass-to-charge ratio.

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q4: Can I use preparative HPLC for purification?

Yes, preparative HPLC is an excellent option for obtaining high-purity material, especially for smaller scales or when other methods have failed. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with a formic acid or ammonium acetate modifier) would be a suitable starting point.

Data & Visualization

Table 1: Potential Impurities and Their Properties

Based on a likely synthetic route involving nucleophilic aromatic substitution.

Compound Name Structure Chemical Nature Likely Removal Method
2-Amino-5-halobenzoic acid (Structure of starting material)AcidicExtraction with a basic aqueous solution.
N-methylpiperazine (Structure of starting material)BasicExtraction with an acidic aqueous solution.
Bis-substituted by-product (Structure of potential by-product)BasicChromatography or careful pH-controlled extraction.
Unidentified Polar Impurities N/AVariesChromatography or recrystallization.
Diagrams

Purification Strategy start Crude Product Analysis (HPLC, LC-MS) high_purity Purity > 95%? start->high_purity impurity_type Identify Impurity Type chromatography Chromatography (Normal or Reverse Phase) impurity_type->chromatography Structurally Similar Polar Impurities extraction Acid-Base Extraction impurity_type->extraction Neutral/Basic/ Acidic Impurities high_purity->impurity_type No recrystallize Recrystallization high_purity->recrystallize Yes final_product Pure Product recrystallize->final_product chromatography->recrystallize extraction->recrystallize

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow start Dissolve Crude in Organic Solvent (e.g., Ethyl Acetate) step1 Wash with 1M HCl (aq) Product moves to aqueous layer start->step1 step2 Separate Layers step1->step2 organic1 Organic Layer 1: Neutral Impurities (Discard) step2->organic1 aqueous1 Aqueous Layer 1: Product + Basic Impurities step2->aqueous1 step3 Adjust Aqueous pH to ~7-8 with 1M NaOH (aq) aqueous1->step3 step4 Precipitate Forms step3->step4 step5 Filter and Wash Solid step4->step5 final_product Pure this compound step5->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • PubChemLite. This compound (C12H17N3O2). Available from: [Link].

  • Allmpus. 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid Manufacturer in Mumbai. Available from: [Link].

  • Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link].

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This molecule is a key intermediate in the synthesis of several important pharmaceutical compounds, including the anti-cancer drug Pazopanib.[1][2][3] The successful and efficient synthesis of this compound is therefore of significant interest. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. It is designed to move beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

The primary synthetic route to this compound involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, between 2-Amino-5-bromobenzoic acid and 1-methylpiperazine. This reaction, while powerful, is known to be sensitive to a variety of parameters.[4] This guide will address the critical aspects of this synthesis, from starting material preparation to final product purification.

I. Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key transformation is the Buchwald-Hartwig amination.

Reaction Scheme:

Reaction_Scheme cluster_0 Step 1: Preparation of 2-Amino-5-bromobenzoic acid cluster_1 Step 2: Buchwald-Hartwig Amination 2-Aminobenzoic_acid 2-Aminobenzoic acid Bromination Bromination (e.g., Br2 in Acetic Acid) 2-Aminobenzoic_acid->Bromination 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid Bromination->2-Amino-5-bromobenzoic_acid Starting_Materials 2-Amino-5-bromobenzoic acid + 1-Methylpiperazine 2-Amino-5-bromobenzoic_acid->Starting_Materials Reaction_Conditions Pd Catalyst Ligand Base Solvent, Heat Starting_Materials->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis. It is crucial to follow these steps with care, paying close attention to the notes provided.

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid

This starting material can be synthesized from 2-aminobenzoic acid via bromination.[5][6]

Materials:

  • 2-Aminobenzoic acid

  • Bromine

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at a controlled temperature (e.g., 15°C).[7]

  • Stir the reaction for a specified time (e.g., 1 hour) at the same temperature.[7]

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization. A common method involves dissolving the crude solid in boiling water with the addition of hydrochloric acid, followed by hot filtration to remove insoluble di-brominated byproducts. The desired 2-amino-5-bromobenzoic acid precipitates upon cooling of the filtrate.[5][7]

Step 2: Buchwald-Hartwig Amination

This is the key C-N bond-forming step. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • 1-Methylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, phosphine ligand, and the base.

  • Add the 2-Amino-5-bromobenzoic acid and 1-methylpiperazine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

III. Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Q1: My Buchwald-Hartwig amination reaction is not proceeding to completion, or the yield is very low. What are the potential causes and how can I fix this?

A1: Low yield or incomplete conversion in a Buchwald-Hartwig amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical.[8] For sterically hindered substrates or less reactive aryl bromides, bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are often more effective than first-generation ligands like P(o-tolyl)₃.[8] If you are using a simple palladium salt like Pd(OAc)₂, consider switching to a pre-catalyst for more reliable formation of the active catalytic species.[4]

  • Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be better alternatives.[9] The physical properties of the base (e.g., particle size) can also affect the reaction rate.

  • Solvent Quality: The solvent must be anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst. Toluene and dioxane are common solvents for this reaction.[10] Ensure your solvent is freshly distilled or from a sealed bottle.

  • Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Inert Atmosphere: Strict adherence to an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst oxidation.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Low_Yield Low Yield / Incomplete Reaction Catalyst_Ligand Suboptimal Catalyst/Ligand Low_Yield->Catalyst_Ligand Base Incorrect Base Low_Yield->Base Solvent Poor Solvent Quality Low_Yield->Solvent Temperature Inappropriate Temperature Low_Yield->Temperature Atmosphere Oxygen Contamination Low_Yield->Atmosphere Sol_Catalyst Screen bulky ligands (e.g., XPhos) Use a pre-catalyst Catalyst_Ligand->Sol_Catalyst Sol_Base Try alternative bases (e.g., Cs2CO3) Ensure base is finely powdered Base->Sol_Base Sol_Solvent Use anhydrous, degassed solvent Solvent->Sol_Solvent Sol_Temp Optimize reaction temperature Temperature->Sol_Temp Sol_Atmosphere Ensure a robust inert atmosphere Atmosphere->Sol_Atmosphere

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. What causes this side reaction and how can I minimize it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of undergoing amination.

  • Mechanism: This side reaction can compete with the desired reductive elimination step in the catalytic cycle. It is often promoted by the presence of water or other protic sources in the reaction mixture, which can protonate the intermediate aryl palladium complex.

  • Minimization Strategies:

    • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried.

    • Choice of Base: Some bases are more prone to promoting hydrodehalogenation than others. Experimenting with different bases can be beneficial.

    • Ligand Effects: The choice of ligand can influence the relative rates of amination and hydrodehalogenation. Bulky, electron-rich ligands often favor the desired C-N bond formation.

Q3: The purification of the final product, this compound, is proving difficult. What are some effective purification strategies?

A3: The purification of this compound can be challenging due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group).

  • Column Chromatography: Silica gel chromatography can be effective, but the choice of eluent is critical. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often successful. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. Common solvents to screen for recrystallization include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof.

  • Acid-Base Extraction: Exploiting the amphoteric nature of the product can be a powerful purification technique.

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The product should move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the pure product.

    • Filter and dry the precipitated solid.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Buchwald-Hartwig amination step?

A1: The optimal catalyst loading should be determined empirically for your specific reaction conditions. Generally, catalyst loadings in the range of 1-5 mol% of the palladium precursor are used. It is advisable to start with a higher loading and then optimize downwards to minimize cost and residual palladium in the final product.

Q2: Can I use an aryl chloride instead of an aryl bromide for this reaction?

A2: While aryl bromides are generally more reactive in Buchwald-Hartwig aminations, modern catalyst systems with specialized ligands have been developed that can effectively couple aryl chlorides.[4][8] However, this often requires more forcing conditions (higher temperatures, longer reaction times) and careful optimization of the catalyst and ligand. For initial attempts, 2-amino-5-bromobenzoic acid is the recommended starting material.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Palladium Catalysts: Palladium catalysts are often expensive and can be air-sensitive. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and in a dry environment.

  • Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.

V. Summary of Key Parameters and Recommended Ranges

ParameterRecommended Range/ValueNotes
Starting Material Purity >98%Impurities can interfere with the catalytic cycle.
Palladium Catalyst Loading 1-5 mol%Optimize for cost and efficiency.
Ligand-to-Palladium Ratio 1:1 to 2:1Dependent on the specific ligand and catalyst used.
Base 1.5-2.5 equivalentsNaOtBu, Cs₂CO₃, K₂CO₃ are common choices.
Solvent Anhydrous, degassed Toluene or DioxaneCrucial for catalyst stability.
Reaction Temperature 80-110 °CMonitor for potential decomposition at higher temperatures.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.

VI. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents. Available at:

  • CN112538073A - Preparation method of pazopanib intermediate - Google Patents. Available at:

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents. Available at:

  • This compound (C12H17N3O2) - PubChemLite. Available at: [Link]

  • Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. - ResearchGate. Available at: [Link]

  • WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents. Available at:

  • EP2646431A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents. Available at:

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. Available at: [Link]

  • CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents. Available at:

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. Available at:

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents. Available at:

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. Available at: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Available at: [Link]

  • Design and optimization of novel (2S,4S,5S)-5-amino-6-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)-4-hydro xy-2-isopropylhexanamides as renin inhibitors - ResearchGate. Available at: [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity preparations essential for your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude preparation?

A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials, such as 2-aminobenzoic acid derivatives and N-methylpiperazine, as well as side-products from incomplete reactions or alternative reaction pathways. Depending on the specific synthesis, you might also encounter related aromatic amino acids or their derivatives.[1][2][3]

Q2: My purified product has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. Activated carbon treatment during recrystallization can be effective. However, it's crucial to use it judiciously as it can also adsorb your product, leading to yield loss. A final recrystallization step after carbon treatment is often necessary.

Q3: What is the best initial approach for purifying a crude sample of this compound?

A3: For most common impurity profiles, recrystallization is a robust and scalable first approach. The choice of solvent is critical and depends on the specific impurities present. A solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Q4: Can I use chromatography for purification? If so, what kind?

A4: Yes, chromatography is a powerful tool for purifying this compound, especially for removing closely related impurities.[4][5] Both normal-phase and reversed-phase column chromatography can be employed. Ion-exchange chromatography can also be effective, leveraging the amino and carboxylic acid functional groups.[6]

Q5: What analytical techniques are recommended for assessing the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[2][8] Other techniques like Gas Chromatography (GC) (potentially after derivatization) and Thin Layer Chromatography (TLC) can also be useful for qualitative assessments.[8][9][10]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific purification challenges.

Guide 1: Removing Unreacted Starting Materials

Issue: HPLC or NMR analysis indicates the presence of significant amounts of starting materials in your product.

Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reagents.

Troubleshooting Workflow:

start Crude Product with Starting Materials recrystallization Attempt Recrystallization start->recrystallization analysis1 Analyze Purity (HPLC/NMR) recrystallization->analysis1 pass1 Purity Acceptable? analysis1->pass1 end Pure Product pass1->end Yes chromatography Column Chromatography pass1->chromatography No analysis2 Analyze Purity (HPLC/NMR) chromatography->analysis2 pass2 Purity Acceptable? analysis2->pass2 pass2->end Yes re_evaluate Re-evaluate Synthesis pass2->re_evaluate No

Caption: Troubleshooting workflow for removing starting materials.

Experimental Protocols:

Protocol 1.1: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and at their boiling points.[11][12] A good solvent will show poor solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Suggested Solvents for Recrystallization

Solvent/MixtureRationale
Methanol/WaterGood for compounds with moderate polarity.
EthanolGenerally a good solvent for many organic compounds.
IsopropanolLess volatile than ethanol, can sometimes provide better crystals.
AcetonitrileA polar aprotic solvent that can offer different selectivity.

Protocol 1.2: Column Chromatography [4][5]

  • Stationary Phase Selection: Silica gel is a common choice for normal-phase chromatography. For reversed-phase, C18-functionalized silica is standard.

  • Mobile Phase Selection:

    • Normal-Phase: Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Reversed-Phase: Begin with a polar mobile phase (e.g., water or a buffer) and increase the organic modifier (e.g., acetonitrile or methanol) concentration.[9]

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase. Dissolve the crude product in a minimum amount of solvent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase gradient and collect fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Addressing Side-Product Impurities

Issue: Characterized impurities are present that are structurally similar to the desired product.

Causality: These impurities often arise from competing reaction pathways or over-reaction. Their structural similarity can make them difficult to remove by simple recrystallization.

Troubleshooting Workflow:

start Crude Product with Side-Products acid_base Acid-Base Extraction start->acid_base analysis1 Analyze Purity (HPLC/NMR) acid_base->analysis1 pass1 Purity Acceptable? analysis1->pass1 chromatography Preparative HPLC pass1->chromatography No end Pure Product pass1->end Yes analysis2 Analyze Purity (HPLC/NMR) chromatography->analysis2 pass2 Purity Acceptable? analysis2->pass2 pass2->end Yes re_evaluate Re-evaluate Synthesis pass2->re_evaluate No

Caption: Troubleshooting workflow for removing side-product impurities.

Experimental Protocols:

Protocol 2.1: Acid-Base Extraction

This technique exploits the amphoteric nature of this compound.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the amino groups, moving your product and other basic impurities into the aqueous layer.

  • Basification and Re-extraction: Separate the aqueous layer and basify it with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the carboxylic acid and amino groups, causing the product to precipitate or allowing it to be re-extracted into a fresh organic layer.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2.2: Preparative HPLC

For very challenging separations, preparative HPLC offers the highest resolution.

  • Method Development: Develop an analytical HPLC method that shows good separation between your product and the impurities.[7][13]

  • Scaling Up: Scale up the analytical method to a preparative scale by using a larger column and a higher flow rate.

  • Fraction Collection: Collect fractions corresponding to the peak of your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is water-based.

III. Purity Analysis

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) [8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[7]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 290 nm) is common.[7]

  • Sample Preparation: Dissolve a known concentration of your sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

IV. References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved January 20, 2026, from

  • Jurková, M., & Wurst, M. (1988). Chromatography of microbial metabolites of aromatic amino acids. Journal of Chromatography A, 446, 117-130.

  • ResearchGate. (n.d.). Chromatographic separation of the aromatic amino acids tyrosine and.... Retrieved January 20, 2026, from

  • Author Unknown. (n.d.). Separation and Refining of Amino acids. Source Unknown.

  • Majhi, K. C., et al. (n.d.). Chromatographic Separation of Amino Acids. ResearchGate.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

  • ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES.

  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.

  • Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 152, 13-20.

  • John, et al. (2022). World Journal of Pharmaceutical Research, 11(9).

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

Sources

troubleshooting failed reactions in 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Technical Support Center: Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this molecule in their synthetic workflows. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the success of your experiments. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful but often sensitive transformation.

Section 1: Synthesis Overview and Mechanism

The most reliable and scalable method for synthesizing this compound is the Buchwald-Hartwig C-N cross-coupling reaction. This involves the palladium-catalyzed coupling of an aryl halide, typically 2-Amino-5-bromobenzoic acid, with 1-methylpiperazine.

General Reaction Scheme

The overall transformation is depicted below:

cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product A 2-Amino-5-bromobenzoic acid C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) B 1-Methylpiperazine F This compound C->F D Base (e.g., NaOt-Bu) E Solvent (e.g., Toluene)

Caption: General reaction scheme for the synthesis.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0)/palladium(II) redox couple.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L₂ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(X)L₂(Amine)] OxAdd->AmineCoord + Amine Amido Palladium Amido Complex [(Ar)Pd(II)(Amido)L₂] AmineCoord->Amido - H-X (Base) Amido->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido->Product Release SideReaction β-Hydride Elimination (Side Reaction) Amido->SideReaction

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (Ar-Br), forming a Pd(II) complex. This is often the rate-limiting step.[1]

  • Amine Coordination & Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My LC-MS analysis shows primarily unreacted 2-Amino-5-bromobenzoic acid, even after extended reaction times. What are the most probable causes?

  • Answer: This is the most common failure mode and almost always points to an issue with the catalytic system. Let's break down the possibilities.

    A) Inactive Catalyst System: The active Pd(0) species is highly sensitive to oxygen. Incomplete degassing or poor inert atmosphere technique is the primary cause of catalyst death.

    • Causality: Pd(0) is readily oxidized to inactive Pd(II) oxides in the presence of air, especially at elevated temperatures. Similarly, many phosphine ligands are sensitive to air oxidation.

    • Solution:

      • Degas Your Solvent: Sparge the solvent (e.g., toluene, dioxane) with argon or nitrogen for at least 30 minutes before use. Alternatively, use the freeze-pump-thaw method (3 cycles).

      • Use a Pre-catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂), use a commercially available, air-stable pre-catalyst like G3 or G4 XPhos Palladacycle. These form the active Pd(0) species more reliably under reaction conditions.[3]

      • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of argon or nitrogen. Use a glovebox for weighing the catalyst, ligand, and base if possible.

    B) Inappropriate Ligand or Base Selection: The choice of ligand and base is critical and interdependent. The ligand must be bulky and electron-rich enough to promote reductive elimination, while the base must be strong enough to deprotonate the amine without causing side reactions.[4]

    • Causality: The carboxylate and amino groups on the starting material can coordinate to the palladium center, potentially inhibiting the catalytic cycle. A strong, non-nucleophilic, and sterically hindered base like sodium tert-butoxide (NaOt-Bu) is required to efficiently deprotonate the coordinated piperazine without interfering. Weaker bases like K₂CO₃ are often ineffective for this transformation.

    • Solution:

ParameterRecommendationRationale
Ligand Use a bulky, electron-rich biaryl phosphine ligand.Promotes the crucial reductive elimination step and prevents β-hydride elimination.[5]
Examples: XPhos, RuPhos, BrettPhos.These have demonstrated high efficacy in coupling challenging substrates.[3]
Base Sodium tert-butoxide (NaOt-Bu) is the standard.Strong, sterically hindered base that is highly effective. Ensure it is fresh and from a sealed container, as it degrades on exposure to moisture.
Stoichiometry Use a slight excess of the amine (1.2-1.5 equiv.) and base (1.4-2.0 equiv.).Drives the reaction to completion.

Issue 2: Significant Formation of Impurities

  • Question: My reaction works, but I observe a major byproduct corresponding to the mass of hydrodehalogenated starting material (2-aminobenzoic acid). How can I suppress this?

  • Answer: The formation of 2-aminobenzoic acid is a classic side reaction known as hydrodehalogenation .

    A) Hydrodehalogenation:

    • Causality: This occurs via a competing pathway called β-hydride elimination from an intermediate palladium-amido complex. This pathway becomes more competitive at higher temperatures or with less sterically hindered ligands.[2][4]

    • Solution:

      • Lower the Temperature: While reactions need heat, excessive temperatures (>110 °C) can favor side reactions. Try running the reaction at 90-100 °C.

      • Change Your Ligand: Use a more sterically bulky ligand. The increased steric hindrance around the palladium center makes reductive elimination (the desired pathway) kinetically more favorable than β-hydride elimination. If you are using a simpler ligand like BINAP, switching to XPhos or RuPhos is a validated strategy.[5]

  • Question: I am observing an impurity with a mass corresponding to the replacement of the bromine with a hydroxyl group (2-amino-5-hydroxybenzoic acid). What causes this?

  • Answer: This is a result of competing C-O bond formation, which arises from hydroxide ions in the reaction mixture.

    A) Hydroxylation:

    • Causality: Hydroxide (OH⁻) can act as a nucleophile in palladium-catalyzed couplings.[6][7] The source is typically water contamination in the solvent or from using a hydrated base (e.g., old NaOt-Bu).

    • Solution:

      • Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.

      • Use High-Purity Base: Use a fresh bottle of sodium tert-butoxide. Old bottles that have been opened multiple times may have absorbed atmospheric moisture, leading to the formation of NaOH.

Issue 3: Difficult Purification

  • Question: My crude product appears correct by LC-MS, but I am struggling to isolate a pure compound. It either streaks on silica gel columns or I have poor recovery after recrystallization.

  • Answer: Purifying zwitterionic or amphoteric compounds like your product can be challenging.

    A) Chromatographic Issues:

    • Causality: The free carboxylic acid and the basic piperazine and aniline nitrogens can interact strongly with the acidic silica gel, leading to streaking and poor separation.

    • Solution:

      • Modify the Mobile Phase: Add a small amount of a competitive base (like triethylamine, ~1%) or acid (like acetic acid, ~1%) to your mobile phase (e.g., DCM/Methanol). This will saturate the active sites on the silica and improve peak shape.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.

    B) Work-up and Recrystallization:

    • Causality: The product has both acidic and basic functional groups, making its solubility highly pH-dependent. It may be soluble in both acidic and basic aqueous solutions.

    • Solution:

      • Palladium Removal: Before concentration, pass the cooled reaction mixture through a pad of Celite®. This will adsorb the insoluble palladium catalyst and simplify the subsequent purification.

      • Careful pH Adjustment: For purification via precipitation, carefully adjust the pH of the aqueous solution of your product to its isoelectric point, where it will have minimal solubility. This often requires slow, dropwise addition of acid or base.

      • Recrystallization Solvent Screening: For final purification, screen a range of solvents. A polar protic solvent like ethanol or isopropanol is often a good starting point.[8]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use 2-Amino-5-chlorobenzoic acid instead of the bromo- derivative?

    • A1: Yes, but it is significantly more challenging. The oxidative addition of aryl chlorides to Pd(0) is much slower than for aryl bromides.[9] Success requires a more specialized, highly active catalyst system, often involving ligands like SPhos or RuPhos and potentially higher temperatures. For initial attempts, the bromo- derivative is strongly recommended.[3]

  • Q2: Is it necessary to protect the carboxylic acid or the aniline amine?

    • A2: Generally, no. One of the major advantages of the Buchwald-Hartwig reaction is its excellent functional group tolerance.[2] Protecting the carboxylic acid as a methyl or ethyl ester is possible and sometimes done, but it adds extra steps to the synthesis (esterification and subsequent hydrolysis). The free aniline is typically unreactive under these conditions compared to the more nucleophilic secondary amine of the piperazine.

  • Q3: What are the key safety precautions for this reaction?

    • A3:

      • Bases: Sodium tert-butoxide is corrosive and pyrophoric upon contact with water. Handle in an inert atmosphere.

      • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

      • Palladium Catalysts: While used in small amounts, palladium compounds should be handled with care. Avoid inhalation of fine powders.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Amino-5-bromobenzoic acid

This starting material can be synthesized from 2-aminobenzoic acid (anthranilic acid).

  • Procedure:

    • In a flask, dissolve 2-aminobenzoic acid (1 eq.) in glacial acetic acid.

    • Cool the solution to 15 °C in an ice bath.

    • In a separate flask, prepare a solution of bromine (1 eq.) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred solution of 2-aminobenzoic acid over 1 hour, maintaining the temperature at 15 °C.[10][11]

    • After the addition is complete, stir the mixture for an additional 1 hour at the same temperature.

    • Filter the resulting precipitate, wash with a small amount of cold benzene or toluene, and dry under vacuum to yield 2-amino-5-bromobenzoic acid. The product can be further purified by recrystallization from boiling water after treatment with hydrochloric acid to remove any dibrominated byproduct.[10][11]

Protocol 4.2: Buchwald-Hartwig Amination to Yield Final Product

This protocol uses a robust, well-established catalyst system.

setup 1. Reaction Setup - Add 2-Amino-5-bromobenzoic acid, NaOt-Bu to an oven-dried flask. - Seal with septum, purge with Argon. reagents 2. Reagent Addition - Add Pd₂(dba)₃ and XPhos. - Add degassed Toluene via syringe. - Add 1-Methylpiperazine via syringe. setup->reagents reaction 3. Reaction - Heat mixture to 100 °C. - Stir under Argon for 12-24 hours. - Monitor by TLC or LC-MS. reagents->reaction workup 4. Work-up & Isolation - Cool to RT. - Dilute with EtOAc, filter through Celite. - Concentrate filtrate. reaction->workup purify 5. Purification - Purify by column chromatography (DCM/MeOH + 1% Et₃N) or - Recrystallize from Ethanol. workup->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Materials & Reagents:

    • 2-Amino-5-bromobenzoic acid (1.0 eq.)

    • 1-Methylpiperazine (1.2 eq.)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq., 1 mol% Pd)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.025 eq.)

    • Anhydrous, degassed toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-Amino-5-bromobenzoic acid and sodium tert-butoxide.

    • In a glovebox, add Pd₂(dba)₃ and XPhos to the flask. If a glovebox is not available, add them under a positive flow of argon.

    • Seal the flask with a rubber septum. Evacuate and backfill with argon (3 cycles).

    • Add anhydrous, degassed toluene via syringe.

    • Add 1-methylpiperazine via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane (with 1% triethylamine added to the mobile phase) or by recrystallization from a suitable solvent like ethanol.

References

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides... Sci-Hub. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH). [Link]

  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound (C12H17N3O2). PubChem. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

Sources

stability issues of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid (CAS 179474-79-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this molecule. Given its structural motifs—an aminobenzoic acid core and a methylpiperazine substituent—this compound possesses specific chemical liabilities that require careful consideration during handling, storage, and experimentation.

Introduction: Understanding the Molecule's Stability Profile

This compound incorporates three key functional groups that dictate its stability:

  • An Aromatic Amine (-NH₂): This group is highly susceptible to oxidation, which can be catalyzed by air (oxygen), light, or trace metal impurities. Oxidative degradation often leads to the formation of colored impurities, ranging from yellow to dark brown.

  • A Benzoic Acid (-COOH): While generally stable, the carboxylic acid group can undergo decarboxylation under high-temperature stress, particularly in solution.[1] Its acidic nature, combined with the basic piperazine moiety, makes the molecule's solubility and stability highly dependent on pH.

  • A Methylpiperazine Ring: The piperazine ring, particularly the tertiary amine, is a site for oxidation. Phenyl piperazines have shown susceptibility to degradation even under refrigerated storage over extended periods.[2] Furthermore, piperazine itself is known to absorb atmospheric carbon dioxide.[3] Methyl substitution on the piperazine ring can also influence the rate of thermal degradation.[4]

Inconsistent experimental results are a common hallmark of compound degradation.[5] This guide will help you identify the root cause of potential stability issues and implement robust solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: Discoloration of the solid compound is a classic indicator of oxidative degradation. The primary culprit is the aromatic amine group, which can oxidize to form colored nitroso or nitro compounds and other complex polymeric impurities. This process can be accelerated by:

  • Exposure to Air: Atmospheric oxygen is the most common oxidizing agent.

  • Exposure to Light: UV or even ambient light can provide the energy needed to initiate photo-oxidation.[5]

  • Trace Metal Contaminants: Metal ions can catalyze oxidation reactions.

Solutions:

  • Inert Atmosphere Storage: For long-term storage, transfer the solid material into a vial, purge with an inert gas like argon or nitrogen, and then seal tightly.

  • Light Protection: Always store the solid in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[5]

  • Temperature Control: Store the compound in a cool, dry place. For long-term stability, storage at -20°C is recommended.[2]

Q2: I'm observing precipitation or cloudiness when I prepare aqueous solutions of the compound. Why is this happening?

A2: This issue is most likely related to pH-dependent solubility. The molecule has both a basic piperazine nitrogen and an acidic carboxylic acid group, making it amphoteric.

  • Isoelectric Point: At a specific pH (its isoelectric point), the molecule will have a net-zero charge, leading to minimal aqueous solubility.

  • pH of Solvent: If you are dissolving it in a neutral, unbuffered solvent like pure water, the compound's own pH can create a localized environment where it is not fully soluble.

  • Degradation: It is also possible that a degradation product is forming which is less soluble than the parent compound under your experimental conditions.

Solutions:

  • pH-Adjusted Buffers: The most robust solution is to use a buffer system to maintain a pH where the compound is fully ionized and soluble. You will need to determine this experimentally, but starting with buffers at pH 3-5 (to protonate the piperazine) or pH 8-10 (to deprotonate the carboxylic acid) is a logical approach.

  • Co-solvents: If working with buffers is not possible, the use of a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before diluting with water can help maintain solubility.

Q3: My bioassay or analytical results are inconsistent, showing a progressive loss of compound potency or concentration. Could this be a stability problem?

A3: Yes, this is a strong indication of compound degradation in your solution.[5] The active concentration of your compound is likely decreasing over the course of your experiment or during storage of your stock solutions.

Solutions:

  • Prepare Fresh Solutions: The best practice is to always prepare solutions immediately before use.[5]

  • Aliquot Stock Solutions: If you must store stock solutions, do so at -20°C or -80°C in small, single-use aliquots.[5] This prevents repeated freeze-thaw cycles, which can accelerate degradation and introduce water condensation.

  • Conduct a Stability Study: If the problem persists, you must investigate the stability of the compound under your specific experimental conditions (e.g., in your cell culture media or assay buffer at 37°C). A time-course experiment analyzed by HPLC is the standard approach.

Q4: My HPLC analysis of a sample shows several new, smaller peaks appearing over time that were not present in the initial analysis. How do I address this?

A4: The appearance of new peaks is direct evidence of degradation. To properly assess stability, you need a "stability-indicating" HPLC method that can separate the parent compound from all significant degradation products.

Troubleshooting Your HPLC Method:

  • Column Selectivity: If degradants are co-eluting with the parent peak, a standard C18 column may not be sufficient. Experiment with different stationary phases like a C8, Phenyl-Hexyl, or Cyano column to achieve different selectivity.[5]

  • Mobile Phase pH: The ionization state of your compound and its degradants will dramatically affect retention. Perform a study by varying the mobile phase pH (e.g., from pH 2.5 to 7.5) to find the optimal separation.[5]

  • Gradient Elution: If isocratic elution fails, a gradient elution program, which changes the organic solvent percentage over time, is much more powerful for separating complex mixtures of related compounds.[5]

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for the solid compound?

    • Short-term (weeks): Store in a tightly sealed container (e.g., a glass vial with a PTFE-lined cap) at 2-8°C, protected from light.[6][7]

    • Long-term (months to years): Store in a tightly sealed, light-resistant container at -20°C or below.[2] For maximum stability, consider flushing the container with an inert gas (argon or nitrogen) before sealing.

  • How should I prepare and store solutions?

    • Use high-purity, HPLC-grade solvents.

    • For aqueous solutions, use a buffer system to control pH if possible.

    • Always prepare solutions fresh for experiments.

    • If stock solutions must be stored, filter them (0.22 µm PTFE for organic, PVDF for aqueous) and store in single-use aliquots in light-protected containers at -80°C.

  • What are the most likely degradation pathways for this molecule?

    • The primary degradation pathways are likely oxidation of the aromatic amine and piperazine ring, and photolysis if exposed to light.[5] Under more forceful conditions, acid/base hydrolysis and thermal decarboxylation are also possible.[1][8]

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution
  • Weighing: Accurately weigh the required amount of this compound in a clean glass vial.

  • Initial Solubilization: Add a small volume of a suitable organic solvent (e.g., DMSO) to wet and dissolve the solid. Vortex briefly.

  • Dilution: Add your chosen aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) dropwise while vortexing until the desired final concentration is reached. Ensure the final concentration of the organic solvent is compatible with your downstream application (typically <1%).

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Use immediately or transfer to single-use, light-protected aliquots and store at -80°C.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[8][9] The goal is to achieve 5-20% degradation of the parent compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL 50:50 acetonitrile:water).

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 2, 6, 12, and 24 hours.[10]

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 2, 6, 12, and 24 hours.[10]

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.[10]

    • Thermal Degradation: Heat the control sample at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the control sample to a photostability chamber (ICH Q1B guidelines) with a light source producing combined visible and UV outputs for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m²).[8]

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV method. Calculate the percentage of parent compound remaining and the relative percentage of the largest degradation product.

Data Summary: Expected Stability Profile

The following table summarizes the expected outcomes from a forced degradation study based on the chemical nature of the molecule.

Stress ConditionReagent/ParametersTimeExpected Outcome & Potential Degradants
Acid Hydrolysis 0.1 M HCl @ 60°C2-24 hrsModerate degradation expected. Potential for hydrolysis of amide bonds if impurities are present.
Base Hydrolysis 0.1 M NaOH @ RT2-24 hrsLikely stable to mild base, but some degradation is possible.
Oxidation 3% H₂O₂ @ RT2-24 hrsHigh susceptibility expected. Formation of N-oxides on the piperazine ring and oxidation of the aromatic amine. Significant color change is likely.
Thermal 80°C24-72 hrsModerate degradation possible. Primary risk is decarboxylation of the benzoic acid moiety.[1]
Photolytic ICH Q1BN/AHigh susceptibility expected. Photo-oxidation of the aromatic amine is a very common pathway, leading to colored degradants.

Visualizations

Troubleshooting Workflow for Stability Issues

start Inconsistent Experimental Results? check_solid Check Solid Compound Appearance start->check_solid check_solution Check Solution Appearance start->check_solution check_hplc Review HPLC Data start->check_hplc discolored Discolored (Yellow/Brown)? check_solid->discolored precipitate Precipitation / Cloudiness? check_solution->precipitate new_peaks New Peaks Appearing? check_hplc->new_peaks cause_oxidation Probable Cause: Oxidation / Photodegradation discolored->cause_oxidation Yes cause_ph Probable Cause: pH-Dependent Solubility precipitate->cause_ph Yes cause_degradation Probable Cause: Chemical Degradation new_peaks->cause_degradation Yes solution_storage Solution: - Store under inert gas - Protect from light - Store at low temp (-20°C) cause_oxidation->solution_storage solution_buffer Solution: - Use buffered solutions - Optimize pH - Add co-solvent cause_ph->solution_buffer solution_hplc Solution: - Prepare fresh solutions - Aliquot & freeze stocks - Develop stability-indicating method cause_degradation->solution_hplc

Caption: A decision tree for troubleshooting common stability issues.

Potential Degradation Pathways

cluster_products Potential Degradation Products parent 2-Amino-5-(4-methylpiperazin-1-yl) benzoic acid oxidized Oxidized Species (N-Oxides, Nitroso-compounds) parent->oxidized O₂ / H₂O₂ photolytic Photolytic Products (Colored Dimers/Polymers) parent->photolytic Light (hν) decarboxylated Decarboxylated Product (Aniline derivative) parent->decarboxylated Heat (Δ) hydrolyzed Hydrolysis Products parent->hydrolyzed Acid / Base

Caption: Major potential degradation pathways for the target compound.

References

  • Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(5), 317-324. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 79-88. Available from: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Wikipedia. (n.d.). Piperazine. Available from: [Link]

  • Jacquemart, C., et al. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 40(10), 38-44. Available from: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Product specification sheets for related compounds.
  • Angene Chemical. (2025). Safety Data Sheet: 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. Available from: [Link]

  • ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Available from: [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-863. (General principles cited in MedCrave). Available from: [Link]

  • PubChemLite. (n.d.). This compound (C12H17N3O2). Available from: [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. Available from: [Link]

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. Available from: [Link]

Sources

Technical Support Center: Scale-Up of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure a robust and scalable process.

Overview of Synthetic Strategy

The most prevalent and scalable synthetic route to this compound involves a two-step process. The first step is the selective bromination of 2-aminobenzoic acid to produce the key intermediate, 2-amino-5-bromobenzoic acid. The second, and most critical, step is the palladium-catalyzed Buchwald-Hartwig amination, which couples 2-amino-5-bromobenzoic acid with 1-methylpiperazine.

Synthetic_Pathway A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic acid A->B Br₂, Acetic Acid C This compound B->C 1-methylpiperazine, Pd Catalyst, Ligand, Base Troubleshooting_Tree Start Low Yield or Incomplete Reaction? CheckCatalyst 1. Check Catalyst/Ligand Activity - Deactivated? Air exposure? - Incorrect ligand choice? Start->CheckCatalyst Yes CheckBase 2. Check Base & Solvent - Base strength sufficient? - Anhydrous conditions met? Start->CheckBase No Impurity High Impurity Levels? Debromination Debromination Impurity? - Lower temp - Weaker base (e.g., K₃PO₄) - Check for β-hydride elimination Impurity->Debromination Yes Tar Dark Color / Tar? - Reaction temp too high? - Strict inert atmosphere (N₂/Ar) - Degas solvent Impurity->Tar No Workup Poor Isolation / Recovery? AdjustpH Adjust pH to Isoelectric Point - Find optimal pH for precipitation - Controlled acid/base addition Workup->AdjustpH Yes PdRemoval High Residual Palladium? - Activated carbon treatment - Use a scavenger resin - Re-crystallize Workup->PdRemoval No CheckBase->Impurity Next Tar->Workup Next

Caption: Troubleshooting Decision Tree.

Problem 1: Low Yield in the Buchwald-Hartwig Coupling Step

Q: My Buchwald-Hartwig reaction is showing low conversion of 2-amino-5-bromobenzoic acid. What are the potential causes and solutions?

Low conversion is a common scale-up challenge. The root cause often lies within the integrity of the catalytic system or reaction conditions.

  • Causality 1: Inactive Catalyst or Ligand: The Pd(0) active species is sensitive to oxygen. [1]Ligands, especially electron-rich phosphines, can be oxidized.

    • Solution: Ensure all reagents and solvents are thoroughly deoxygenated. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Use fresh, high-quality catalyst and ligand. Consider using pre-formed Pd(0) catalysts or catalyst systems designed for robustness. [2]

  • Causality 2: Insufficiently Strong Base or Poor Solubility: The base is critical for deprotonating the amine and regenerating the catalyst. If the base is too weak, or if it is not soluble enough in the reaction medium, the catalytic cycle will stall.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice. If solubility is an issue, consider a different base like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS), which may have different solubility profiles or reactivity. [1]The choice of solvent also plays a key role here.

  • Causality 3: Inappropriate Reaction Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or side reactions.

    • Solution: The optimal temperature is typically between 80-110°C for aryl bromides. [1]Run a temperature optimization study at a small scale to find the sweet spot that balances reaction rate with catalyst stability and impurity formation.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA + Ar-Br AmineCoord Amine Coordination OA->AmineCoord + R₂NH Deprot Deprotonation (Amido Complex) AmineCoord->Deprot + Base - Base-H⁺-Br⁻ RE Reductive Elimination Deprot->RE RE->Pd0 + Ar-NR₂ ArBr Ar-Br R2NH R₂NH Base Base Product Ar-NR₂

Caption: Simplified Buchwald-Hartwig Catalytic Cycle. [3][1]

Problem 2: Formation of Key Impurities

Q: I am observing a significant amount of debrominated starting material (2-aminobenzoic acid) in my crude product. How can I minimize this?

The formation of the hydrodehalogenated arene is a known side reaction that competes with productive reductive elimination. [3]

  • Mechanism: This side reaction can occur via β-hydride elimination from the palladium amido complex, particularly if the amine has β-hydrogens, or through other catalyst decomposition pathways.

  • Solution:

    • Ligand Choice: Sterically hindered phosphine ligands (e.g., biarylphosphines) often promote reductive elimination over side reactions. Experiment with different ligands.

    • Base Selection: A very strong base can sometimes promote undesired pathways. Switching from an alkoxide base (like NaOtBu) to a carbonate or phosphate base (like K₃PO₄ or Cs₂CO₃) may mitigate this issue, although it might require higher temperatures or longer reaction times.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the decomposition pathway relative to the desired coupling.

Problem 3: Difficulties in Product Isolation and Purification

Q: The product is amphoteric and difficult to extract, leading to poor recovery. What is the best isolation procedure?

The product contains both a basic amino group and an acidic carboxylic acid group, making it amphoteric. This means its solubility is highly dependent on pH.

  • Strategy: Isoelectric Point Precipitation:

    • After quenching the reaction, perform an initial extraction to remove non-polar impurities and catalyst residues.

    • Acidify the aqueous layer with an acid like HCl to a pH of ~2-3. This will protonate the piperazine nitrogen and the aniline nitrogen, making the molecule highly water-soluble and allowing you to wash with an organic solvent (like EtOAc or MTBE) to remove organic-soluble impurities.

    • Carefully adjust the pH of the aqueous layer upwards using a base (e.g., NaOH or NaHCO₃). The product will have minimal water solubility at its isoelectric point (pI), causing it to precipitate out of the solution.

    • The exact pI will need to be determined experimentally but is typically in the range of pH 6-8. Add the base slowly and monitor for maximum precipitation.

    • The precipitated solid can then be isolated by filtration, washed with water to remove salts, and dried.

Q: My final product has high residual palladium content. What are the recommended methods for palladium removal at scale?

Reducing palladium to acceptable levels (<10 ppm for many pharmaceutical applications) is critical.

  • Method 1: Activated Carbon Treatment: After the initial workup, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb palladium residues. A hot filtration is required to remove the carbon.

  • Method 2: Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that chelate palladium. Stirring a solution of the crude product with the scavenger resin, followed by filtration, can be highly effective.

  • Method 3: Recrystallization: A well-designed crystallization process is often the most effective method. The palladium impurities may be selectively purged into the mother liquor. The pH-controlled precipitation described above is a form of crystallization that is often very effective at rejecting metal impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzoic acid

[4][5]

  • Charge a reactor with 2-aminobenzoic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Cool the mixture to 10-15°C in an ice bath.

  • Prepare a solution of bromine (1.0-1.05 eq) in glacial acetic acid (2-3 volumes).

  • Add the bromine solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • Stir the resulting slurry at 15-20°C for 1-2 hours after the addition is complete. Monitor the reaction by HPLC or TLC for the disappearance of starting material.

  • Quench the reaction by slowly adding a large volume of water (10-20 volumes).

  • Filter the precipitated solid and wash the cake thoroughly with water until the filtrate is neutral.

  • Dry the crude solid under vacuum.

  • Optional Recrystallization: To remove di-bromo impurity, the crude solid can be recrystallized from boiling water or an ethanol/water mixture. [4][6]

Protocol 2: Scale-Up Buchwald-Hartwig Amination
  • Charge a dry, inerted reactor with 2-amino-5-bromobenzoic acid (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add a strong base (e.g., K₃PO₄, 2.0-2.5 eq).

  • Add anhydrous, deoxygenated toluene (10-15 volumes).

  • Begin stirring and add 1-methylpiperazine (1.2-1.5 eq).

  • Heat the mixture to 90-110°C and hold for 4-12 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding water.

  • Proceed with the pH-controlled isolation as described in the troubleshooting section.

Data Tables

Table 1: Example Reagent Stoichiometry

ReagentMolar Eq.Purpose
2-Amino-5-bromobenzoic acid1.0Starting Material
1-methylpiperazine1.3Nucleophile
Pd₂(dba)₃0.01Catalyst Precursor
XPhos0.025Ligand
K₃PO₄2.1Base
Toluene10 VolSolvent

Table 2: Troubleshooting Summary

ProblemLikely Cause(s)Recommended Solution(s)
Low Conversion Inactive catalyst; insufficient base strength; low temperatureUse fresh, deoxygenated reagents; switch to a stronger/more soluble base; optimize temperature (80-110°C)
Debromination β-Hydride elimination; catalyst decompositionUse sterically hindered ligand; switch to a weaker base (K₃PO₄); lower reaction temperature
Poor Isolation Amphoteric nature of the productIsolate via precipitation at the isoelectric point (pH 6-8)
High Pd Content Inefficient removal during workupTreat with activated carbon; use a scavenger resin; perform a careful recrystallization

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this versatile building block in their synthetic workflows. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions to help you overcome these hurdles and achieve your desired reaction outcomes.

Understanding the Core Challenge: The Zwitterionic Nature

The primary reason for the poor solubility of this compound in many common organic solvents stems from its molecular structure. It possesses both a basic amino group and a piperazine moiety, as well as an acidic carboxylic acid group. In a neutral state, this molecule can exist as a zwitterion, with an internal salt structure. This high degree of polarity makes it more akin to a salt than a neutral organic molecule, leading to low solubility in non-polar and many polar aprotic solvents. At its isoelectric point (the pH at which the net charge is zero), the solubility of a zwitterionic compound is at its minimum[1].

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: As discussed above, the zwitterionic nature of the molecule is the most likely culprit. Your reaction solvent may not be polar enough to effectively solvate the charged species. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are often poor choices for dissolving this compound on its own.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Highly polar, aprotic solvents are generally the best starting point. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

In some cases, protic solvents like methanol or ethanol can be effective, especially when heated, but be mindful of potential side reactions with your other reagents.

Q3: I'm performing an amide coupling reaction. Can I just add the coupling agents and the amine to the suspension of the acid?

A3: While this can sometimes work, it is not ideal. A heterogeneous reaction mixture can lead to slow reaction rates, incomplete conversion, and the formation of side products. It is highly recommended to achieve a homogeneous solution before proceeding with the reaction.

Q4: How can I improve the solubility of this compound in my chosen solvent?

A4: There are several strategies you can employ:

  • pH Adjustment: This is a powerful technique. By adding a base, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, adding an acid will protonate the amino and piperazine groups, forming a more soluble ammonium salt. The choice of acid or base will depend on the subsequent reaction steps. For amide couplings, adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is a common strategy.[2]

  • Co-solvents: Adding a small amount of a highly polar solvent like DMSO to a less polar solvent can significantly improve solubility.

  • Heating: Gently heating the mixture can increase the rate of dissolution. However, be cautious of potential degradation of your starting material or other reagents.

  • Salt Formation: In some cases, it may be beneficial to isolate the compound as a salt (e.g., a hydrochloride salt) which may have different solubility properties.

Q5: I'm seeing a lot of starting material remaining even after prolonged reaction times in my amide coupling. What should I do?

A5: This is a classic sign of poor solubility hindering the reaction. Here's a troubleshooting workflow:

  • Confirm Solubility: Before running the reaction again, perform a small-scale solubility test with your starting acid in the chosen solvent system (including any additives like a base).

  • Optimize Solubilization: If solubility is poor, try the techniques mentioned in Q4. For an amide coupling, pre-stirring the acid with a base like DIPEA in DMF or DMSO until a clear solution is obtained is a good first step.

  • Choice of Coupling Agent: For challenging couplings, consider using a more potent coupling agent. Uronium-based reagents like HATU or HBTU are often more effective than carbodiimides like EDC in difficult situations.[3]

  • Temperature: If the reaction is still sluggish, a moderate increase in temperature (e.g., to 40-50 °C) might be beneficial, but monitor for side product formation.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when I add another reagent.
  • Causality: The addition of another reagent can change the overall polarity of the solvent system, causing your compound to crash out. This is common when adding a less polar amine to a solution of the acid in a polar solvent.

  • Troubleshooting Steps:

    • Increase the volume of the polar solvent: This can help to maintain the solubility of all components.

    • Add the second reagent slowly and with vigorous stirring: This can prevent localized concentration changes that trigger precipitation.

    • Consider a different solvent system: A solvent mixture that can adequately dissolve all reactants is ideal.

Issue 2: The reaction is very slow or stalls completely.
  • Causality: Even if the compound appears to be partially dissolved, a significant portion may still be in solid form, limiting its availability for reaction.

  • Troubleshooting Steps:

    • Ensure complete dissolution: Use the strategies outlined in the FAQs to achieve a clear, homogeneous solution before proceeding.

    • Increase the reaction temperature: This can improve both solubility and reaction kinetics.

    • Use a more powerful coupling reagent: For amide bond formation, HATU is often a good choice for difficult couplings.[3]

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol will help you determine the best solvent system for your reaction.

Materials:

  • This compound

  • A selection of solvents (e.g., DMF, DMSO, NMP, DCM, THF, Acetonitrile, Methanol, Ethanol)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heat gun or water bath (optional)

Procedure:

  • Weigh a small, known amount of this compound (e.g., 10 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Stir the mixtures at room temperature for 15-30 minutes.

  • Observe and record the solubility in each solvent (e.g., fully dissolved, partially dissolved, insoluble).

  • For solvents where the compound is not fully soluble, gently heat the mixture and observe any changes in solubility.

  • To test the effect of a base, add a stoichiometric equivalent of a non-nucleophilic base (e.g., DIPEA) to a suspension of the acid in a solvent like DMF or DCM and observe if it dissolves.

Data Presentation:

SolventSolubility at Room Temp. (qualitative)Solubility with Heating (qualitative)Solubility with Base (e.g., DIPEA)
DMFPartially SolubleSolubleSoluble
DMSOSolubleSolubleSoluble
NMPSolubleSolubleSoluble
DCMInsolubleInsolublePartially Soluble
THFInsolubleInsolubleInsoluble
AcetonitrileSparingly SolublePartially SolublePartially Soluble
MethanolSparingly SolubleSolubleSoluble
EthanolSparingly SolublePartially SolublePartially Soluble

Note: This table is illustrative. Actual results should be determined experimentally.

Protocol 2: Optimized Amide Coupling Reaction

This protocol is designed to maximize the chances of a successful amide coupling by addressing the solubility of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DMSO

  • Reaction vessel with stir bar and nitrogen inlet

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound.

  • Add anhydrous DMF (or DMSO) to the vessel.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature until the acid is completely dissolved, resulting in a clear solution.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add HATU (1.2 eq) to the solution of the acid and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Slowly add the solution of the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow for Troubleshooting Poor Solubility

G start Start: Poor Solubility Observed solubility_test Perform Solubility Test (Protocol 1) start->solubility_test ph_adjustment pH Adjustment (add base/acid) solubility_test->ph_adjustment cosolvent Use Co-solvent (e.g., DMSO) solubility_test->cosolvent heating Apply Gentle Heating solubility_test->heating homogeneous Homogeneous Solution Achieved? ph_adjustment->homogeneous cosolvent->homogeneous heating->homogeneous reaction Proceed with Reaction homogeneous->reaction Yes reassess Reassess Solvent System homogeneous->reassess No reassess->solubility_test

Caption: A decision-making workflow for addressing poor solubility.

Logical Relationship of Solubility Factors

G zwitterion Zwitterionic Nature solubility Poor Solubility zwitterion->solubility polarity Solvent Polarity solubility->polarity ph Solution pH solubility->ph temperature Temperature solubility->temperature salt Salt Formation solubility->salt dissolution Improved Dissolution polarity->dissolution ph->dissolution temperature->dissolution salt->dissolution

Caption: Factors influencing the solubility of this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reddit. (2021).
  • The Royal Society of Chemistry. (n.d.).
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum.
  • Ivy Fine Chemicals. (n.d.). 2-AMino-5-(4-Methyl-1-piperazinyl)benzoic Acid [CAS: 835879-06-6].
  • Wikipedia. (2024). Amino acid.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Sigma-Aldrich. (n.d.). 2-(4-methylpiperazin-1-yl)benzoic acid | 159589-70-5.
  • NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • NIH. (n.d.).
  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C14H20N2O5S | CID 12134865.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532.
  • ChemicalBook. (n.d.). 2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • White Rose Research Online. (2025). Poly(amino acid)
  • NIH. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study.
  • BLDpharm. (n.d.). 1275287-54-1|2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7.
  • Sigma-Aldrich. (n.d.). 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid.

Sources

Technical Support Center: Catalyst Selection for Synthesizing 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for the synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. This molecule is a key building block in medicinal chemistry, and its efficient synthesis is paramount. The most common and effective method for creating the crucial aryl C-N bond in this molecule is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2][3] Success in this reaction is fundamentally tied to the judicious selection of the catalyst system.

This document is structured as a series of questions and answers to directly address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the standard catalytic approach for synthesizing this compound?

The synthesis is typically achieved via a Buchwald-Hartwig amination, coupling a 2-amino-5-halo-benzoic acid (commonly the bromo- derivative) with 1-methylpiperazine.[2][4] This palladium-catalyzed reaction requires a specific combination of a palladium precursor, a phosphine ligand, and a base to function effectively.[1][3]

The general reaction scheme is as follows:

  • Aryl Halide: 2-Amino-5-bromobenzoic acid

  • Amine: 1-methylpiperazine

  • Catalyst System: Palladium Precursor + Ligand

  • Base: Typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.

The choice of ligand is the most critical parameter for success. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][3]

Q2: My reaction has stalled or shows low conversion. What are the most likely catalyst-related causes?

Low conversion is a frequent issue and can often be traced back to the catalyst system. Here are the primary suspects:

  • Inappropriate Ligand Choice: The substrate, 2-amino-5-bromobenzoic acid, contains both an activating amino group and a deactivating carboxylic acid group. This complex electronic profile requires a carefully selected ligand. Standard, less bulky ligands may not be effective.

    • Recommendation: Employ sterically hindered and electron-rich biaryl phosphine ligands. Ligands such as XPhos , SPhos , or t-BuXPhos are excellent starting points as they are known to be effective for coupling anilines and challenging substrates.[1]

  • Catalyst Deactivation: The presence of multiple nitrogen atoms in the substrates and product can lead to catalyst inhibition or deactivation.[5] The free amino and carboxylic acid groups can potentially coordinate to the palladium center, hindering catalytic activity.

    • Recommendation: Consider using a pre-formed palladium catalyst (a "precatalyst"). G3 or G4 palladacycles, for example, provide more reliable generation of the active Pd(0) species and can lead to more reproducible results with lower catalyst loadings.[1]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[3] An inappropriate base can lead to poor reactivity or catalyst poisoning.

    • Recommendation: Strong alkoxides like NaOt-Bu are standard. However, if functional group incompatibility is an issue (e.g., with an ester variant of the substrate), a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring a switch to a more active catalyst system.

  • Poor Quality Reagents: The Buchwald-Hartwig reaction is highly sensitive to oxygen and water.

    • Recommendation: Ensure all reagents, especially the solvent and amine, are anhydrous and that the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).

Q3: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[5] It often competes with the desired reductive elimination step.

  • Causality: This side reaction can be promoted by several factors, including excess base, the presence of water, or a ligand that does not sufficiently accelerate the C-N reductive elimination.

  • Troubleshooting Steps:

    • Switch to a Bulkier Ligand: Using a more sterically hindered ligand, such as tBuBrettPhos , can often favor the C-N bond-forming reductive elimination over the competing β-hydride elimination pathway that can lead to hydrodehalogenation.[6][7]

    • Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Scrupulous Control of Water: Ensure all reagents and glassware are rigorously dried. Water can act as a proton source for the hydrodehalogenation pathway.

Troubleshooting and Optimization Guide

This table provides a quick reference for common issues and recommended actions.

Symptom Possible Catalytic Cause Recommended Action
Low or No Yield 1. Inactive catalyst (poor Pd precursor/ligand combination).2. Catalyst poisoning by substrate/product.3. Incorrect base for the chosen system.1. Switch to a more active, bulky biarylphosphine ligand (e.g., XPhos, RuPhos).2. Use a palladium precatalyst (e.g., XPhos Pd G3).3. Screen different bases (e.g., NaOt-Bu, LHMDS, Cs₂CO₃).
Hydrodehalogenation 1. Ligand does not sufficiently promote reductive elimination.2. Presence of moisture.3. Reaction temperature is too high.1. Use a bulkier ligand (e.g., tBuBrettPhos).2. Ensure anhydrous conditions.3. Lower the reaction temperature and increase reaction time.
Reaction Stalls 1. Catalyst deactivation over time.2. Insufficient base strength or quantity.1. Increase catalyst loading slightly or switch to a more stable precatalyst.2. Use a stronger base or ensure at least 1.5-2.0 equivalents are used.
Inconsistent Results 1. Inconsistent generation of active Pd(0) from precursors like Pd(OAc)₂.2. Variable quality of reagents (especially solvent and base).1. Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined palladium precatalyst for higher reproducibility.[1]2. Use freshly opened, high-purity, anhydrous reagents.
Experimental Protocols
Protocol 1: General Procedure for Synthesis

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2-Amino-5-bromobenzoic acid (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution based on the aryl bromide)

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-5-bromobenzoic acid, XPhos Pd G3, and sodium tert-butoxide under an inert argon or nitrogen atmosphere.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by 1-methylpiperazine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution.

  • Adjust the pH to ~7 with 1M HCl. The product may precipitate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: Catalyst System Screening Workflow

When optimizing the reaction, a systematic screening of catalyst components is highly effective. Design of Experiments (DoE) can be a powerful tool for this process.

G cluster_start Step 1: Initial Setup cluster_ligand Step 2: Ligand Screening cluster_base Step 3: Base Optimization cluster_precatalyst Step 4: Precatalyst Validation cluster_end Step 5: Final Condition start Define Reaction: 2-Amino-5-bromobenzoic acid + 1-Methylpiperazine ligand_screen Screen Ligands (2 mol% Pd₂dba₃): - XPhos - SPhos - tBuXPhos - RuPhos start->ligand_screen Fix Base (NaOtBu) Solvent (Toluene) Temp (100°C) base_screen Select Best Ligand Optimize Base: - NaOtBu - K₃PO₄ - LHMDS - Cs₂CO₃ ligand_screen->base_screen Identify top performing ligand precatalyst Select Best Ligand/Base Compare Pd Source: - Pd₂(dba)₃ - G3/G4 Precatalyst base_screen->precatalyst Confirm best base end_node Optimized Protocol precatalyst->end_node Validate for robustness G start Reaction Yield < 50%? check_inert Is the inert atmosphere (Ar/N₂) guaranteed? start->check_inert Yes fix_inert Action: Re-run with scrupulous inert technique. check_inert->fix_inert No check_reagents Are reagents (solvent, base) anhydrous and high-purity? check_inert->check_reagents Yes fix_reagents Action: Use fresh, anhydrous reagents from a new bottle. check_reagents->fix_reagents No check_ligand Is the ligand a bulky biarylphosphine (e.g., XPhos)? check_reagents->check_ligand Yes fix_ligand Action: Switch to a more active/bulky ligand (e.g., RuPhos, tBuBrettPhos). check_ligand->fix_ligand No check_precatalyst Are you using a precatalyst? check_ligand->check_precatalyst Yes fix_precatalyst Action: Switch from Pd(OAc)₂ to a G3/G4 precatalyst for consistency. check_precatalyst->fix_precatalyst No end_node Consult further with technical support. check_precatalyst->end_node Yes

Caption: Decision tree for troubleshooting low-yield reactions.

References
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for C-N Bond Formation with 2-Bromo-5-(trifluoromethyl)aniline.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed 2-Aminoimidazole Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.

Sources

Validation & Comparative

A Guide to the Spectroscopic Elucidation of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid: A Predictive ¹H and ¹³C NMR Assignment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework. This guide presents a detailed, predictive assignment of the ¹H and ¹³C NMR spectra for 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid, a compound of interest in medicinal chemistry. In the absence of directly published experimental data for this specific molecule[1], this guide will leverage established NMR principles and empirical data from closely related structural analogs to provide a robust and scientifically-grounded spectral interpretation.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the 4-methylpiperazine moiety. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), carboxylic acid (-COOH), and methylpiperazinyl substituents.

The aromatic region is expected to show three distinct signals due to the substitution pattern on the benzene ring. The protons on the piperazine ring will likely appear as two broad multiplets, a common feature for such cyclic systems due to chair-chair interconversion, while the N-methyl group will present as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~6.8 - 7.0d1HOrtho to the electron-donating -NH₂ group, expected to be upfield.
H-4~7.2 - 7.4dd1HCoupled to both H-3 and H-6.
H-6~7.5 - 7.7d1HOrtho to the electron-withdrawing -COOH group, expected to be downfield.
Piperazine CH₂ (adjacent to N)~3.1 - 3.3m4HProtons on the carbons directly attached to the aromatic ring's nitrogen.
Piperazine CH₂ (adjacent to N-CH₃)~2.5 - 2.7m4HProtons on the carbons adjacent to the nitrogen bearing the methyl group.
N-CH₃~2.3s3HA characteristic singlet for the N-methyl group.
-NH₂Broad singlet2HChemical shift can vary depending on solvent and concentration.
-COOHBroad singlet1HChemical shift is highly variable and depends on solvent and concentration.

Note: Predicted chemical shifts are based on data from aminobenzoic acids[2][3][4] and methylpiperazine derivatives[5][6][7].

Predicted ¹³C NMR Spectral Assignment

The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts dictated by the attached functional groups. The aliphatic region will show signals for the piperazine ring carbons and the N-methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-COOH)~168 - 172Carbonyl carbon of the carboxylic acid.
C-2 (-NH₂)~145 - 150Aromatic carbon bearing the amino group.
C-3~115 - 120Aromatic carbon ortho to the amino group.
C-4~125 - 130Aromatic carbon.
C-5 (-N-piperazine)~140 - 145Aromatic carbon bearing the piperazine group.
C-6~110 - 115Aromatic carbon ortho to the carboxylic acid.
Piperazine C (adjacent to N-Aryl)~50 - 55Carbons of the piperazine ring attached to the aromatic ring.
Piperazine C (adjacent to N-CH₃)~55 - 60Carbons of the piperazine ring adjacent to the N-methyl group.
N-CH₃~45 - 50Carbon of the N-methyl group.

Note: Predicted chemical shifts are based on data from aminobenzoic acids[2][3][8][9] and methylpiperazine derivatives[5][10][11].

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity and 3D structure.Unambiguous structural determination.Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple for functional group identification.Provides limited information on the overall structure.
Elemental Analysis Percentage composition of elements.Confirms the empirical formula.Does not provide structural information.

Experimental Protocol for NMR Data Acquisition

The following provides a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-NH₂ and -COOH). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H spectrum. b. Typical parameters:

  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16

4. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Typical parameters:

  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on sample concentration.

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the solvent peak or internal standard. d. Integrate the signals in the ¹H spectrum. e. Analyze the splitting patterns and coupling constants.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Numbering scheme for this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C fourier_transform Fourier Transform acquire_13C->fourier_transform phasing_calibration Phasing & Calibration fourier_transform->phasing_calibration integration_analysis Integration & Peak Analysis phasing_calibration->integration_analysis structure_elucidation Structure Elucidation integration_analysis->structure_elucidation

Sources

Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Characterization of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The molecule 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid, a compound of interest for its potential pharmacological applications, presents a unique analytical challenge due to its combination of aromatic, amino, and piperazine functionalities. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its characterization, with a primary focus on predicting its mass spectrometry fragmentation pattern—a critical tool for its identification and quantification in complex matrices.

The Predicted Fragmentation Landscape of this compound

Collision-induced dissociation (CID) of this precursor ion is anticipated to initiate fragmentation at the most labile bonds, primarily dictated by the proton's location and the relative stabilities of the resulting fragment ions. The presence of multiple basic sites (the amino group and the two nitrogen atoms of the piperazine ring) suggests that the proton may reside on any of these nitrogens.

The major predicted fragmentation pathways are as follows:

  • Cleavage of the Piperazine Ring: This is a well-documented fragmentation pathway for piperazine-containing compounds.[2][5] The bonds within the piperazine ring and the C-N bond connecting it to the benzene ring are susceptible to cleavage.[2] This can lead to the formation of several characteristic ions. A primary fragmentation would be the cleavage of the C-N bonds within the piperazine ring, leading to smaller, stable fragments.

  • Loss of the Carboxyl Group: Aromatic carboxylic acids are known to readily lose the hydroxyl group (-OH, loss of 17 Da) or the entire carboxyl group (-COOH, loss of 45 Da) from the molecular ion.[4][6][7] This would result in fragment ions at m/z 219.1447 and m/z 191.1348, respectively.

  • Alpha-Cleavage adjacent to the Amino Group: The amino group can direct fragmentation through alpha-cleavage, a common pathway for amines.[3] However, in this molecule, this pathway is less likely to be dominant compared to the fragmentation of the more complex piperazine moiety.

Based on these principles, a proposed fragmentation scheme is illustrated below. The base peak in the MS/MS spectrum is likely to arise from a stable fragment resulting from the piperazine ring cleavage.

fragmentation_pathway M_H [M+H]+ m/z 236.1394 frag1 Loss of COOH m/z 191.1348 M_H->frag1 - 45.0046 Da frag2 Loss of H2O m/z 218.1293 M_H->frag2 - 18.0101 Da frag3 Piperazine Ring Opening Fragment A m/z 135.0817 M_H->frag3 C-N Cleavage frag4 Methylpiperazine Fragment m/z 100.1287 M_H->frag4 C-N Cleavage frag5 Loss of Methyl Group from Piperazine m/z 221.1238 M_H->frag5 - 15.0156 Da

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in medicinal chemistry.[1][2] Its structural motifs are prevalent in the development of kinase inhibitors and other targeted therapeutics, such as Niraparib, a potent poly(ADP-Ribose) polymerase (PARP) inhibitor.[3] The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs.

This guide provides an in-depth comparison of two primary synthetic routes for preparing this compound: Route 1 , a classical Nucleophilic Aromatic Substitution (SNAr) pathway, and Route 2 , a modern Palladium-catalyzed Buchwald-Hartwig Amination. We will dissect the mechanistic underpinnings, experimental protocols, and strategic considerations for each approach to inform your selection of the optimal route for your specific research and production needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a well-established and often cost-effective method for synthesizing substituted aromatic amines. This route proceeds in two key steps: (A) the substitution of an activated aryl halide with N-methylpiperazine, followed by (B) the reduction of a nitro group to the target primary amine.

Mechanistic Rationale

The success of this route hinges on the principles of nucleophilic aromatic substitution.[4] The starting material, 5-fluoro-2-nitrobenzoic acid, is highly activated towards nucleophilic attack. The fluorine atom is an excellent leaving group, and the powerfully electron-withdrawing nitro group at the ortho position stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.[4]

Synthetic Workflow

SNAr_Route A 5-Fluoro-2-nitrobenzoic acid C Step 1: SNAr Reaction (Substitution) A->C B N-Methylpiperazine B->C D 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic acid C->D Intermediate E Step 2: Nitro Reduction (e.g., SnCl2, H2/Pd-C) D->E F This compound E->F Final Product

Caption: Workflow for the SNAr synthesis route.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic acid

  • To a solution of 5-fluoro-2-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add N-methylpiperazine (1.2-1.5 eq).

  • Add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) to act as a proton scavenger.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~6-7 with a dilute acid (e.g., 1N HCl). The product will precipitate out of solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the intermediate product. This reaction generally proceeds with high yield (typically >90%).[5]

Step 2: Synthesis of this compound

The reduction of the aromatic nitro group can be achieved through various methods, with catalytic hydrogenation or metal-acid reduction being the most common.

  • Method A: Catalytic Hydrogenation

    • Suspend the nitro intermediate (1.0 eq) in a solvent such as methanol or ethanol.

    • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed (typically 2-6 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

  • Method B: Tin(II) Chloride Reduction

    • Dissolve the nitro intermediate (1.0 eq) in ethanol or concentrated hydrochloric acid.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise.

    • Heat the mixture to reflux (around 70-80 °C) for 1-3 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution or concentrated NaOH until the pH is basic, which will precipitate tin salts.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine. This method is robust and provides good yields.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This modern approach offers high functional group tolerance and is often used when SNAr reactions are not feasible.[7]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8][9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromobenzoic acid.[10]

  • Ligand Exchange/Coordination: The amine (N-methylpiperazine) coordinates to the palladium(II) complex.

  • Deprotonation: A strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[8][9]

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos or BINAP being highly effective.[6][9][11]

Synthetic Workflow

Buchwald_Hartwig_Route A 2-Amino-5-bromobenzoic acid C Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) A->C B N-Methylpiperazine B->C D This compound C->D Final Product

Caption: Workflow for the Buchwald-Hartwig amination route.

Experimental Protocol
  • To a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask), add 2-amino-5-bromobenzoic acid (1.0 eq), a palladium source such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).[11][12]

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 eq).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add anhydrous, deoxygenated solvent, such as toluene or 1,4-dioxane.

  • Add N-methylpiperazine (1.1-1.3 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by LC-MS (typically 8-24 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the final compound.

Comparative Analysis

FeatureRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials 5-Fluoro-2-nitrobenzoic acid, N-methylpiperazine2-Amino-5-bromobenzoic acid, N-methylpiperazine
Reagent Cost Generally lower. Uses common, inexpensive reagents.Higher. Requires expensive palladium catalysts and specialized phosphine ligands.
Scalability Excellent. The procedures are straightforward and well-suited for large-scale production.Good, but catalyst cost and removal can be a concern on an industrial scale.
Reaction Conditions Step 1 requires elevated temperatures. Step 2 can often be done at room temperature.Requires strictly inert atmosphere and anhydrous conditions. Elevated temperatures are necessary.
Waste Profile Reduction step (Method B) generates tin waste, which requires proper disposal.Generates palladium waste, which should be recovered/recycled. Uses strong organic bases.
Yield & Purity Typically high yields (>80% over two steps) with straightforward purification.Yields can be very good but are highly dependent on optimization of catalyst, ligand, and base.
Versatility Limited by the requirement of an electron-withdrawing group to activate the ring.Broader substrate scope and higher functional group tolerance.[6]

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig Amination are viable and effective routes for the synthesis of this compound. The choice between them is dictated by the specific needs of the project.

  • For large-scale, cost-sensitive production , Route 1 (SNAr) is highly recommended. Its reliance on cheaper starting materials and reagents, coupled with its operational simplicity and high yields, makes it the more economically viable option for industrial applications.

  • For medicinal chemistry, analog synthesis, or when facing substrate limitations , Route 2 (Buchwald-Hartwig Amination) offers superior flexibility. Its broad functional group tolerance allows for the synthesis of a wider array of derivatives and can be the enabling technology when SNAr is not feasible due to electronic or steric constraints.[7][10]

Ultimately, the decision should be based on a careful evaluation of project scale, budget, available equipment, and the chemical diversity required.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71–79. Available from [Link]

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (n.d.). Patsnap Eureka. Retrieved January 20, 2026, from [Link]

  • A kind of synthetic method for preparing Niraparib. (2017). Google Patents.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Processes for the preparation of Niraparib and intermediates thereof. (2021). Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Processes for the preparation of niraparib and intermediates thereof. (n.d.). Google Patents.
  • Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • This compound (C12H17N3O2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2014). SciELO South Africa. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 20, 2026, from [Link]

  • Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (n.d.). Google Patents.
  • A new reagent for selective reduction of nitro group. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.). Google Patents.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Reduction of nitrobenzoic acid. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Retrieved January 20, 2026, from [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C14H20N2O5S | CID 12134865. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Biological Activity of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The scaffold of 2-amino-5-(4-methylpiperazin-1-yl)benzoic acid presents a compelling starting point for medicinal chemists, combining the pharmacophoric features of both aminobenzoic acid and piperazine moieties. While direct biological activity data for this specific parent compound is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs reveals a rich tapestry of biological activities, predominantly in the realm of oncology.

This guide provides a comparative analysis of the biological activities of various analogs of this compound, drawing upon experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy, the experimental methodologies employed to elucidate their mechanisms of action, and the signaling pathways they modulate.

The Pharmacological Significance of the Core Scaffolds

The therapeutic potential of the analogs described herein stems from the synergistic combination of the aminobenzoic acid and piperazine scaffolds. Para-aminobenzoic acid (PABA), an isomer of the core benzoic acid structure, is a well-established building block in medicinal chemistry, with its derivatives exhibiting a wide array of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3]. The versatility of the amino and carboxyl groups allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles[1].

Similarly, the piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs[4]. Its ability to engage in various biological interactions and its favorable pharmacokinetic properties make it a valuable component in the design of novel therapeutic agents[4]. The combination of these two pharmacophores in the analogs of this compound has given rise to compounds with significant potential, particularly as anticancer agents.

Comparative Analysis of Anticancer Activity: A Focus on Structure-Activity Relationships

Extensive research into analogs bearing the aminobenzoic acid and piperazine motifs has revealed potent anticancer activities across various cancer cell lines. The following sections will compare different classes of these analogs, highlighting the key structural modifications that influence their cytotoxic and enzyme-inhibitory effects.

Acrylamide-p-Aminobenzoic Acid (PABA) Analogs

A study on acrylamide-PABA analogs demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line[5]. The structure-activity relationship of these compounds revealed that substitutions on the aryl ring of the acrylamide moiety play a crucial role in their antiproliferative effects.

Compound IDAryl SubstitutionIC50 (µM) against MCF-7 Cells
4a 4-fluorophenyl2.99
4b 4-chlorophenyl25.27
4j Not specified in snippet1.83
Colchicine (Control) -3.54
(Data extracted from: Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition)[5]

Notably, the introduction of electron-withdrawing groups, such as a 4-fluorophenyl group (compound 4a ), resulted in a significant increase in antiproliferative activity[5]. Compound 4j emerged as the most potent in this series, with an IC50 value of 1.83 µM[5]. These findings underscore the importance of the electronic properties of the substituents in modulating the anticancer efficacy of this class of compounds.

Benzothiadiazinyl Hydrazinecarboxamides and Anilino[4][5][6]triazolo[1,5-b][4][5][6]thiadiazine 5,5-diones

In a separate investigation, two series of compounds based on benzothiadiazine scaffolds were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines[6]. These complex heterocyclic structures, which can be considered distant analogs due to the presence of an amino-benzoic acid-like functionality within their core, exhibited moderate to good inhibitory activity[6].

Further mechanistic studies revealed that the anticancer effects of compounds 22 and 23 in this series could be attributed, at least in part, to the inhibition of tubulin polymerization, with IC50 values of 4.70 and 5.25 µM, respectively[6]. This highlights a potential mechanism of action for these types of compounds, targeting the cytoskeleton of cancer cells.

2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine Derivatives

Another class of analogs, the 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, has also been explored for its anticancer potential[7]. Among the synthesized compounds, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (5f ) displayed significant in vitro cytotoxic activity against several human tumor cell lines, with IC50 values ranging from 0.45 µM to 1.66 µM[7]. This potent activity highlights the favorable contribution of the triazine core in conjunction with the phenylpiperazino moiety.

Experimental Methodologies for Assessing Biological Activity

The trustworthiness of the reported biological data is intrinsically linked to the robustness of the experimental protocols employed. The studies cited in this guide have utilized a range of well-established in vitro assays to quantify the biological activity of the synthesized analogs.

Cell Viability and Cytotoxicity Assays

A fundamental method for assessing the anticancer potential of a compound is the cell viability assay. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In a study on piperazine amide derivatives, the in vitro cytotoxic effects were evaluated using the MTT assay across a panel of human cancer cell lines, including HeLa, MCF7, MDA-MB-231, HCT116, and HT29[8]. This approach allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.

Enzyme Inhibition Assays

For analogs that are designed to target specific enzymes, in vitro enzyme inhibition assays are crucial for determining their potency and selectivity. For instance, the inhibitory activity of compounds against tyrosinase, a key enzyme in melanin synthesis, was evaluated using a spectrophotometric method[9][10]. Similarly, the inhibition of monoamine oxidase (MAO) isoforms was assessed using a fluorometric method[11]. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation.

Tubulin Polymerization Assay

To investigate the mechanism of action of compounds that may target the cytoskeleton, a tubulin polymerization assay can be employed. This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro. The inhibition of tubulin polymerization by the benzothiadiazine derivatives was a key finding in elucidating their anticancer mechanism[6].

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these analogs is critical for rational drug design and development. While the precise mechanisms for all analogs are not fully elucidated, the available data points to several key pathways.

Inhibition of Tubulin Polymerization

As mentioned earlier, some analogs exert their anticancer effects by disrupting the microtubule dynamics through the inhibition of tubulin polymerization[6]. This leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Cellular Processes Microtubule Dynamics Microtubule Dynamics Cell Division Arrested Microtubule Dynamics->Cell Division Regulates Apoptosis Apoptosis Cell Division->Apoptosis Leads to Analog Analog Tubulin Tubulin Analog->Tubulin Inhibits Polymerization Tubulin->Microtubule Dynamics Essential for

Caption: Inhibition of tubulin polymerization by active analogs disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

DNA Gyrase and Topoisomerase IV Inhibition

A series of 2-aminobenzothiazole-based analogs, which share structural similarities with the aminobenzoic acid core, have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV[12]. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. This suggests a potential antibacterial application for appropriately designed analogs.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication DNA Supercoiling DNA Supercoiling DNA Replication Blocked DNA Supercoiling->DNA Replication Essential for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to Analog Analog DNA Gyrase/Topo IV DNA Gyrase/Topo IV Analog->DNA Gyrase/Topo IV Inhibits DNA Gyrase/Topo IV->DNA Supercoiling Regulates

Caption: Inhibition of DNA gyrase and topoisomerase IV by certain analogs blocks bacterial DNA replication, resulting in cell death.

Conclusion and Future Directions

The analogs of this compound represent a promising and versatile class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity. The diverse mechanisms of action, including the inhibition of tubulin polymerization and key bacterial enzymes, highlight the broad therapeutic potential of this chemical space.

Future research should focus on the synthesis and biological evaluation of this compound itself to provide a direct benchmark for its analogs. Further optimization of the lead compounds identified in the cited studies, guided by the established SAR, could lead to the development of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for advancing their clinical translation.

References

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]

  • Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[4][5][13]triazolo[1,5-b][4][5][13]thiadiazine 5,5-diones. PubMed. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. NIH. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. NIH. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. [Link]

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. [Link]

  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. [Link]

  • Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. EXCLI Journal. [Link]

  • Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Semantic Scholar. [Link]

  • CID 161692894. PubChem. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • Pharmacologic profile of lipoxins A5 and B5: new biologically active eicosanoids. PubMed. [Link]

  • 2-amino-8-(4-methylpiperazin-1-yl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one. PubChem. [Link]

Sources

X-ray crystal structure of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective X-ray Crystal Structure of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid: A Comparative Analysis

This guide provides a comprehensive analysis of the anticipated . While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from structurally analogous compounds to build a predictive model of its solid-state conformation and intermolecular interactions. By comparing it with known structures, we offer researchers a robust framework for understanding its potential crystallographic features and provide detailed protocols for its synthesis and crystallization.

Introduction: Significance and Structural Context

This compound is a molecule of significant interest in medicinal chemistry. Its scaffold, combining a benzoic acid, an amino group, and a methylpiperazine moiety, is a common feature in a variety of pharmacologically active compounds. The spatial arrangement of these functional groups, dictated by the crystal packing, is critical for its interaction with biological targets. Understanding the three-dimensional structure through X-ray crystallography is therefore a crucial step in rational drug design and development.

This guide will draw comparisons with two primary reference structures:

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline : This compound shares the substituted benzene ring and the methylpiperazine group, providing insight into the likely conformation of the piperazine ring and its orientation relative to the aromatic system.[1]

  • 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid : This analog is valuable for understanding the potential hydrogen bonding networks formed by the benzoic acid group, particularly the formation of dimers.[2]

Synthesis and Crystallization: A Proposed Protocol

A practical synthesis of the title compound can be envisioned based on established methodologies for similar structures.[3][4] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-bromo-2-nitrobenzoic acid

  • Start with commercially available 2-amino-5-bromobenzoic acid.

  • Perform a Sandmeyer reaction to replace the amino group with a nitro group.

Step 2: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid

  • React 5-bromo-2-nitrobenzoic acid with 1-methylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., BINAP) in a suitable solvent like toluene.

  • The reaction is typically heated under an inert atmosphere.

Step 3: Reduction of the nitro group

  • The nitro group of 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid is then reduced to an amino group.

  • This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H2 gas and a palladium on carbon (Pd/C) catalyst.

Step 4: Purification and Crystallization

  • The final product is purified by recrystallization.

  • Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a solvent system like ethanol/water or dimethylformamide (DMF).

Synthesis_Workflow A 2-Amino-5-bromobenzoic acid B Sandmeyer Reaction A->B NaNO2, HBr C 5-Bromo-2-nitrobenzoic acid B->C D Buchwald-Hartwig Amination (1-methylpiperazine, Pd catalyst) C->D E 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid D->E F Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) E->F G This compound F->G H Crystallization (Slow Evaporation) G->H I Single Crystals H->I

Caption: Proposed synthetic workflow for this compound.

Predicted Crystal Structure and Comparative Analysis

Based on the crystallographic data of the reference compounds, we can predict the key structural features of this compound.

Molecular Conformation
  • Piperazine Ring: The piperazine ring is expected to adopt a chair conformation, as this is the most stable arrangement.[1]

  • Dihedral Angle: The dihedral angle between the plane of the benzene ring and the plane of the four carbon atoms of the piperazine ring is likely to be relatively small, similar to the 12.17° observed in 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.[1] This near-planar arrangement suggests some degree of electronic communication between the piperazine nitrogen and the aromatic ring.

  • Intramolecular Hydrogen Bonding: A significant feature is the potential for an intramolecular hydrogen bond between the amino group (-NH2) at the 2-position and the carboxylic acid group (-COOH) at the 1-position, forming an S(6) ring motif. This is a common feature in 2-aminobenzoic acid derivatives.

Caption: Predicted molecular structure with key functional groups and potential intramolecular hydrogen bonding.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by hydrogen bonding interactions.

  • Carboxylic Acid Dimers: A highly probable interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids in the solid state and is observed in the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.[2]

  • N-H...O and N-H...N Hydrogen Bonds: The amino group and the piperazine nitrogens provide additional hydrogen bond donors and acceptors. It is plausible that chains or sheets of molecules will be formed through N-H...O hydrogen bonds involving the carboxylic acid oxygen and the amino group, and potentially N-H...N bonds.[1]

Comparative Data Table
FeaturePredicted for Target Compound5-(4-Methylpiperazin-1-yl)-2-nitroaniline[1]4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid[2]
Piperazine Conformation ChairChairChair
Dihedral Angle (Piperazine-Benzene) ~10-15°12.17°30.8°
Primary H-Bond Motif Carboxylic acid dimer (R22(8) motif)N-H...N chainsCarboxylic acid dimer (R22(8) motif)
Intramolecular H-Bond Yes (N-H...O=C), S(6) motifYes (N-H...O-N), S(6) motifNo

Standard Protocol for Single-Crystal X-ray Diffraction

To experimentally determine the crystal structure, the following standard procedure would be employed.

Step 1: Crystal Mounting

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

Step 2: Data Collection

  • The crystal is placed in a diffractometer (e.g., Bruker D8 VENTURE) with a radiation source (e.g., Mo Kα or Cu Kα).

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • The collected data is processed to obtain a set of reflection intensities.

  • The structure is solved using direct methods or Patterson methods (e.g., using SHELXT).

  • The atomic positions are refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

XRD_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration and Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Crystal Structure F->G

Caption: Standard workflow for single-crystal X-ray diffraction.

Conclusion

While the definitive remains to be experimentally determined, a detailed and scientifically grounded prediction of its key features is possible through comparative analysis of structurally related compounds. We anticipate a structure characterized by a chair conformation of the piperazine ring, significant intramolecular hydrogen bonding, and a crystal packing dominated by the formation of carboxylic acid dimers. The provided synthetic and crystallographic protocols offer a clear path for researchers to obtain and analyze this valuable structural information, which will undoubtedly aid in the future development of novel therapeutics based on this promising molecular scaffold.

References

  • Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents.

  • This compound (C12H17N3O2). PubChem.

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate.

  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate.

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. National Institutes of Health.

Sources

A Comparative Guide to the Validation of an Analytical Method for 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug product is reliable and reproducible. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in many pharmaceutical syntheses. We will delve into a detailed, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, and compare its performance with other viable techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Vis Spectrophotometry.

The principles and procedures outlined herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which provides a framework for ensuring that an analytical method is fit for its intended purpose.[1][2][3][4]

The Critical Role of Method Validation

Before delving into the specifics of methodology, it is crucial to understand the "why" behind analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] This involves a systematic evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust. A validated method provides a high degree of assurance that the measurements are dependable, a critical factor in regulatory submissions and in-process quality control.[5][6]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

Analytical Technique Principle Advantages Limitations Typical Application
HPLC with UV Detection Chromatographic separation based on polarity, followed by quantification using UV absorbance.Robust, reproducible, and cost-effective. Widely available instrumentation.[7]Moderate sensitivity. Potential for interference from co-eluting impurities with similar UV spectra.Routine quality control, purity assessment, and content uniformity.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection, providing high selectivity and sensitivity.Exceptional sensitivity and selectivity.[7] Capable of quantifying trace levels and confirming molecular identity.Higher cost of instrumentation and maintenance. Potential for matrix effects.Bioanalytical studies, impurity profiling at low levels, and reference method development.[8][9]
UV-Vis Spectrophotometry Direct measurement of the absorbance of light by the analyte in a solution.Simple, rapid, and inexpensive.Low specificity; highly susceptible to interference from other UV-absorbing compounds. Not suitable for complex mixtures.Preliminary quantification in simple, pure solutions.

For the routine quality control of this compound, HPLC with UV detection often represents the optimal balance of performance, cost, and ease of use. The remainder of this guide will focus on the detailed validation of such a method.

Experimental Protocol: Validation of an HPLC Method

This section provides a step-by-step methodology for the validation of a reversed-phase HPLC method for the quantification of this compound. The validation parameters discussed are in accordance with the ICH Q2(R2) guidelines.[2][3][10]

System Suitability

Causality: Before commencing any validation experiments, it is imperative to confirm that the chromatographic system is performing adequately. System suitability tests are designed to evaluate the performance of the entire analytical system, from the injector to the detector.

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any degradation products or impurities. Peak purity analysis (using a photodiode array detector) can be used to confirm the spectral homogeneity of the analyte peak.

Linearity

Causality: Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a defined range.

Protocol:

  • Prepare a series of at least five calibration standards of this compound, typically ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

Protocol:

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the impact on system suitability parameters and the assay results.

Acceptance Criteria:

  • The system suitability criteria should be met under all varied conditions.

  • The assay results should not be significantly affected by the variations.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Report & Implementation MethodDevelopment Method Development SystemSuitability System Suitability MethodDevelopment->SystemSuitability Proceed if optimized Specificity Specificity SystemSuitability->Specificity Pass Linearity Linearity Specificity->Linearity Pass Accuracy Accuracy Linearity->Accuracy Pass Precision Precision Accuracy->Precision Pass LOD_LOQ LOD & LOQ Precision->LOD_LOQ Pass Robustness Robustness LOD_LOQ->Robustness Pass ValidationReport Validation Report Robustness->ValidationReport All parameters met MethodImplementation Method Implementation ValidationReport->MethodImplementation Approved

Caption: A flowchart illustrating the sequential stages of analytical method validation.

Logical Relationship of Validation Parameters

The interplay between different validation parameters is crucial for a comprehensive assessment of the method's performance.

Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram showing the interconnectedness of key analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical exercise in ensuring data integrity and regulatory compliance. While HPLC with UV detection offers a robust and practical approach for routine analysis, the choice of methodology should always be guided by the specific analytical requirements. The detailed validation protocol provided in this guide, based on the principles of the ICH Q2(R2) guideline, serves as a comprehensive framework for establishing a scientifically sound and reliable analytical procedure. By adhering to these principles, researchers, scientists, and drug development professionals can generate high-quality data that is defensible and fit for its intended purpose.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Source: gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Source: Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Source: U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. Source: BioPharm International. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Source: gmp-compliance.org. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Source: IntuitionLabs. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Source: European Medicines Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Source: European Medicines Agency. [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. Source: gmp-compliance.org. [Link]

  • Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column. Source: SIELC Technologies. [Link]

  • A Review on Analytical Methods for Piperazine Determination. Source: NTU Journal of Pure Sciences. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed. Source: PubMed. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. Source: PubMed Central. [Link]

  • VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES - ResearchGate. Source: ResearchGate. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. Source: BioPharm International. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Source: Journal of Analytical & Bioanalytical Techniques. [Link]

  • Ultraviolet absorption spectra of five analytes | Download Scientific Diagram - ResearchGate. Source: ResearchGate. [Link]

  • Experimental UV–Vis spectra. | Download Scientific Diagram - ResearchGate. Source: ResearchGate. [Link]

  • Analytical Methods - RSC Publishing. Source: Royal Society of Chemistry. [Link]

  • Experimental UV spectra of benzoic acid derivatives - ResearchGate. Source: ResearchGate. [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Source: HELIX Chromatography. [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Source: Lab Manager. [Link]

  • analysis of amino acids by high performance liquid chromatography. Source: ResearchGate. [Link]

  • Kinetic spectrophotometric determination of Para-amino benzoic acid in pharmaceutical preparation by diazotization-coupling reaction | University of Thi-Qar Journal of Science. Source: University of Thi-Qar Journal of Science. [Link]

  • UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media - ResearchGate. Source: ResearchGate. [Link]

Sources

cross-reactivity studies of antibodies raised against 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid derivatives

By rigorously applying these methodologies, researchers can confidently select antibodies with the highest specificity, ensuring the accuracy and reproducibility of their data in drug discovery, development, and diagnostic applications. [11]

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Google Search Result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHc2oy36RuzmNHXs0BsFb4apyuwm7qPXR2JXnPHzw1VKf9wy26IZ6e7T2Fio_P5ehL_H3MmaU9YwWaQaEDwSnZ7gXpVlZ_n_9a7P0S4q37D2as9qIKbN1ex9Mfycg-fjqZNohF3VNnbdiXwX2fm0w-7l6bCKv2TWcbT03I_HhL0vNgx2hacjz-Oz_4Q7ClCIAWb6sj-K6znsoV6Gez8gIo6sqGDiwi-C21iMkS3bswQlg=]
  • Surface Plasmon Resonance Assay Services. Reaction Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE99DJzJW5i-ZzFL5BLYEZygoLpcnISZ7rzZ5zSYXOMvA4HaEzZ2gql_uxTyAN9RDPqbrnoN0maYjl5s_Nlyckp-OCCJMjKfdW_7op4KCx2HNLL8X2SVVXT-7arzxUHCJsLY7JWplJAtM4J50h0g_IId6r9fpscjx5exgo8J-eVNhLA12HC8KbqxroeN4j-RisbBKck]
  • Competitive ELISA protocol. St John's Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUQAbX-leYHC0od2X2bBwpjWJ8eFQL02_Nh53PpXhDuYOe1WPM0m_cL4OEIusnpXlAD5ZMHq-vA-tRd0CBDe5OdaSlQHYlASAfUixkPklkPaGKwvxEVpuigA4aG5FGgtG3HygU7L8k1De9bl90g==]
  • Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWsHfn2ukgWjdqB7bS_kaCLZ4fZzZZwNKpLh6WqIQ8VDlbRrhS1iwP5ibLbzwdAxDgPaQ64Ppy8oqIsD9O_NmIPySL_la-PuukraGbnOyhtOKtT3IZaAegKZFOEp0OrBSh6MjvBKWFVOqfd5uoKSBxUYky6ALE96Cbcx0cjw==]
  • Ten Basic Rules of Antibody Validation. (2018). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmqkPFwy9ug3Gu1hvCroinp8Svenw06a_Yl8KmWB08sp_9q-LjLDgrLSJBI2PpxT_ik8UFd9HiRrK41XRKEKZUQeeIuy9xLQeIQG1RMQkPpkJ1kE8QuGX1rSRSFv4UjOIT099X12srDSRHbA=]
  • Western blot protocol for low molecular weight proteins. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPNhsB_8dTE1QMTbUXm_wvwOYEIG8gXcG-A9LnpJEQ3vsWG5Md79OH0USXop10t4bFV4PuCAaWHnfiNYiN50iODJZQOkdiUaGizHFLU_ntLpAzPO7YjtX3lkyMZi431Hs0RNGhnj0hShvW-dr9_-QiLjtKcpSjavjHzyrYzzmdmxPyjBIrVBwXNIloyHVh_ib-7wnbt91jy-R7Bq8i9_9UsV40xSFjmJ9Mo3xC]
  • Competitive ELISA Protocol. Creative Diagnostics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCKFxgfsxEky78WVQUHGE9ipu4KxjXgvjZempJuXHk0UsgxkWBH2Y3LlVsVpKck3A20_pp1Yr3wfQ6gr0Cqvwm2qOCC_xUZF3sZJyuzqNSJJVpH9Vh-9t6w6O4AyUi-sYgH-TgDaJpW9zWD2n8ubIfFR4RbJbeMO4WLLj7n3c=]
  • Competitive ELISA Protocol. Sino Biological. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiSEerd-xvBE53r2OdtDWcbxe-TnYJfrVogLZ6dkfTjsJ6s3T5c990Og9otZqfFJ_4soxZMgV4EkMPiQhecVGMT-IkjnQzok-OFyxnxw_8wQco3k59O3ggbiZnQVKmHnSLc1wSkuhTobWF6sECRsxnEFeAjE-iXyzxJiSI8Q==]
  • Protocol for Competitive ELISA. Creative Proteomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXUXtD3gEc7RqLgCnDPzOivcL2Qw82-nxfoYNUY9rErnva4qm2KfrSiPqSGuptd6918LmrKn-p1HcJmMoxoqYanDfMyMpBEr37opcwoFcO8cRpsWmdtZl2QqFRsE_aPrjDwnQ7DF3H5XeijIsPTG1gWzlOrWKKXVl2Yz7m5uaWsjd06lDQt6b0TSU=]
  • Antibody validation strategies - crucial to secure antibody quality. (2021). Agrisera. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBydOsjwjg5rNVirpE8ZEzwaHgOKXALLo1WckwnxR5eQI6R8wYZ03lkhCp3LuFa0a-kJqZjSaMvVVzp3cf7BbWwJGS4jOr2Fnu-_wi6M_OJ2AXo8rFj00UzHjknYlcOxYYUs1qWD943qW-TTDoCgOcwUtJdlxMZoDWzVt9OixqJqptM4I-rdvXA9krjfdTO-pFiLMjMvAAosRxzhBhYzkK6-lAyPOZ_Hj4sLKUyj31tfScl7GmQabtJhLWdWnL]
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-vyJOAXIei8MQIVU-4TbXpkfZT2_gQskfLEwLYvMcMJWNCD296egaLrcJtFSDPNbjxA8v1h2DeampCivzf4YHpu0JFhGhDhuSgrcw0LbUI1TG1O_3kRT3yiaVCh6eESdCO9lFw-rYgLNlDr3L]
  • Antibody Validation Guide. Hello Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1jzKi81LIbu0w_j2MNfHJYxrXEP9cigN4_JRnOy5NXnMMaJcM1vI9NW8jk3kZ4E9SP_J31WSYMqPa_5gEbt25RkID-cP8Z17b8cZRKFb4Vn99xvNsq1sAZXx1fVxsF-lctAUiOtRCv87VrgcYzXdmuCe10t5uIYDWZdEMEjqZ0QsqKP4B]
  • Antibody Validation: Ensuring Quality and Reliability. Synaptic Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzo4ZELON4apm-500599ZJosMfAbOnpAlCTSE2LZXPIr_oML7CTJGczCWvlDZ8FjZakYAW21pdNplWf-hIRgi9LO4x8zWLf8xFBuTkzrVrIVnj6w5smG1Q5jY5WlagsCYIh5E=]
  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPphx1993Yxv2En0xQaI7K4xa10K59w_6r88QvycR9cSb3UWa34AvXRJTMkeBw1k2P2cCT_vKOCDsGzH3B1BhbiBagv8BN5mDa6pg33F6mRwCJiXA71kSlDJMhyeY4MzjnNLVN]
  • Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFabSOZDCVSiV9wZ33Hj51YqATdSTHFucINQsm9K69_5GCGxhb_-Ny54vr-tE24OCs4xqC-tGeNMyOzGzoifJX8HJqs0uYWrP3_zY8iwxUKaBgMbh7ZlWL58eV4rGBU8AogJOccgFpksqhpc9A=]
  • Important IHC antibody validation steps. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTQuSAfnwTJYW1cyJR6QDAsAvaGWHUtkPdLjFn2e9coxdh4__PyS0F7t7qizu2mMUyFt1iNWAFOyp8nVVsPCwf7qH5EZU0A9yuY75OF9eyrAYRFM_GgvHchz1y2mUSn9ez4MsNI035VBCularvRJeD79z_Yxo0wlz9Vjx5wKcRxKJIMlnWBVwdSnzq6VfeBaHthwj5Ic3JQg5HgAWIX-i59-QmvkVQZXbMHKAbCOAAS7qEuTa91BI7]
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6LeOP3e2KUEso2gkwtUS21FzPea9Cch-kyIIgWbFA1MKMfimoVri1mWy9b5SbFaO8_NZ9qZ1tRVaI3a-ZJwbcHxnE3XGLluEDg84sDUAMXu9syWUIEx6g3pxvQZu0aKo6UQzzlhAAdiG1xT8=]
  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMr-7P-X7R11RG5gMAzfJpNl3xqVcvToVnl-Bgx3YYa5TzJtPyqmeotwVuUY13DlL3Tj8nIzKUDYDbyn25-6h52DNqqrYFIYTeXjGQTeuRGlImI42Sg-A1D7AlnHYvE9-eSOikEoLL083StcrBEAdtQHGFVtUbStJr2W7LgAMp3JrFIDoztYUm5qgyFAZjCiuMjCwTjhKaVH1wgAN3BJZobt7PwsC7Us9ILGNygEsPGTC6lL5afFaC-uN86gafXXijaj-M7pTD90M=]
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZpXmWhipuXddnlDXCq1m5Y6Sr0-tANzyxtVMBFP5x6EdykLdriXD7r3qQmvaoPVTZa4A74YSp2Fi_MSAIRg5s-rBiG7hlXn970Td1QfTH19_wOLp8QhJSZXRRa0CIoNPdfBpQgVf5BhLlpZupDI4tGq_DVfVyCFdpOv5K0Z7ibUI6VV6FBj60b3NtvytoDqz_zzDco0wpxEzyeZGvzpCA684ZkfZEB1FrGEH_gA==]
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNJOk3S3xt-0yHE88O1bqV5cU5OCKQXWHEIa16tHt-aTsl1b_k9KvGUDtl50BYLvooFlCZygvv2AxVoW8KfawjnLM7rqdn9S9rWCUhQ71pyJcG6Qx8_RMkCv6-daKu5T5rI81]
  • R&D Systems Quality Control Western Blot Protocol. R&D Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ATC2BsSxOi9nKtWYCrNg66pSI5lxYqrtsdR7cNf6GASfWMSgdZgsbq5pIjWexaWxXybuXyhYRArZbH-hNp0WZxMtSJXnX4-DynY7OEDmGCLW6tgw4Qga0RcIMMWR074fT42U62a9J3NNu0ZoLVGQH5pnjB05u0eORv7rS_mfrkMk]
  • Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFveVvQpT9D-Xpq9s87QF_OOYqaQwaQt0BnWQxN1CGbmLhE3KPK-fh13pgpeUZEMiPv_gh0GqyZ_4fPxBVU_O_hEK41epLlRWzvpPehyYT_R02uOZmIDMwoIO1l3yYVDr4QiMKBsWTme8r48Bw=]
  • Western Blot: The Complete Guide. Antibodies.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHADVGPq0cYewmNZNjhXRED05x5cKSprgvHAPC4TYMps36IZq1nCNBvnLfXeZ3-f9uHTkruxZSrqqPAFdHJL5IeroeXB5tRK37qUXvVozwSrJCEr7SdtW8n_PsyU_19EPZHQWGZPQDtpm6ftBHmD9yfkmDV]
  • Western Blotting Protocol. Cell Signaling Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGya-FWg7-CcTjR3lp6-1un8W6XJRIhpQRyF0po4-6d4GxSfeAOLW2jV01xGNoQCX29T_X_u_MVN0J3BLPDuWKRIQ7yvkgYXwKt1Qif3BdmvuIVCbp3RhOvlMm4MuwVmoIaaIje6SzeWiMNsSyC6IRrYUYnkfSLckRZ1tX2R_hXWX0g]
  • General Western Blot Protocol Overview. Novus Biologicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbE8Zl-qwtnOeR5r5vBvE48rDwKtkwEm999evPXqu5yNN0hRgoIyvhE28IuCXrk2svfgfEalZDQqYWeS7ZikSnn6SgNGBZymLk2VlJWyq_W_qTSHfcrJelh_OepZEmXLtN0DxEAbpDz_VcE9XpEtlmMfa_kkBsdA9qowD3-nNF3XbDpD5fQMT3QzX--eg=]
  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. (2019). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcs256jf5NZ6TKsH4p1q3V6Yc05WB3yg0ayP9-9Nvn1tuC-e2LPpQ05vYYZpcITi2GFEz2uW8PYi0P271kl0aHFfeAqQX5joRSnOgEpJh7CxliXn71v5wHl-dZtWGl1_mGyw==]
  • Synthetic schemes for the preparation of generic haptens 1, 2, 4, and 5... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnAEOj9fy4xhlMAnxwziQyra71Mr1ywN-iCKYd4VtaQLYCJgDZxU1IT8BjoeUCcpBi3_tVS7dElZPsBoJV-r3FkxN3g9RRCZ7wPAjrYTqbQy3lanx9RKDQOa4hR41V1NYrQyVWYL4ERYCXO2sqOdK3yWTRnwbC8Zad9pywI-yCuSeSet3RH4Z4Q6jllid2DURi5ZSqRKczEjJlCv6VMsN05A8w93oC-UGcWSMHkrt4lYUK9jlaJy6D43E6hESeliF2FkZ]
  • SuperHapten: a comprehensive database for small immunogenic compounds. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6EB7Hk2fAvjh7Gsx_SnX_l2Mq6V5xxOGrZWUGcP7b52QVvYXrd1qf5n61kdg701wJ2Zlm-M614P61o7YNk1estGqnan1XWxHEY3uaSk1O9KWCUqFCXbeVyZs3FoqaDiZEjbJMX9vt_jXC-3I=]
  • Cross immunological reactions between three haptens of the "para" group and 4-aminoantipyrine. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNIFLmIHfC3y5CqL9ssg0OnXMbl-dMGMWLFBZm1hfLZj83hMN8QddoBAEpZCfl8bKi2WyfWTwuzGTbN8ek4EVL1e0hfrX6X9jjvu3JV9pRn34gxpXYNwpj9X5qMtaLjmQUQ==]
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvaoZjELIHE5vgfI_-X4yPgG7qQ5SoAhRKlumEvX_eoW7qCSULliWP6k7SMSbNT2LjLXQsFY2WIQTW76UnKak1jZrcJo86DGlTYp0NSVW4Jwr3naB4S7XEeIqmFtMYqdQ6LoyBO66E69PUl2E=]
  • Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. (2025). White Rose Research Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHu6BLFOqESZobaYEQdDtN8HXuCYY2EuBWv7K9EUrrkehbYV_6cZL6xTBtiulWN3vQgVThGyp5w7wNLg4m71C6Kd2vjrZ-M-0q_OldCIbEN_dEX1JlqPsxrb5JqEkf-goSapSxETGAlxUzIr_6Ygl5g2n4tg6sTBgeL3lC8UYEpALUvTF09Rzly7N-L1vTbEqhiGIzYuCB_MWhuoGud3FGL_S35mZR48Tprqhgy2aaK9Ns4b2v_hZfT0XbHohfK3dunNLbujHLkKovZJl7F1cfsiakf-YJY4UkTxzLqH4u_iSkHCyntR3gSDoEvntgh5ZOZuKLtzkh1GcmQn-N31jmes8oB8JMQVfX7hV6822KyOd5ivdPhRvqPAGLANbbwr9FmKKgBaueQGx-eBZqHvbQBvmE]
  • Examples of haptens classified as drugs, contact allergens or pesticides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFclRHvYgzcTrvQEeaAPFMTwCMJ9fnm7lWEScQ5n_6QGttyrEwp60i_mfhp38-m0en2HITL301qj_L3-foKmyCGiUSWTJEb-fUsFDDRrrX_MWPSt1dBHFX3D126ZbK6oY5hceT1erqQ7TblcFYT7EJTVWVYI0LeBPl91i-4F1RlKXMB0acsuBDQ2J8RM8Ia_7BnMyvCo0UABrG921oqou_tMwYFbjRJNRnQp9EpCFlAEWOVDA==]
  • Antibody Production with Synthetic Peptides. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0IdGs3WyAPuiSut2AWbn12rSDozyKT-xfLlUh5V-uGEachWCREz7wgDNlmmi-5H9JVheKSZAFvXEeJDie6iex33gRFYFQhnrT1VnQ4ykDJa4CcENeAsk3xLLyRaIXlQaJvLjx]
  • Production of Antipeptide Antibodies. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7OUJhxvQivKdPnVtGAwtVcEGKwEL34qW5JeasVgVHrPx3M7w9QEdgQ2QlJuvauv6ayt9iIuLfdTIW5u5zshOeIs9grXKVT4_8IC8XwMJiTp5qsw0HR6GkEO5vI3JmZpdubvNoxAZ9M22zfuhVSSFfwdigSfYtcBvn-nW-Pn245dzTw00dmlpv_bGcOOSinBfL]
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmAJkghgey30MlPS3Dud56ihvSo51j_lSkkpxeNzd5_fO35IwKXB8_1nO_3VXuHvmuKRISDzzPrA-VfOATTSdcOuhSQFck2XtYOhZ2qa9scvmxh80suyP1JRyyR5lv_n5tylCBeao=]
  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhsge3YGBkkuK1Q29X9dEF-XQQwcSYMhcmce3Md6o0cU8CyYpxo2oXyDcd-10fa7MwnDrLVl0AFArvaACSaux4vZE65rPy2s6V7ydv7O9gXniAOXMDylPKJsotQ4qIkFHLDqs_oy4vVpyOrsfNqrw0Xfhji2YziCK4UWgHSQ7eJcQnm5Kg9ZNp_PV8vxntgUZYWgbE2GhkMwgIoU5ZjLnGVO00b_gqnaNZqpziuTGQMMrixYRPU0FdY8_8DLVOGnxmnwgtcfnsofviaXY=]
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESRMGhhHRFitarRSGGqCVpMPdoKXl5EmIQQcbr425tOH7RGE7azqY7AWkiG4OK5r3NxCh5cS2gVZ-wgiEYireJyAuddPDJnzn6EXBxXRCa-bFYqto61qPJX-86j4USCtALNYR0]
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVCYp2pSAbhiRguhhtq1INfGq00uDmcbEDmD07Kdtcv8PV3fv-4Lfbs1fzvqZ7Ob3zz3-OA2XgIeoXoVW8XF5uF1gcVrW__MUEdOFITSfJsL0o0GZcaa8yadx0gruGFOUJfK6pD0Ck2DLhoEXp5TifXxY_8bqVy76b63fQBvwEIL2OJK_ZK36cFE8O]
  • 2-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFikz7qiH0UwhVAlwQkLmKnCe_CmuBsfzMkoxR3Y8G4QlZ46U-vUPycdDzVKIOrKQi8REkE-7oR_-g2HRVLNvePQ9DrNRqSEscTf_HP4_hC_rLYSB0rq8f8mvP0OwTiIQm_1uuVfXEAvOGtibLL7mdTkMyhcn2H5IUiyU=]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. As a compound frequently utilized in research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is grounded in established chemical safety principles and regulatory standards, offering clarity and technical support beyond the product itself.

Hazard Profile & Safety Imperative

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, based on data from its structural components (aminobenzoic acid and piperazine derivatives), must be treated as a hazardous substance.[1][2][3] The primary hazards are summarized below.

Hazard Classification Summary

Hazard Category Description Primary Concern
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Systemic toxic effects upon exposure.
Skin Irritation Causes skin irritation. The piperazine moiety is known to potentially cause severe skin burns.[4][5][6] Localized tissue damage and potential for allergic reactions.
Eye Irritation Causes serious eye irritation and potential for severe eye damage.[2][4][5] Risk of significant, lasting damage to vision.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[2][4][5] Irritation of the respiratory tract.

| Ecotoxicity | May cause long-lasting harmful effects to aquatic life.[7][8] | Environmental contamination if released. |

Given this profile, improper disposal is not an option. Release into the environment, such as through drain or regular trash disposal, is strictly prohibited and violates regulatory standards.[7]

The Three Pillars of Compliant Disposal

Effective chemical waste management rests on three core principles that ensure safety and regulatory compliance.

  • Containment: All waste, including the chemical itself and any contaminated materials, must be securely contained in appropriate, sealed containers.

  • Segregation: This chemical waste must be kept separate from incompatible materials to prevent dangerous reactions.[9] Store separately from strong oxidizing agents, acids, and bases.[10][11]

  • Documentation: All waste must be tracked from its point of generation to its final disposal by a licensed facility.[12][13][14]

Personal Protective Equipment (PPE) Protocol

Before handling waste this compound, all personnel must be equipped with the following PPE to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[1] Discard and replace gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn at all times.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used in a well-ventilated area, preferably a chemical fume hood.[1][10]

Step-by-Step Disposal Workflow

Follow this procedural workflow to ensure the safe and compliant disposal of this compound.

Step 1: Waste Collection and Segregation

The first crucial step is to meticulously separate the chemical waste at its point of generation. This prevents hazardous reactions and ensures the waste stream is correctly categorized.

  • Solid Waste: Collect any unused or waste powder of this compound.

  • Contaminated Materials: Any items that have come into direct contact with the chemical must also be treated as hazardous waste. This includes gloves, weighing papers, pipette tips, and paper towels used for cleanup.[1][2]

  • Segregation: Do NOT mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

Step 2: Containerization

Proper containerization is essential to prevent leaks and ensure safe storage and transport.

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. Ideally, use the original container if it is in good condition.[2][9] Do not use food-grade containers.[9]

  • Securely Seal: Ensure the container's lid can be tightly and securely sealed. Keep the container closed at all times except when adding waste.[9]

  • Capacity Limit: Do not overfill containers. A general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.[15]

Step 3: Labeling

Accurate labeling is a regulatory requirement and a critical safety communication tool.[13][16]

  • Mandatory Information: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste" .[1][2][16]

    • The full chemical name: "this compound" .[1][2]

    • A clear statement of the associated hazards (e.g., "Harmful," "Irritant").[2]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for the temporary storage of hazardous waste before its collection.

  • Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]

  • Safe Storage Practices: Ensure the SAA is away from drains and incompatible chemicals. The storage area should be well-ventilated.[15]

Step 5: Final Disposal

Final disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Contact EHS: Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a designated safety officer.

  • Licensed Disposal Vendor: The EHS department will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[8][12]

  • Maintain Records: Keep a copy of all paperwork, including waste manifests, provided by the disposal company. This documentation is crucial for regulatory compliance.[12]

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[2][6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this work within a chemical fume hood if possible.[2]

  • Don PPE: Before attempting cleanup, don the full personal protective equipment as outlined in Section 3.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical sorbent.[1][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated (Solid Residue or Contaminated Material) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe Handle Waste spill Spill Occurs start->spill Accident segregate Step 2: Segregate Waste (Solid Chemical & Contaminated Items) ppe->segregate container Step 3: Place in Compatible, Sealed Container segregate->container label Step 4: Affix Hazardous Waste Label (Name, Hazards, Date) container->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) label->store contact Step 6: Request Pickup (Contact EHS/Safety Officer) store->contact end Final Disposal by Licensed Vendor contact->end spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean) spill->spill_protocol spill_protocol->segregate Collected Spill Debris

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid. As specific safety data for this exact compound is limited, the following guidance is synthesized from the safety profiles of structurally similar compounds, including various isomers and benzoic acid derivatives.[1] Adherence to these procedures is critical for ensuring personal safety and proper chemical management in a laboratory setting.

Immediate Safety Profile & Hazard Assessment

Based on analogous compounds, this compound, a solid powder, should be treated as a hazardous substance.[2][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust particles.[2][4][5][6][7]

Hazard CategoryDescriptionRationale & Primary Sources
Acute Oral Toxicity Harmful if swallowed.[4][5][7]Ingestion may lead to gastric distress. Always avoid ingestion.[7]
Skin Corrosion/Irritation Causes skin irritation.[2][4][5]Direct contact can cause redness and irritation. Prolonged exposure may lead to dermatitis.[7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][4][5][7]The fine particulate nature of the solid poses a significant risk to eyes, potentially causing severe damage upon contact.[7]
Respiratory Irritation May cause respiratory irritation.[2][4][5][6][7]Inhalation of dust can irritate the respiratory tract, leading to coughing and sore throat.[7]

Personal Protective Equipment (PPE) Protocol

The proper selection and consistent use of PPE are the primary defense against exposure. The level of PPE required is dictated by the specific handling procedure and the potential for exposure.

SituationRequired PPESpecifications & Justification
Routine Handling (Small Quantities) Eye/Face Protection Hand Protection Lab Coat Chemical Safety Goggles: Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards to protect against chemical splashes and dust.[4][8][9]Chemically Resistant Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them after handling.[8]Standard Laboratory Coat: Provides a barrier against incidental contact.
Risk of Dust/Aerosol Generation Respiratory Protection NIOSH/MSHA-Approved Respirator: For tasks such as weighing or transferring large quantities where dust generation is likely, use an N95 dust mask or work under a certified chemical fume hood to prevent inhalation.[8][9]
Large Spills Full Body Protection Enhanced PPE: Requires splash goggles, a full suit or chemical-resistant coveralls, a dust respirator, boots, and heavy-duty gloves. A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[10]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risks.

Preparation and Engineering Controls:
  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transfers, use a certified chemical fume hood.[11][8]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8][9]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[8]

Workflow Visualization: Safe Handling Protocol

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Inspect & Don Appropriate PPE prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Weigh Smallest Effective Amount handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Dispose of Contaminated PPE & Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Safe handling workflow for this compound.

Safe Handling and Personal Hygiene:
  • Minimize Dust: Handle the solid carefully to avoid generating dust. Use spatulas for transfers and avoid pouring the powder.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[11][8] Do not eat, drink, or smoke in the laboratory.[11][8]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[5]

Emergency Response & First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact If in eyes, rinse cautiously with water for several minutes.[4][8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get immediate medical advice/attention.[4][8]
Skin Contact Take off immediately all contaminated clothing.[11] Wash skin with plenty of soap and water.[4][12] If skin irritation occurs, get medical advice.[4][11]
Inhalation Remove person to fresh air and keep comfortable for breathing.[4][12] If you feel unwell or if breathing is difficult, call a POISON CENTER or doctor.[4][12]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9][12] Call a POISON CENTER or doctor if you feel unwell.[4]

Spill, Storage, and Disposal Logistics

Spill Containment and Cleanup
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Contain & Clean: For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][9] Use a plastic sheet or tarp to cover powder spills to minimize spreading.[12] Clean the affected area thoroughly.[11]

  • Reporting: Report all spills to the appropriate environmental health and safety personnel.

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][11]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4][9]

Waste Disposal
  • Procedure: Dispose of waste material and contaminated packaging through a licensed and approved waste disposal plant.[2][4][13] Do not allow the product to enter drains or waterways.[11] All disposal practices must be in accordance with local, state, and federal regulations.

References

  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. Benchchem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Benzoic acid, 4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]-, 2,2,2-trifluoroacetate (1:1)
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • SAFETY D
  • Safety D
  • 2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid AldrichCPR. Sigma-Aldrich.
  • SAFETY DATA SHEET. National Institute of Standards and Technology.
  • SAFETY D
  • This compound (C12H17N3O2). PubChemLite.
  • 159589-70-5|2-(4-Methylpiperazin-1-yl)benzoic acid. BLDpharm.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem.
  • 2-(4-methylpiperazin-1-yl)benzoic acid | 159589-70-5. Sigma-Aldrich.
  • SAFETY D
  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.